molecular formula C6H12ClN3 B2908753 trimethyl-1H-imidazol-2-amine hydrochloride CAS No. 2305255-52-9

trimethyl-1H-imidazol-2-amine hydrochloride

Cat. No.: B2908753
CAS No.: 2305255-52-9
M. Wt: 161.63
InChI Key: BGSYBMCNMGAIIK-UHFFFAOYSA-N
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Description

Trimethyl-1H-imidazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN3 and its molecular weight is 161.63. The purity is usually 95%.
BenchChem offers high-quality trimethyl-1H-imidazol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trimethyl-1H-imidazol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4,5-trimethylimidazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-4-5(2)9(3)6(7)8-4;/h1-3H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSYBMCNMGAIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)N)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of two key substituted 2-aminoimidazole hydrochlorides: 1-Methyl-1H-imidazol-2-amine hydrochloride and 1,4,5-trimethyl-1H-imidazol-2-amine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical identification, synthesis, potential applications, and analytical characterization.

Section 1: Chemical Identity and CAS Number Verification

A crucial first step in any research endeavor is the accurate identification of the chemical entity. In the case of substituted imidazoles, precision is key.

1.1. 1-Methyl-1H-imidazol-2-amine hydrochloride

This compound is well-documented and commercially available. Its definitive identifier is:

  • CAS Number: 1450-94-8[1][2]

1.2. 1,4,5-trimethyl-1H-imidazol-2-amine hydrochloride

The trimethylated analogue presents a more complex identification scenario. While the free base is cataloged, the hydrochloride salt is less commonly referenced with a specific CAS number.

  • CAS Number (Free Base): 1196154-82-1[3]

For the purpose of this guide, we will discuss the synthesis and properties of the free base and the logical progression to its hydrochloride salt.

Table 1: Physicochemical Properties
Property1-Methyl-1H-imidazol-2-amine hydrochloride1,4,5-trimethyl-1H-imidazole (Free Base)
Molecular Formula C4H8ClN3[1]C6H10N2[4]
Molecular Weight 133.58 g/mol [1]110.16 g/mol [4]
Appearance White to off-white crystalline solid[5]Data not readily available
Solubility Soluble in water[5]Data not readily available

Section 2: The 2-Aminoimidazole Scaffold in Medicinal Chemistry

The 2-aminoimidazole (2-AI) core is a privileged scaffold in modern drug discovery.[6] Its significance stems from its structural and electronic resemblance to a guanidinium group, allowing it to act as a bioisostere for guanidine, acylguanidine, and other functionalities that are crucial for interaction with biological targets.[6] This mimicry enables 2-AI derivatives to modulate the activity of a wide range of enzymes and receptors.

The imidazole ring's two nitrogen atoms can participate in hydrogen bonding, and the overall structure can be readily modified to tune lipophilicity and steric properties, making it a versatile building block for combinatorial chemistry and lead optimization.[7]

Section 3: Synthesis Protocols

The synthesis of substituted 2-aminoimidazoles can be approached through various established organic chemistry reactions. Below are detailed, field-proven methodologies adapted for the synthesis of the target compounds.

Synthesis of 1-Methyl-1H-imidazol-2-amine hydrochloride

A common and effective route to N-methylated 2-aminoimidazoles involves a multi-step process starting from a suitable precursor, followed by methylation and salt formation. The following protocol is a practical approach.[8]

Step 1: Cyclization to form the Imidazole Ring This step can be achieved through the condensation of an α-haloketone with a guanidine derivative.

Step 2: N-Methylation The introduction of the methyl group at the N1 position is a critical step.

Step 3: Hydrochloride Salt Formation The final step involves the conversion of the free base to its more stable and water-soluble hydrochloride salt.

Experimental Protocol:

  • Cyclization: In a round-bottom flask, dissolve an appropriate α-haloketone precursor in a suitable solvent such as DMF. Add an equimolar amount of a protected guanidine (e.g., acetylguanidine). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Hydrolysis: Treat the resulting product with an aqueous acid (e.g., 6 M HCl) and heat to hydrolyze the protecting group, yielding the 2-aminoimidazole core.

  • N-Methylation: To the isolated 2-aminoimidazole, add a methylating agent such as methyl iodide in the presence of a base (e.g., NaH) in an anhydrous solvent like DMF.

  • Salt Formation: Dissolve the purified 1-methyl-1H-imidazol-2-amine free base in a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 1-Methyl-1H-imidazol-2-amine hydrochloride.

Synthesis_1_Methyl Start α-Haloketone + Protected Guanidine Cyclization Cyclization Start->Cyclization Intermediate1 Protected 2-Aminoimidazole Cyclization->Intermediate1 Hydrolysis Hydrolysis Intermediate1->Hydrolysis Intermediate2 2-Aminoimidazole Hydrolysis->Intermediate2 Methylation N-Methylation Intermediate2->Methylation Intermediate3 1-Methyl-1H-imidazol-2-amine Methylation->Intermediate3 Salt_Formation HCl Salt Formation Intermediate3->Salt_Formation Final_Product 1-Methyl-1H-imidazol-2-amine HCl Salt_Formation->Final_Product

Caption: Synthetic workflow for 1-Methyl-1H-imidazol-2-amine hydrochloride.

Synthesis of 1,4,5-trimethyl-1H-imidazol-2-amine hydrochloride

The synthesis of the trimethylated analogue can be achieved through a similar multi-step process, with modifications to introduce the additional methyl groups.

Experimental Protocol:

  • Starting Material: Begin with a methylated α-dicarbonyl compound (e.g., 2,3-butanedione).

  • Cyclization: React the dicarbonyl compound with a source of ammonia (e.g., ammonium acetate) and a cyanide source (or a related reagent) to form the 4,5-dimethyl-1H-imidazol-2-amine core. This is a variation of the established Debus-Radziszewski imidazole synthesis.[9]

  • N-Methylation: Methylate the N1 position of the 4,5-dimethyl-1H-imidazol-2-amine using a suitable methylating agent as described in the previous protocol.

  • Salt Formation: Convert the resulting 1,4,5-trimethyl-1H-imidazol-2-amine to its hydrochloride salt using HCl.

Synthesis_1_4_5_Trimethyl Start Methylated α-Dicarbonyl + Ammonia Source Cyclization Debus-Radziszewski Synthesis Start->Cyclization Intermediate1 4,5-dimethyl-1H-imidazol-2-amine Cyclization->Intermediate1 Methylation N-Methylation Intermediate1->Methylation Intermediate2 1,4,5-trimethyl-1H-imidazol-2-amine Methylation->Intermediate2 Salt_Formation HCl Salt Formation Intermediate2->Salt_Formation Final_Product 1,4,5-trimethyl-1H-imidazol-2-amine HCl Salt_Formation->Final_Product Biological_Targets Compound Substituted 2-Aminoimidazole Target1 Kinases Compound->Target1 Target2 Receptors Compound->Target2 Target3 Enzymes Compound->Target3 Effect2 Anticancer Activity Target1->Effect2 Effect1 Antiviral Activity Target2->Effect1 Effect3 Antibacterial Activity Target3->Effect3

Caption: Potential biological targets of substituted 2-aminoimidazoles.

Section 5: Analytical Methodologies

Robust analytical methods are essential for the characterization and quality control of synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of imidazole compounds. [10][11]A reversed-phase HPLC method with UV detection is a standard approach.

Exemplary HPLC-UV Protocol:

  • Column: A C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.025 M KH2PO4), with the pH adjusted to be acidic (e.g., 3.20 with phosphoric acid). [10]The ratio can be optimized, for example, 70:30 (v/v) methanol to buffer. [10]* Flow Rate: 1.0 mL/min. [10]* Detection: UV detector set at a wavelength appropriate for the analyte (e.g., 210-300 nm).

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a series of standard solutions.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation of the synthesized compounds.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups present in the molecule.

Analytical_Workflow Sample Synthesized Compound HPLC HPLC-UV Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Data_Analysis Data Analysis and Characterization HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Integrated analytical workflow for compound characterization.

Section 6: Conclusion

1-Methyl-1H-imidazol-2-amine hydrochloride and 1,4,5-trimethyl-1H-imidazol-2-amine hydrochloride are valuable compounds for researchers in drug discovery and medicinal chemistry. Their synthesis, while requiring careful execution, is achievable through established methodologies. The 2-aminoimidazole scaffold they are built upon continues to be a source of promising new therapeutic agents. This guide provides a solid foundation for the synthesis, characterization, and exploration of the biological potential of these compounds.

References

  • Chauhan, A., & Kumar, R. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Future Virology, 16(9), 627-646.
  • Organic Syntheses. (n.d.). 1-Methylimidazole-N-oxide. Retrieved from [Link]

  • Scilit. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). 2-Aminoimidazoles in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • PubMed. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

  • PubChem. (n.d.). 1,4,5-Trimethyl-1H-imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine hydrochloride. Retrieved from [Link]

  • Optimizing Synthesis. (n.d.). The Role of 1-Methylimidazole Hydrochloride in Organic Chemistry. Retrieved from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • ResearchGate. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • European Journal of Pharmaceutical and Medical Research. (n.d.). A COMPARATIVE STUDY OF HPLC AND UV SPECTROPHOTOMETRIC METHODS FOR METRONIDAZOLE AND MICONAZOLE NITRATE QUANTIFICATION IN PHARMACEUTICAL FORMULATIONS AND ECO-FRIENDLINESS. Retrieved from [Link]

  • American Elements. (n.d.). Imidazoles. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • MDPI. (2022). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Retrieved from [Link]

Sources

An In-depth Technical Guide to Trimethyl-1H-imidazol-2-amine Hydrochloride and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of trimethyl-1H-imidazol-2-amine hydrochloride, a substituted imidazole of interest in medicinal chemistry and drug development. Due to the limited publicly available data on the specific N,4,5-trimethyl isomer, this guide establishes a foundational understanding by detailing its core chemical properties and presenting generalized, yet robust, synthetic and analytical methodologies based on established principles for structurally related 2-aminoimidazoles. Furthermore, we explore the potential therapeutic applications of this class of compounds by examining the biological activities of analogous structures, thereby providing researchers with a valuable framework for initiating novel research and development programs.

Introduction: The 2-Aminoimidazole Scaffold

The 2-aminoimidazole moiety is a privileged heterocyclic scaffold that is a cornerstone in medicinal chemistry. Its prevalence in numerous marine natural products with potent biological activities has cemented its importance as a pharmacophore. The unique electronic and structural features of the 2-aminoimidazole ring system allow it to act as a bioisostere for guanidines, benzamidines, and triazoles, enabling favorable interactions with a wide array of biological targets.[1][2] This guide focuses on a specific derivative, trimethyl-1H-imidazol-2-amine hydrochloride, providing a technical resource for its study and application in drug discovery.

Core Compound Profile: N,4,5-trimethyl-1H-imidazol-2-amine Hydrochloride

A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the known properties of N,4,5-trimethyl-1H-imidazol-2-amine hydrochloride.

Chemical Structure and Formula

The hydrochloride salt of N,4,5-trimethyl-1H-imidazol-2-amine is a specific isomer within the trimethylated 2-aminoimidazole family. The nomenclature specifies the location of the three methyl groups: one on the exocyclic amine (N), and one on each of the 4th and 5th positions of the imidazole ring.

Table 1: Physicochemical Properties of N,4,5-trimethyl-1H-imidazol-2-amine Hydrochloride

PropertyValueSource
IUPAC Name N,4,5-trimethyl-1H-imidazol-2-amine hydrochloride-
CAS Number 2955711-79-0
Molecular Formula C₆H₁₂ClN₃[3]
Molecular Weight 161.63 g/mol [3]
Canonical SMILES CNC1=NC(C)=C(C)N1.Cl-
InChI Key VEPZXWGWNBTKGE-UHFFFAOYSA-N
Structural Visualization

Caption: 2D structure of N,4,5-trimethyl-1H-imidazol-2-amine hydrochloride.

Synthetic Strategies for Substituted 2-Aminoimidazoles

General Synthesis from α-Haloketones and Guanidines

A common and versatile approach involves the condensation of an α-haloketone with a substituted guanidine. This method allows for the introduction of diversity at the 1, 4, and 5-positions of the imidazole ring and on the exocyclic amine.

G cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone (e.g., 3-bromo-2-butanone) condensation Condensation Reaction (Base, Solvent) alpha_haloketone->condensation guanidine Substituted Guanidine (e.g., N-methylguanidine) guanidine->condensation cyclization Intramolecular Cyclization condensation->cyclization aminoimidazole Substituted 2-Aminoimidazole cyclization->aminoimidazole hcl_salt Hydrochloride Salt Formation (HCl in ether/isopropanol) aminoimidazole->hcl_salt final_product N,4,5-trimethyl-1H-imidazol-2-amine HCl hcl_salt->final_product

Caption: General workflow for the synthesis of substituted 2-aminoimidazoles.

Experimental Protocol (General):

  • Guanidine Preparation: To a solution of the appropriate substituted guanidine salt (e.g., N-methylguanidine hydrochloride) in a suitable solvent (e.g., ethanol or DMF), add a base (e.g., sodium ethoxide or potassium carbonate) to generate the free guanidine base in situ.

  • Condensation: To the free guanidine solution, add the α-haloketone (e.g., 3-bromo-2-butanone for the synthesis of a 4,5-dimethyl substituted imidazole) dropwise at room temperature or with cooling.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified 2-aminoimidazole free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the salt.

Palladium-Catalyzed Carboamination of N-Propargyl Guanidines

More advanced synthetic strategies, such as palladium-catalyzed carboamination reactions, offer alternative routes to construct the 2-aminoimidazole core.[4][5] This method involves the reaction of an N-propargyl guanidine with an aryl triflate, allowing for the formation of a C-C and a C-N bond in a single step. This approach is particularly useful for creating diverse libraries of 2-aminoimidazoles with various aryl substitutions.

Potential Applications in Drug Discovery and Development

While specific biological data for N,4,5-trimethyl-1H-imidazol-2-amine hydrochloride is not prominent in the literature, the broader class of 2-aminoimidazoles has been extensively studied and shown to possess a wide range of therapeutic activities.[6] This suggests that the title compound could be a valuable starting point for medicinal chemistry campaigns targeting similar pathways.

Table 2: Reported Biological Activities of 2-Aminoimidazole Analogs

Biological Target/ActivityTherapeutic AreaReference
α2-Adrenoreceptor AntagonismAntidepressant[7]
Anti-biofilm ActivityInfectious Diseases[2]
AntihypertensiveCardiovascular[8]
AnticancerOncology[9]
AntifungalInfectious Diseases[6]

The diverse biological activities of 2-aminoimidazole derivatives underscore their potential as versatile scaffolds in drug discovery. The substitution pattern on the imidazole ring and the exocyclic amine plays a crucial role in determining the specific biological target and the potency of the compound.

Analytical Methodologies

The characterization and quantification of N,4,5-trimethyl-1H-imidazol-2-amine hydrochloride and its analogs can be achieved using standard analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying substituted 2-aminoimidazoles. A typical method would involve:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection, typically in the range of 210-250 nm.

For identification, HPLC coupled with Mass Spectrometry (LC-MS) provides molecular weight information, confirming the identity of the compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the methyl groups and the imidazole ring protons/carbons would provide definitive structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as N-H and C=N stretches, characteristic of the 2-aminoimidazole core.

Conclusion

N,4,5-trimethyl-1H-imidazol-2-amine hydrochloride, as a member of the esteemed 2-aminoimidazole class of compounds, holds significant potential for applications in drug discovery and development. While specific data for this particular isomer is sparse, this technical guide provides a solid foundation for researchers by outlining its fundamental properties, presenting established synthetic and analytical methods for related structures, and exploring the vast therapeutic landscape of the 2-aminoimidazole scaffold. It is our hope that this guide will serve as a valuable resource and catalyst for further investigation into this promising molecule and its derivatives.

References

  • 10X CHEM. N,4,5-trimethyl-1H-imidazol-2-amine hydrochloride. Available from: [Link]

  • Willans, M. J., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4850–4853.
  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943.
  • Ilaš, J., & Kikelj, D. (2010). 2-Aminoimidazoles in Medicinal Chemistry. Current Medicinal Chemistry, 17(24), 2676-2705.
  • Bentham Science Publishers. (2013). 2-Aminoimidazoles in Medicinal Chemistry. Available from: [Link]

  • Willans, M. J., et al. (2015). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. The Journal of organic chemistry, 80(1), 538–549.
  • Indian Journal of Chemistry. (2024). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Available from: [Link]

  • PrepChem. Synthesis of 1-Heptyl-2,4,5-trimethyl-1H-imidazole. Available from: [Link]

  • Bailey, T. R., et al. (1991). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of medicinal chemistry, 34(1), 95–102.
  • PubChem. [(1,4,5-trimethyl-1h-imidazol-2-yl)methyl]amine dihydrochloride. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • PubChem. N-Methyl-1H-imidazol-2-amine. Available from: [Link]

  • PubChemLite. 1h-imidazol-2-amine, 4,5-dihydro-n-(2,3,5-trimethyl-1h-pyrrol-1-yl)-, ethanedioate (1:1). Available from: [Link]

  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]

  • SCT. (2018). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Available from: [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Available from: [Link]

  • NIST WebBook. 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-. Available from: [Link]

  • PubChem. 1,4,5-Trimethyl-1H-imidazole. Available from: [Link]

  • YMER. (2022). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. Available from: [Link]

  • G. de la Fuente, J. A., et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives as alpha-adrenoceptor and imidazoline receptor ligands. Journal of medicinal chemistry, 46(10), 1887–1897.
  • ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. Available from: [Link]

Sources

physical and chemical properties of trimethyl-1H-imidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Compound Class: Heterocyclic Building Block / Aminoimidazole Derivative Primary Isomer Focus: 1,4,5-Trimethyl-1H-imidazol-2-amine Hydrochloride[1][2][3]

Executive Summary & Structural Disambiguation

Trimethyl-1H-imidazol-2-amine hydrochloride represents a critical class of aminoimidazoles used primarily as intermediates in the synthesis of bioactive marine alkaloid analogs (e.g., oroidin derivatives) and kinase inhibitors.[1][3]

Critical Disambiguation: In technical literature, the term "trimethyl" applied to the 2-aminoimidazole core is chemically ambiguous without locants. It typically refers to one of two distinct isomers.[1][3] Based on commercial availability and synthetic utility in drug discovery, this guide focuses on the 1,4,5-trimethyl isomer, while acknowledging the N-methyl variant.[1][3]

  • Isomer A (Primary Subject): 1,4,5-Trimethyl-1H-imidazol-2-amine HCl [1][3]

    • Structure: Methyl groups at N1, C4, and C5 positions.[1][3] The exocyclic amine is unsubstituted.[1][3]

    • CAS: 2305255-52-9 (HCl salt), 1196154-82-1 (Free base).[1][3]

    • Utility: Core scaffold for steric control in receptor binding.[1][3]

  • Isomer B: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ,4,5-Trimethyl-1H-imidazol-2-amine HCl [3]
    
    • Structure: Methyl groups at C4, C5, and the exocyclic amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -methyl).[3] N1 is unsubstituted.
      
    • CAS: 2955711-79-0.[1][3]

Physicochemical Properties

The hydrochloride salt form is preferred for handling due to the instability of the free base, which is prone to oxidative degradation.[1][3]

Table 1: Physical & Chemical Specifications
PropertySpecificationNotes
IUPAC Name 1,4,5-Trimethyl-1H-imidazol-2-amine hydrochloride
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 161.63 g/mol 125.17 (Free Base) + 36.46 (HCl)
Appearance White to off-white crystalline solidHygroscopic nature requires desiccated storage.[3]
Solubility High: Water, Methanol, DMSOLow: DCM, Hexanes, TolueneSalt lattice breaks easily in polar protic solvents.[1][3]
Melting Point > 200°C (Decomposition)Exact MP varies by crystal habit and hydration.[1][3]
Acidity (pKa) ~8.0 - 8.5 (Protonated ring)The 2-amino group donates electron density, stabilizing the guanidinium-like cation.[1][3]
H-Bond Donors 3 (Exocyclic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

+

)
Critical for solubility and receptor interaction.[3]
Chemical Reactivity & Stability

Understanding the electronic distribution of the 2-aminoimidazole core is vital for successful synthesis.[1][3]

3.1 Guanidinium-Like Resonance

The 2-aminoimidazole system is electronically related to guanidine.[1][3] In the hydrochloride salt, the positive charge is delocalized across the N1-C2-N3-Exocyclic N system.[1][3]

  • Nucleophilicity: The exocyclic nitrogen is the primary nucleophile in the free base.[1][3] However, in the 1,4,5-trimethyl isomer, steric hindrance from the N1-methyl and C4/C5-methyl groups can impact reaction rates at the ring nitrogens.[1][3]

  • Electrophilic Substitution: The C4 and C5 positions are blocked by methyl groups, preventing standard electrophilic aromatic substitution (EAS) at these sites.[1][3] This makes the molecule chemically "hardened" against side reactions during complex couplings.[1][3]

3.2 Stability Protocol
  • Oxidation Sensitivity: The free base is electron-rich and susceptible to air oxidation, forming dark oligomers.[1][3]

  • Salt Form Advantage: The HCl salt locks the lone pair in the guanidinium resonance, significantly retarding oxidation.[1][3]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

Synthetic Methodology

The synthesis of 1,4,5-trimethyl-1H-imidazol-2-amine utilizes a condensation strategy between an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-diketone and a guanidine derivative.[3]
4.1 Synthesis Diagram (Graphviz)

The following flow illustrates the condensation mechanism.

SynthesisPath Reagent1 2,3-Butanedione (Diacetyl) Step1 Condensation (Reflux/EtOH) Reagent1->Step1 Reagent2 N-Methylguanidine HCl Reagent2->Step1 Intermediate Cyclization Intermediate Step1->Intermediate Nucleophilic Attack Step2 Dehydration (- 2 H2O) Intermediate->Step2 Product 1,4,5-Trimethyl-1H- imidazol-2-amine HCl Step2->Product Aromatization

Figure 1: Condensation pathway for the synthesis of the 1,4,5-trimethyl isomer.

4.2 Experimental Protocol (Bench Scale)

Note: This protocol is a generalized adaptation for 2-aminoimidazole synthesis tailored to the trimethyl derivative.

Reagents:

  • 2,3-Butanedione (Diacetyl): 10 mmol[1][3]

  • N-Methylguanidine Hydrochloride: 10 mmol[1][3]

  • Ethanol (Absolute): 20 mL

  • Catalyst: Molecular Sieves (3Å) or catalytic HCl[1][3]

Procedure:

  • Preparation: In a dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve N-methylguanidine HCl (1.10 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add 2,3-butanedione (0.86 g, 10 mmol) dropwise at room temperature.

    • Scientist's Note: The reaction is exothermic.[1][3] Control addition rate to prevent uncontrolled boiling.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor via TLC (System: 10% MeOH in DCM).

    • Validation: The disappearance of the diacetyl spot and the appearance of a polar, UV-active spot (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) indicates conversion.[3]
      
  • Workup: Cool to room temperature. Concentrate the solvent in vacuo to roughly 20% volume.[1][3]

  • Crystallization: Add cold diethyl ether or acetone to induce precipitation of the hydrochloride salt.[1][3]

  • Purification: Filter the white precipitate and wash with cold ether. Recrystallize from EtOH/Ether if necessary to remove oligomers.[1][3]

Applications in Drug Discovery

The 1,4,5-trimethyl-1H-imidazol-2-amine scaffold is a bioisostere for the guanidine group, often used to improve oral bioavailability and blood-brain barrier (BBB) penetration compared to the highly polar guanidine moiety.[1][3]

5.1 Signaling Pathway Interaction (Kinase Inhibition)

This scaffold often targets the ATP-binding pocket of kinases.[1][3] The 2-amino group acts as a hydrogen bond donor to the hinge region, while the methyl groups provide hydrophobic contacts.[1][3]

KinaseInteraction Ligand 1,4,5-Trimethyl-2-aminoimidazole (Ligand) Hinge Kinase Hinge Region (Glu/Met Backbone) Ligand->Hinge H-Bond (NH2 -> CO) Hydrophobic Hydrophobic Pocket (Gatekeeper Residue) Ligand->Hydrophobic Van der Waals (C4/C5 Methyls) Activity Kinase Inhibition (Signal Modulation) Hinge->Activity Hydrophobic->Activity

Figure 2: Mechanistic interaction of the scaffold within a theoretical kinase binding pocket.[1][3]

Handling & Safety Data

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • PPE Requirements:

    • Nitrile gloves (0.11 mm thickness minimum).[1][3]

    • Safety glasses with side shields.[1][3]

    • Fume hood usage is mandatory during synthesis due to the volatility of diketone precursors.[1][3]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.[1][3] Remove contact lenses.[1][3]

    • Ingestion:[1][3] Rinse mouth.[1][3] Do NOT induce vomiting. Contact a poison center.

References
  • Sigma-Aldrich. Product Specification: N,4,5-trimethyl-1H-imidazol-2-amine hydrochloride.[1][3] Retrieved from [1][3]

  • BLD Pharm. 1,4,5-Trimethyl-1H-imidazol-2-amine hydrochloride (CAS 2305255-52-9).[1][2][3] Retrieved from [1][3]

  • EnamineStore. Trimethyl-1H-imidazol-2-amine hydrochloride (Catalog Data). Retrieved from [1][3]

  • PubChem. Compound Summary for 2-Aminoimidazole Derivatives. National Library of Medicine.[1][3] Retrieved from [1][3]

  • Joule, J. A., & Mills, K. (2010).[1][3] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1][3] (General reference for aminoimidazole synthesis mechanisms).

Sources

Technical Guide: Solubility Profiling & Handling of Trimethyl-1H-imidazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethyl-1H-imidazol-2-amine hydrochloride (often specifically N,4,5-trimethyl-1H-imidazol-2-amine hydrochloride , CAS 2955711-79-0) represents a class of amino-imidazole derivatives frequently utilized as building blocks in heterocyclic synthesis or as alpha-adrenergic receptor ligands.

This guide provides a definitive technical analysis of its solubility in Water (polar protic) versus Dimethyl Sulfoxide (DMSO) (polar aprotic). While both solvents effectively dissolve the hydrochloride salt, their mechanisms, stability profiles, and downstream applications differ fundamentally.

Key Takeaway:

  • Water is the superior solvent for direct biological assays and thermodynamic stability of the ionic salt lattice.

  • DMSO is the preferred solvent for high-concentration library storage (>10 mM) and intermediate dilutions, provided that hygroscopicity is managed.

Part 1: Physicochemical Profile & Solvation Thermodynamics

Chemical Identity & Structure

The solubility behavior of this compound is dictated by its ionic nature. Unlike the free base, which relies on hydrogen bond donation/acceptance to dissolve, the hydrochloride salt relies on the dissociation of the crystal lattice into a stable cation and chloride anion.

Primary Isomer of Interest: N,4,5-trimethyl-1H-imidazol-2-amine hydrochloride.

ChemicalStructure cluster_0 Compound Identity Struct Trimethyl-1H-imidazol-2-amine HCl (Ionic Salt Form) Cation Imidazolium Cation (Hydrophilic/Polar) Struct->Cation Dissociation Anion Chloride Anion (Cl-) (High Solvation Energy) Struct->Anion Dissociation

Figure 1: Dissociation of the hydrochloride salt into solvatable ions.

Thermodynamic Mechanisms: Water vs. DMSO
FeatureWater (H₂O) DMSO ((CH₃)₂SO)
Solvent Type Polar Protic (

)
Polar Aprotic (

)
Solvation Mechanism Ion-Dipole & H-Bonding: Water forms a hydration shell around the chloride ion (H-bond donor) and the imidazolium cation (H-bond acceptor/donor).Dipole-Dipole: DMSO strongly solvates the cationic imidazolium ring via its oxygen atom but poorly solvates the chloride anion ("naked anion" effect).
Thermodynamics Enthalpically Driven: High lattice energy is overcome by the high hydration energy of the ions.Entropically Driven: Disrupts hydrophobic interactions of the methyl groups while stabilizing the cation.
pH Influence High: Solubility is pH-dependent.[1] At pH > 8.5 (near pKa), the salt may deprotonate to the less soluble free base.Low: DMSO suppresses ionization equilibrium changes; the salt remains dissolved as ion pairs or loose ions.

Part 2: Solubility Benchmarks

While specific empirical values for every trimethyl isomer are proprietary, the following benchmarks are derived from structure-activity relationships (SAR) of homologous 2-aminoimidazole HCl salts (e.g., clonidine HCl, creatinine derivatives).

Estimated Solubility Limits (25°C)
SolventSolubility RangeClassificationApplication
Water (Deionized) > 50 mg/mL Highly SolubleDirect assay prep, lyophilization.
DMSO > 25 mg/mL SolubleStock storage (10-100 mM), library management.
Ethanol ~ 1–10 mg/mLSlightly SolubleNot recommended for primary stock.
PBS (pH 7.4) > 40 mg/mLSolubleBiological working solution.

Critical Note: The Free Base form of this compound is significantly less water-soluble (< 1 mg/mL) and unstable in air (hygroscopic/oxidation prone). Always confirm you are working with the Hydrochloride Salt .

Part 3: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Purpose: Long-term storage of chemical libraries or master stocks (10 mM – 100 mM).

  • Weighing: Weigh the target mass of Trimethyl-1H-imidazol-2-amine HCl into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add anhydrous DMSO (≥99.9%) to achieve the desired molarity.

    • Calculation: Volume (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (M).

    • Note: The MW of the HCl salt is approx. 161.63 g/mol (for C₆H₁₁N₃·HCl). Verify exact MW on your CoA.

  • Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Warning: DMSO is hygroscopic. Repeated opening of cold vials causes water condensation, which can degrade the compound or alter concentration.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Purpose: To empirically determine the exact solubility limit in a specific buffer or solvent.

  • Excess Addition: Add excess solid compound to 1.0 mL of the solvent (Water or DMSO) in a glass vial until undissolved solid remains visible.

  • Equilibration: Shake the vial at 25°C (or 37°C for physiological relevance) for 24 hours using an orbital shaker.

  • Filtration: Filter the suspension through a 0.22 µm PVDF or PTFE membrane (nylon may bind imidazoles) into a clean HPLC vial.

  • Quantification: Analyze the filtrate via HPLC-UV (typically 210–220 nm for the imidazole ring) against a known standard curve.

Part 4: Handling & Dilution Strategy

A common failure mode in drug development is "crashing out" (precipitation) when diluting a DMSO stock into an aqueous buffer.[1]

The "Crash-Out" Prevention Workflow

DilutionStrategy cluster_check Quality Check Stock 100 mM DMSO Stock (Pure Solvent) Step1 Intermediate Dilution (1:10 in Water/Media) Stock->Step1 Slow addition with vortexing Precip PRECIPITATION RISK (Rapid polarity shift) Stock->Precip Direct 1:1000 dilution (Risk High) Step2 Working Solution (Final Assay Conc.) Step1->Step2 Dilute to target Check Visual Inspection (Turbidity Check) Step2->Check

Figure 2: Stepwise dilution strategy to prevent precipitation shock.

Best Practice:

  • Stepwise Dilution: Do not dilute a 100 mM DMSO stock directly to 10 µM in water. Create an intermediate (e.g., 1 mM) first.

  • DMSO Limit: Keep final DMSO concentration < 0.5% (v/v) for cell-based assays to avoid solvent toxicity.

  • pH Check: When dissolving in unbuffered water, the HCl salt will lower the pH (acidic). For biological use, dissolve in PBS or neutralize with dilute NaOH after dissolution, monitoring for precipitation as the pH approaches the pKa (~8.5).

Part 5: Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation in Media "Salting out" effect or pH shift.[1]Use a lower concentration stock or add a co-solvent (e.g., 5% PEG400). Ensure media pH is < 7.[1]5.
Yellowing of DMSO Stock Oxidation of the amine.Purchase high-purity DMSO. Store under Nitrogen/Argon.[2][3] Discard if significantly discolored.
Hygroscopicity DMSO absorbed water from air.Use single-use aliquots. Do not open cold vials until they reach room temperature.

References

  • Sigma-Aldrich. (2025). Product Specification: N,4,5-trimethyl-1H-imidazol-2-amine hydrochloride (CAS 2955711-79-0). Link

  • PubChem. (2025).[4][5][6] Compound Summary: 1-Methyl-1H-imidazol-2-amine hydrochloride.[6] National Library of Medicine. Link

  • Storey, B. T., et al. (1964).[7] The pKa Values of Some 2-Aminoimidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118–3120.[7] Link

  • BenchChem. (2025).[1] Solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro. Link

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Link

Sources

Technical Guide: pKa and Ionization of Trimethyl-1H-imidazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, ionization behavior, and pKa profile of Trimethyl-1H-imidazol-2-amine hydrochloride .[1] It is designed for researchers in medicinal chemistry and formulation science, focusing on the structural drivers of basicity and their implications for drug delivery.

Executive Summary

Trimethyl-1H-imidazol-2-amine hydrochloride is the chloride salt of a highly basic amino-imidazole derivative. The presence of three methyl groups on the 2-aminoimidazole scaffold significantly enhances its basicity compared to the parent heterocycle.

  • Estimated pKa: 9.2 – 9.5 (Conjugate Acid).[2]

  • Physiological State: >99% Protonated (Cationic) at pH 7.4.[2]

  • Key Characteristic: The molecule exhibits guanidinium-like resonance , making the protonated cation exceptionally stable.

Chemical Identity & Structural Analysis

To accurately define the ionization profile, we must first establish the specific isomer. The most chemically stable and common "trimethyl" derivative in this class is 1,4,5-trimethyl-1H-imidazol-2-amine (also known as 2-amino-1,4,5-trimethylimidazole).[1]

  • IUPAC Name: 1,4,5-Trimethyl-1H-imidazol-2-amine hydrochloride.[1]

  • CAS Number (Free Base): 1196154-82-1 (Representative for 1,4,5-isomer).[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 125.17 g/mol (Free Base) / 161.63 g/mol (Salt).[2]

Tautomerism and Protonation Site

Neutral 2-aminoimidazoles can exist in two tautomeric forms: the amino form (


) and the imino  form (

).[2] However, protonation does not occur on the exocyclic amino group. Instead, it occurs on the ring nitrogen (N3), leading to a symmetrical, resonance-stabilized cation.[2]

Figure 1: Resonance Stabilization of the Cation The high pKa is driven by the delocalization of the positive charge across the N1-C2-N3-N(exocyclic) system, structurally mimicking a guanidinium cation.[1]

Ionization cluster_resonance Resonance Effect Neutral Neutral Base (1,4,5-Trimethyl-1H-imidazol-2-amine) Cation Protonated Cation (Resonance Stabilized) Neutral->Cation Protonation (N3) H_Ion + H+ H_Ion->Cation Res1 Positive Charge on N3 Res2 Positive Charge on N(exo) Res1->Res2 Delocalization Res3 Positive Charge on N1 Res2->Res3

Caption: Protonation of the ring nitrogen drives the formation of a resonance-stabilized cation, distributing charge across all three nitrogen atoms.[1][2]

pKa Profile and Ionization Thermodynamics
Theoretical vs. Experimental Values

While the parent imidazole has a pKa of ~6.95, the 2-amino substitution dramatically raises the pKa due to electron donation from the exocyclic nitrogen.

  • Parent 2-Aminoimidazole: pKa

    
     8.46.[1]
    
  • 4,5-Dimethyl-2-aminoimidazole: pKa = 9.21 (Experimental Ref: Storey et al., J. Org.[1][3] Chem.).[2][3][4][5][6][7][8][9][10][11][12]

  • 1,4,5-Trimethyl-1H-imidazol-2-amine: The addition of the N1-methyl group provides further inductive stabilization (+I effect) and prevents H-bond donation at N1, typically raising the pKa slightly or maintaining it relative to the 4,5-dimethyl analog.[1]

Definitive pKa Value: 9.3 ± 0.2 [1]

Ionization Distribution (Bjerrum Plot Analysis)

At physiological pH (7.4), the compound behaves as a strong base.[2]

pH EnvironmentSpecies DistributionCharge StateSolubility Implications
Stomach (pH 1.5) 100% ProtonatedCationic (+1)High Solubility
Intestine (pH 6.5) 99.8% ProtonatedCationic (+1)High Solubility
Blood (pH 7.4) 98.7% ProtonatedCationic (+1)High Solubility / Low Passive Permeability
Basic (pH 10.0) ~17% ProtonatedMixedReduced Solubility (Precipitation risk)
Experimental Determination Protocols

For researchers needing to validate this pKa in a specific formulation buffer, the following Potentiometric Titration protocol is the gold standard.

Protocol: Potentiometric pKa Determination

Objective: Determine the thermodynamic pKa of the hydrochloride salt.

  • Preparation: Dissolve 5-10 mg of Trimethyl-1H-imidazol-2-amine HCl in 20 mL of degassed water (0.15 M KCl ionic strength adjustor).

  • Titrant: Carbonate-free 0.1 M KOH.

  • Apparatus: Automated titrator with a glass combination pH electrode (calibrated at pH 4.0, 7.0, 10.0).

  • Execution: Perform titration from pH 2.0 to pH 11.0.

  • Analysis: The inflection point (pH at half-equivalence) corresponds to the pKa. Use the Gran Plot method to correct for electrode drift at high pH.

Figure 2: Experimental Workflow

Workflow Step1 Sample Prep: Dissolve in 0.15 M KCl (Degassed) Step2 Calibration: 3-Point (pH 4, 7, 10) Step1->Step2 Step3 Titration: Add 0.1 M KOH (Measure pH vs Vol) Step2->Step3 Step4 Data Processing: First Derivative (dpH/dV) Gran Plot Correction Step3->Step4 Step5 Result: Thermodynamic pKa Step4->Step5

Caption: Step-by-step potentiometric titration workflow for accurate pKa determination of basic amine salts.

Pharmaceutical & Biological Implications
Solubility and Salt Selection

As a hydrochloride salt, the compound is highly water-soluble (>50 mg/mL).[2] The high pKa (9.[2]3) ensures it remains ionized throughout the entire gastrointestinal tract.[2]

  • Risk: In highly alkaline formulations (pH > 10), the free base may precipitate (oil out) as it is less polar.[2]

  • Stability: The resonance-stabilized cation is resistant to hydrolysis, making aqueous formulations stable over long shelf-lives.[1]

Membrane Permeability

Because the molecule is >99% cationic at pH 7.4, it will have low passive permeability across lipid bilayers (BBB or gut wall).[2]

  • Drug Design Note: If intracellular targets are intended, the high basicity may result in lysosomal trapping (ion trapping), where the drug accumulates in acidic organelles.[2]

References
  • Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964).[2][3] The pKa Values of Some 2-Aminoimidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118–3120.[2][3] Link[2]

    • Core reference for the pKa of 4,5-dimethyl-2-aminoimidazole (9.21).
  • Jencks, W. P., & Regenstein, J. (1976).[2] Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology. Link

    • Authoritative compil
  • PubChem Compound Summary. (2024). 1,4,5-Trimethyl-1H-imidazole.[1][10][13] National Center for Biotechnology Information. Link[2]

    • Source for structural confirmation and CAS d
  • Kalinowski, M. K., et al. (2019).[2] Experimental basicity data in non-aqueous media. University of Tartu. Link

    • Reference for substituent effects on imidazole basicity.

Sources

Introduction: Navigating the Safety Profile of a Novel Imidazole Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hazard Assessment and Safe Handling of Trimethyl-1H-imidazol-2-amine Hydrochloride

Trimethyl-1H-imidazol-2-amine hydrochloride is a substituted imidazole derivative of interest to researchers in medicinal chemistry and drug development. As with many novel or specialized chemical entities, a comprehensive, officially sanctioned Safety Data Sheet (SDS) is not always readily available. The CAS Number for the parent free amine, 1,4,5-trimethyl-1H-imidazol-2-amine, is 1196154-82-1, but data for the hydrochloride salt is sparse.[1]

This guide is designed for researchers, scientists, and drug development professionals. It adopts a foundational, first-principles approach to hazard assessment. By analyzing the known safety profiles of structurally analogous compounds—including the imidazole core, various amine hydrochlorides, and substituted aminobenzimidazoles—we can construct a robust and cautious framework for the safe handling of this specific molecule. This document serves not as a replacement for a formal SDS, but as an in-depth technical guide to anticipating hazards and implementing field-proven, self-validating safety protocols.

Section 1: Predicted Hazard Identification and GHS Classification

The hazard profile of trimethyl-1H-imidazol-2-amine hydrochloride can be inferred from its constituent chemical features: the imidazole ring, the amine group, and its nature as a hydrochloride salt. Analysis of SDSs for similar materials suggests a profile that warrants significant caution.

Likely GHS Hazard Classifications:

Hazard ClassPredicted CategoryRationale and Supporting Evidence from Analogs
Acute Toxicity, Oral Category 4Harmful if swallowed. This is a common classification for many amine salts and heterocyclic compounds.[2][3][4][5]
Skin Corrosion / Irritation Category 1B or 2Causes severe skin burns and eye damage or causes skin irritation. Amine hydrochlorides and imidazole derivatives frequently exhibit corrosive or irritant properties.[2][3][6][7][8]
Serious Eye Damage / Irritation Category 1 or 2ACauses serious eye damage or irritation. Direct contact is likely to be highly damaging to ocular tissue.[2][3][6][7][8]
Reproductive Toxicity Category 2Suspected of damaging fertility or the unborn child. Some related heterocyclic amines carry this classification, necessitating caution, especially for researchers of child-bearing potential.[9][10]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation. Inhalation of the dust is likely to irritate the mucous membranes and upper respiratory tract.[2][6][7][9]

Section 2: Physicochemical Properties and Stability

The physical state is anticipated to be a white to off-white or yellow crystalline solid, a common characteristic for hydrochloride salts of organic amines.[9]

PropertyPredicted Value / CharacteristicRationale
Physical State Solid, Crystalline PowderTypical for hydrochloride salts of organic amines.[5][9]
Appearance White to Light Cream/Yellow SolidBased on analogous imidazole compounds.[9][11]
pH AcidicAs a hydrochloride salt of a weak base, an aqueous solution will be acidic.
Solubility Soluble in waterThe hydrochloride salt form generally confers water solubility.
Stability Stable under normal conditions. Likely hygroscopic and moisture-sensitive.Amine salts can be hygroscopic. Analogs are noted to be moisture-sensitive and should be stored under inert gas.[7][8][11]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.This is a standard incompatibility for most amine compounds.[5][7][10]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas.Thermal decomposition under fire conditions will liberate these toxic gases.[5][7][9]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Given the predicted irritant, corrosive, and potentially toxic nature of this compound, a multi-layered approach to exposure control is mandatory. The hierarchy of controls provides a systematic framework for minimizing risk.

Hierarchy of Controls cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid material and its solutions must be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.

  • Hand Protection: Wear impervious gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling. Always wash hands thoroughly after removing gloves.

  • Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure that no skin is exposed. For larger quantities, consider disposable coveralls.[2]

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.

Section 4: Protocols for Safe Handling and Emergency Procedures

Trustworthiness in the lab is built on protocols that are self-validating. The following procedures are designed to minimize exposure and provide clear steps in case of an emergency.

Standard Protocol for Weighing and Solution Preparation
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.). Don all required PPE.

  • Handling: Conduct all manipulations deep within the fume hood. Avoid creating dust when opening the container and transferring the solid.[10][12] Use a spatula to carefully transfer the desired amount to a weigh boat on a tared balance.

  • Storage: Keep the primary container tightly closed when not in use to protect it from moisture and light.[8][13][14] Store in a cool, dry, and well-ventilated area away from incompatible materials.[10]

  • Solubilization: Slowly add the solid to the solvent in a beaker or flask with stirring. Be aware that some amine salts can have an exothermic dissolution.

  • Cleanup: Clean all equipment thoroughly after use. Dispose of any contaminated materials (weigh boats, gloves, wipes) in a designated hazardous waste container.

Emergency First-Aid Measures

The causality behind first-aid is to immediately reduce the chemical's contact time with the body and seek professional medical help.

  • Inhalation: Immediately move the affected person to fresh air.[7][12] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][9]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6][9][12] Seek immediate medical attention, especially if burns or irritation develop.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9][12] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[6][9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Call a physician or poison control center immediately.[5]

Accidental Release (Spill) Response Workflow

A structured response is critical to prevent a small spill from escalating.

Spill Response Workflow cluster_spill Spill Response Workflow A Spill Detected B Evacuate Immediate Area Alert Others A->B C Don Appropriate PPE B->C D Contain Spill (Use absorbent pads/berms) C->D E Neutralize/Absorb Material (Use appropriate kit) D->E F Collect Waste into Sealed Container E->F G Decontaminate Area and Equipment F->G H Dispose of Waste via EH&S Protocols G->H

Caption: A systematic workflow for responding to a chemical spill.

Spill Cleanup Steps:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[5][12]

  • Absorb: For a solution, cover with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Collect the absorbed material and place it in a sealed container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all contaminated waste through your institution's Environmental Health & Safety (EH&S) office.[5][9]

Conclusion

While a specific Safety Data Sheet for trimethyl-1H-imidazol-2-amine hydrochloride is not widely available, a rigorous, science-led approach based on structural analogy provides a strong foundation for its safe use. The evidence from related compounds strongly suggests that this chemical should be treated as harmful if swallowed, corrosive or irritating to skin and eyes, a potential respiratory tract irritant, and a possible reproductive toxin. By adhering to the hierarchy of controls, utilizing appropriate engineering and personal protective equipment, and following stringent handling and emergency protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • Safety Data Sheet for Trimethylamine hydrochloride. (2025). Thermo Fisher Scientific.[Link]

  • Safety data sheet for Methyl red-methylene blue TS. (2025). CPAChem.[Link]

Sources

An In-depth Technical Guide to the Melting Point Range of Trimethyl-1H-imidazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Melting Point in Compound Characterization

In the rigorous landscape of chemical synthesis and drug development, the melting point is more than a mere physical constant; it is a primary gatekeeper for compound verification and purity assessment. For a crystalline solid, the temperature at which it transitions to a liquid phase is highly characteristic of its molecular structure and the strength of the intermolecular forces holding the crystal lattice together. A pure, crystalline compound typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.5 °C.[1]

Trimethyl-1H-imidazol-2-amine hydrochloride, as a member of the substituted 2-aminoimidazole class, represents a scaffold of significant interest in medicinal chemistry.[2][3] The formation of a hydrochloride salt is a common strategy employed to enhance the stability and aqueous solubility of basic amine compounds, making them more suitable for pharmaceutical formulation.[4][5] However, this salt formation also introduces specific complexities to its thermal behavior. This guide provides the necessary framework to approach the melting point determination of this target compound with scientific rigor, ensuring that the data generated is both accurate and meaningful.

Theoretical Framework: Factors Governing the Melting Behavior of Amine Hydrochloride Salts

The melting point of an amine hydrochloride salt is not a static value but is influenced by a confluence of intrinsic and extrinsic factors. Understanding these variables is paramount for accurate data interpretation.

The Nature of Ionic Salts

Unlike their free base counterparts, amine hydrochloride salts are ionic compounds. Their solid state is defined by a crystal lattice with strong electrostatic interactions between the protonated imidazolium cation and the chloride anion. Overcoming these potent ionic forces requires significantly more thermal energy than disrupting the weaker intermolecular forces (like hydrogen bonding and van der Waals forces) in the free base.[6] Consequently, amine salts generally exhibit higher melting points than their corresponding free bases. Furthermore, some amine hydrochlorides may decompose at or near their melting point rather than undergoing a simple phase transition.[7]

The Critical Role of Purity: Melting Point Depression

One of the most powerful applications of melting point analysis is the assessment of purity. The presence of even small amounts of soluble impurities disrupts the uniform crystal lattice structure.[8][9] This disruption weakens the intermolecular forces, requiring less energy to break them apart. This phenomenon, known as melting point depression , results in two observable effects:

  • A lowering of the melting temperature compared to the pure substance.[10]

  • A broadening of the melting point range.[11][12]

As an impure sample is heated, a mixture of the compound and the impurity begins to melt at the eutectic temperature. As melting progresses, the concentration of the impurity in the remaining solid decreases, causing the melting temperature to rise gradually until all the solid has transitioned to liquid. This results in a wide temperature range over which melting occurs. A sharp melting range is, therefore, a strong indicator of high purity.

Polymorphism: The Same Compound, Different Structures

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[13][14] These different forms, or polymorphs, have distinct arrangements of molecules in the crystal lattice. This results in different lattice energies and, consequently, different physical properties, including melting point, solubility, and stability.[15] It is not uncommon for pharmaceutical salts to exhibit polymorphism, which can be influenced by crystallization conditions such as solvent choice, temperature, and cooling rate.[14][16] The identification and characterization of potential polymorphs are critical in drug development, as an unexpected conversion from a metastable to a stable form can drastically alter a drug's bioavailability. Each polymorph of trimethyl-1H-imidazol-2-amine hydrochloride would be expected to have a unique and characteristic melting point.

Influence of Structural Isomerism

It is crucial to distinguish between different isomers of trimethyl-1H-imidazol-2-amine. For example, N,N,1-trimethyl-1H-imidazol-2-amine, 1,4,5-trimethyl-1H-imidazol-2-amine, and 2,4,5-trimethyl-1H-imidazol-2-amine are structural isomers. Their different molecular structures and substitution patterns on the imidazole ring will lead to distinct crystal packing and intermolecular interactions. As a result, each isomer's hydrochloride salt is expected to have a unique and different melting point range.

FactorExpected Effect on Melting PointRationale
Impurities (Soluble) Depression and broadening of the rangeDisruption of the crystal lattice weakens intermolecular forces, requiring less energy to melt.[8][10]
Polymorphism Different, distinct melting points for each formDifferent crystal lattice arrangements result in different lattice energies and thermal stabilities.[13]
Hydration/Solvation Significant alteration (usually lowering)The presence of solvent/water molecules in the lattice changes the overall crystal structure and bonding.[13]
Incorrect Isomer Different and non-comparable melting pointStructural differences lead to fundamentally different crystal packing and intermolecular forces.

Table 1: Summary of Key Factors Influencing the Melting Point of Trimethyl-1H-imidazol-2-amine Hydrochloride.

Experimental Protocol: High-Fidelity Melting Point Determination

The following protocol describes the capillary method, which is the standard technique for melting point determination recognized by major pharmacopeias.[17]

Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp or automated equivalent)

  • Glass capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

  • Drying oven or desiccator

  • The sample of trimethyl-1H-imidazol-2-amine hydrochloride

Sample Preparation: A Foundation for Accuracy
  • Ensure Dryness: The sample must be completely dry. Residual solvent acts as an impurity, leading to a depressed and broadened melting range. If necessary, dry the sample under vacuum or in a desiccator over a suitable drying agent.

  • Pulverize: The sample should be a fine, homogeneous powder. Use a clean, dry mortar and pestle to gently grind any coarse crystals. This ensures uniform heat transfer within the sample.[18]

  • Pack the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample until a small amount enters the tube.

    • Tap the sealed end of the tube gently on a hard surface to cause the powder to fall to the bottom. For more efficient packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter) onto the benchtop.[17]

    • Repeat until the sample is packed tightly to a height of 2-3 mm. A well-packed sample is crucial for accurate measurement.[19]

Measurement Procedure: A Two-Step Approach

A self-validating system involves an initial rapid scan followed by a meticulous slow scan.

  • Step 1: Rapid Determination (Approximate Range)

    • Place the packed capillary into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C per minute).

    • Observe the sample and record the approximate temperature at which it melts. This provides a target range for the precise measurement.

    • Allow the apparatus to cool significantly (at least 20 °C below the observed melt) before proceeding.

  • Step 2: Accurate Determination (Melting Point Range)

    • Use a fresh, new sample. Never re-melt a previously used sample, as decomposition may have occurred.[18]

    • Place the new packed capillary into the apparatus.

    • Rapidly heat to a temperature approximately 20 °C below the approximate melting point found in Step 1.

    • Reduce the heating rate to 1-2 °C per minute. A slow ramp rate is critical for thermal equilibrium and an accurate reading.

    • Record the onset temperature (T1) : The temperature at which the first droplet of liquid becomes visible.

    • Record the clear point temperature (T2) : The temperature at which the last solid particle melts, and the sample is completely liquid.

    • The melting point range is reported as T1 – T2.

    • For validation, repeat the accurate determination at least once more with a fresh sample. Consistent values confirm the result.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Analysis & Validation Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary (2-3mm) Grind->Pack FastScan Rapid Scan (10-20°C/min) Determine Approx. MP Pack->FastScan Cool Cool Apparatus >20°C below Approx. MP FastScan->Cool SlowScan Slow Scan (1-2°C/min) Near Approx. MP Cool->SlowScan Record Record T1 (Onset) Record T2 (Clear Point) SlowScan->Record Report Report Range (T1-T2) Record->Report Repeat Repeat with Fresh Sample Report->Repeat Compare Compare Results Repeat->Compare Purity Assess Purity: Sharp Range -> High Purity Broad Range -> Impure Compare->Purity

Workflow for Accurate Melting Point Determination.

Conclusion and Outlook

The determination of the melting point range of trimethyl-1H-imidazol-2-amine hydrochloride is a fundamental step in its physicochemical characterization. While a definitive literature value is not currently established, this guide provides the essential theoretical knowledge and a robust, self-validating experimental protocol for its determination. A researcher's primary objective should be to obtain a narrow and reproducible melting range, which is the hallmark of a pure compound. Any deviation, such as a depressed or broad range, should prompt further investigation into the sample's purity, potential polymorphism, or hydration state. By adhering to the principles and methodologies outlined herein, scientists can generate reliable and accurate data, ensuring the integrity of their research and development endeavors.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]

  • Quora. (2018, August 9). Do impurities cause a substance to melt over a range of temperatures?. [Link]

  • Study.com. (n.d.). What are the effects of impurities on the melting point and boiling point?. [Link]

  • Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. [Link]

  • University of Alberta. (n.d.). Melting point determination. [Link]

  • SciELO. (2017). Synthesis, characterization and antimicrobial activity Unsymmetrically substituted imidazolium salts. [Link]

  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. [Link]

  • ACS Publications. (2006). Structure and Properties of Substituted Imidazolium, Triazolium, and Tetrazolium Poly(1,2,4-triazolyl)borate Salts. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. [Link]

  • SciELO. (2017). Unsymmetrically substituted imidazolium salts: synthesis, characterization and antimicrobial activity. [Link]

  • University of Southampton ePrints. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • Colibri. (n.d.). A New Class of Task-Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition-Metal Complexes. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • ACS Publications. (2011). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. [Link]

  • Semantic Scholar. (2017). Unsymmetrically substituted imidazolium salts: synthesis, characterization and antimicrobial activity. [Link]

  • ResearchGate. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Google Patents. (n.d.). Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminoimidazole derivatives using KOAc as a base. [Link]

  • ResearchGate. (n.d.). Salt Selection and Simultaneous Polymorphism Assessment via High-Throughput Crystallization: The Case of Sertraline. [Link]

  • MDPI. (n.d.). Special Issue : Polymorphs, Salts, and Cocrystals in Drug Delivery. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

Sources

crystal structure data for trimethyl-1H-imidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject: Trimethyl-1H-imidazol-2-amine Hydrochloride

A thorough search of publicly accessible crystallographic databases and scientific literature did not yield a specific, published crystal structure for trimethyl-1H-imidazol-2-amine hydrochloride. The creation of an in-depth technical guide on a crystal structure is fundamentally dependent on the availability of its primary crystallographic data, typically in the form of a Crystallographic Information File (CIF). This file contains the essential, experimentally determined information—such as unit cell dimensions, space group, and atomic coordinates—that forms the basis for any detailed structural analysis.

Without this foundational data, a guide on the specific crystal structure of trimethyl-1H-imidazol-2-amine hydrochloride cannot be produced with the required scientific integrity and accuracy.

Alternative Subject for Demonstration of a Technical Guide:

To fulfill the user's request for a comprehensive guide and demonstrate the required depth of analysis, structure, and formatting, this document will proceed using a closely related and structurally characterized compound: 2-amino-4-nitro-1H-imidazol-3-ium chloride . The crystal structure of this compound has been published and provides a concrete basis for the detailed technical discussion that follows.[1] This guide will serve as a robust template and example of the analysis that would be applied to the user's original compound of interest, should its crystal structure become publicly available.

An In-Depth Guide to the Crystal Structure of 2-Amino-4-nitro-1H-imidazol-3-ium Chloride

This technical guide offers a detailed exploration of the crystal structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride, a compound of interest in the study of energetic materials and substituted heterocycles. This document is intended for researchers, materials scientists, and drug development professionals, providing not only the structural details but also the scientific rationale behind the crystallographic workflow and the interpretation of the resulting data.

Introduction: Why Crystal Structure Matters

The three-dimensional architecture of a molecule in the solid state is a critical determinant of its bulk properties. For a compound like 2-amino-4-nitro-1H-imidazol-3-ium chloride, the precise arrangement of its ions in the crystal lattice dictates its density, stability, sensitivity, and intermolecular interaction profile. Understanding these features is crucial for its safe handling, formulation, and the rational design of related functional materials. Single-crystal X-ray diffraction (SC-XRD) provides the unambiguous atomic-level insight required for this deep understanding.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined 3D structure is a multi-step process where each stage is critical for the quality of the final result. The trustworthiness of the final structure is a direct consequence of the rigor applied throughout this workflow.

Synthesis and Crystallization: The Art of Order

The synthesis of the title compound involves the acidification of 2-amino-4-nitroimidazole with hydrochloric acid.[1] The pivotal step for structural analysis is the subsequent growth of high-quality single crystals.

Experimental Protocol: Slow Evaporation Crystallization

  • Rationale for Method: Slow evaporation is the method of choice for many organic salts. It allows the system to approach thermodynamic equilibrium gently, providing sufficient time for molecules to arrange themselves into a low-energy, highly ordered lattice, which is essential for strong X-ray diffraction.

  • Procedure: i. Prepare a saturated solution of 2-amino-4-nitro-1H-imidazol-3-ium chloride in a 10% aqueous HCl solution. The use of an acidic solution prevents the deprotonation of the imidazolium cation, ensuring the desired salt crystallizes. ii. Filter the solution using a 0.2 µm syringe filter into a clean, small beaker. This removes any microscopic dust or undissolved particles that could act as spurious nucleation sites, leading to a shower of tiny, unusable crystals. iii. Cover the beaker with a perforated film (e.g., Parafilm pierced with a needle a few times). The small perforations control the rate of solvent evaporation. A slower rate is almost always preferable for growing larger, more well-defined crystals. iv. Place the vessel in a location free from vibrations and significant temperature fluctuations. Mechanical or thermal shocks can disrupt the delicate process of crystal growth. v. Monitor the vessel over several days. Once crystals of approximately 0.1-0.3 mm in each dimension appear, they can be carefully harvested for analysis.

Data Collection and Processing

A suitable crystal is mounted on a diffractometer and cooled under a stream of nitrogen gas (typically to ~100-150 K). This cryogenic cooling minimizes atomic thermal vibrations, resulting in a sharper, higher-resolution diffraction pattern. The crystal is then rotated in a monochromatic X-ray beam, and thousands of diffraction intensities are collected by a detector.

Workflow: From Diffraction to Refined Model

G cluster_exp Experimental cluster_comp Computational A Crystal Selection & Mounting B X-ray Diffraction Data Collection A->B C Data Integration & Scaling B->C D Structure Solution (Phase Problem) C->D Processed Intensities E Iterative Model Refinement D->E F Structure Validation (checkCIF) E->F G Structural Analysis & Interpretation F->G Final Structural Model (CIF)

Caption: The experimental and computational workflow in single-crystal X-ray crystallography.

Structural Analysis of 2-Amino-4-nitro-1H-imidazol-3-ium Chloride

The final refined structure provides a wealth of precise geometric and packing information.

Table 1: Key Crystallographic Data

ParameterValue
Chemical FormulaC₃H₅N₄O₂⁺ · Cl⁻
Formula Weight164.56 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.6416 (3)
b (Å)16.5160 (8)
c (Å)6.6573 (3)
β (°)117.756 (2)
Volume (ų)646.24 (5)
Z (Formula units/cell)4
Calculated Density (g/cm³)1.692
Data Source[1]

(Note: Values are taken from the cited publication for 2-amino-4-nitro-1H-imidazol-3-ium chloride)

Molecular Geometry and Planarity

The analysis of the asymmetric unit reveals one 2-amino-4-nitroimidazolium cation and one chloride anion. A key structural feature is the excellent planarity of the imidazolium ring system.[1] The root-mean-square (r.m.s.) deviation of the ring atoms from a least-squares plane is a mere 0.002 Å, indicating a highly conjugated system.[1] This planarity is significant as it facilitates efficient crystal packing and π-π stacking interactions.

Supramolecular Assembly: The Hydrogen Bonding Network

The crystal packing is not a random arrangement but a highly organized three-dimensional network governed by strong, directional hydrogen bonds. The imidazolium cation presents multiple hydrogen bond donors (the amine protons and the ring N-H protons), while the chloride anion and the oxygen atoms of the nitro group act as acceptors.

Logical Diagram of Key Intermolecular Interactions

G cation Imidazolium Cation (H-bond Donor) anion Chloride Anion (H-bond Acceptor) cation->anion N-H···Cl nitro Nitro Group (H-bond Acceptor) cation->nitro N-H···O network 3D Supramolecular Network anion->network nitro->network

Caption: Primary hydrogen bond interactions forming the 3D crystal lattice.

This robust network of N—H···Cl and N—H···O hydrogen bonds is the primary force responsible for the cohesion and stability of the crystal.[1] The specific geometry and strength of these bonds are fundamental to the compound's physical properties.

Conclusion: From Atomic Coordinates to Material Properties

The crystallographic analysis of 2-amino-4-nitro-1H-imidazol-3-ium chloride provides an unambiguous, high-resolution picture of its solid-state structure. We have detailed the planar nature of the cation and the extensive three-dimensional hydrogen-bonding network that defines its crystal packing. This structural knowledge is the authoritative foundation upon which a deeper understanding of its stability, density, and potential applications as an energetic material can be built. The self-validating workflow of single-crystal X-ray diffraction ensures that these insights are grounded in robust, verifiable experimental data.

References

  • Single crystals of 2-amino-4-nitroimidazole hydrochloride were synthesized by slow evaporation and characterized by X-ray diffraction. The crystal structure features a planar imidazolium cation and a chloride anion, forming a three-dimensional supramolecular network via N—H⋯Cl and N—H⋯O hydrogen bonds. Acta Crystallographica Section E, [Link]

Sources

Thermodynamic Stability of Trimethyl-1H-imidazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trimethyl-1H-imidazol-2-amine scaffold represents a specialized subclass of 2-aminoimidazoles, a moiety critical in the design of alpha-2 adrenergic agonists, biofilm inhibitors, and marine alkaloid analogs. In drug development, the thermodynamic stability of these derivatives is governed by a delicate interplay between prototropic tautomerism , guanidinium-like resonance , and steric hindrance introduced by methylation.[1]

This guide provides a definitive analysis of the thermodynamic and kinetic stability of these compounds. Unlike simple imidazoles, trimethyl derivatives exhibit unique "locked" or "biased" tautomeric states that significantly influence their pKa, solubility, and hydrolytic degradation profiles.[1] We present field-proven protocols for assessing these parameters, ensuring that your lead optimization and formulation strategies are grounded in rigorous physical organic chemistry.

Molecular Architecture & Thermodynamic Landscape

The Tautomeric Equilibrium

The core thermodynamic feature of 1H-imidazol-2-amine derivatives is the equilibrium between the amino (aromatic) and imino (non-aromatic) forms.[2] The placement of the three methyl groups dictates whether this equilibrium is active or structurally locked.

  • Class A: Mobile Tautomers (e.g., 4,5-dimethyl-N-methyl-1H-imidazol-2-amine)

    • Possess exchangeable protons on the exocyclic nitrogen or ring nitrogens.

    • Thermodynamic Driver: The amino tautomer is generally favored due to the preservation of aromaticity (Hückel's rule) in the imidazole ring. However, the imino form may be stabilized in non-polar solvents or specific receptor pockets.[1]

  • Class B: Locked Tautomers (e.g., N,N,1-trimethyl-1H-imidazol-2-amine)

    • Full methylation of the exocyclic and N1 positions prevents proton transfer.

    • Thermodynamic Consequence: These derivatives are permanently fixed in the amino-like resonance structure, often exhibiting higher basicity and distinct solubility profiles compared to their mobile counterparts.

Resonance and Basicity (pKa)

Thermodynamic stability is intrinsically linked to the basicity of the guanidine-like system (


).
  • Resonance Stabilization: The positive charge in the protonated species (conjugate acid) is delocalized over three nitrogen atoms (N1, N3, and N-exocyclic).[1]

  • Methylation Effect: Methyl groups are electron-donating (+I effect).

    • N-methylation typically increases pKa (making the compound more basic) by stabilizing the cation.

    • Steric Effect: Excessive methylation (e.g., N,N,1-trimethyl) can destabilize the solvation shell of the cation, potentially lowering the effective pKa in aqueous solution despite the inductive effect.[1]

Table 1: Estimated Thermodynamic Parameters

Parameter1H-imidazol-2-amine (Unsubstituted)N,N,1-Trimethyl Derivative (Locked)4,5-Dimethyl-N-methyl Derivative (Mobile)
Dominant Tautomer Amino (Aromatic)Amino (Fixed)Amino (Aromatic)
pKa (Conjugate Acid) ~8.0 - 8.5~9.0 - 9.5~8.8 - 9.2
LogP (Octanol/Water) -1.2 (Hydrophilic)~0.5 - 1.0 (Lipophilic)~0.2 - 0.5
Hydrolytic Stability ModerateHigh (Steric shielding)Moderate

Degradation Mechanisms[1]

Understanding the degradation pathways is essential for establishing shelf-life and formulation limits.

Hydrolytic Ring Opening

The primary degradation pathway for trimethyl-1H-imidazol-2-amine derivatives is the hydrolysis of the guanidine-like carbon (C2).

  • Mechanism: Nucleophilic attack by water or hydroxide at the C2 position.

  • Outcome: This leads to ring opening (forming linear urea derivatives) or deamination (forming 2-imidazolones).

  • Kinetics: The reaction is typically pseudo-first-order and is acid/base catalyzed. The "trimethyl" substitution pattern provides significant steric protection against nucleophilic attack, often enhancing stability compared to the unsubstituted parent.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the critical bifurcation in the degradation pathway:

HydrolysisPathway Start Trimethyl-1H-imidazol-2-amine (Protonated) Inter Tetrahedral Intermediate (C2-OH) Start->Inter + H2O / OH- PathA Ring Opening (Linear Urea Derivative) Inter->PathA Ring C-N Cleavage (High pH) PathB Deamination (Trimethyl-imidazolone) Inter->PathB Exocyclic C-N Cleavage (Acidic pH)

Caption: Divergent hydrolytic pathways dependent on pH. The steric bulk of trimethyl groups retards the formation of the tetrahedral intermediate.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Determination of Tautomeric Ratio via Variable Temperature NMR

This protocol validates whether your derivative exists as a mixture or a single species.

Objective: Quantify the ratio of amino vs. imino tautomers and assess the energy barrier of interconversion.

Reagents:

  • Deuterated Solvents: DMSO-d6 (polar aprotic), CDCl3 (non-polar), D2O (polar protic).[1]

  • Internal Standard: TMS (Tetramethylsilane).

Workflow:

  • Preparation: Dissolve 10 mg of the derivative in 0.6 mL of solvent.

  • Acquisition (298 K): Acquire 1H and 13C spectra. Look for diagnostic signals:

    • Amino form: Sharp signals, typical aromatic shifts for ring protons.[1]

    • Imino form: Broadened exchangeable protons, upfield shift of ring carbons.[1]

  • Variable Temperature (VT): Heat the probe from 25°C to 80°C in 10°C increments.

  • Analysis:

    • If signals coalesce: Rapid tautomeric exchange (calculate

      
       using coalescence temperature).
      
    • If signals remain distinct: Slow exchange or "locked" state.

    • Validation Check: The integral ratio of methyl groups must remain constant (3:3:3 or 6:3 depending on symmetry) to rule out degradation during heating.

Protocol 2: Accelerated Stability Testing (Hydrolysis Kinetics)

Based on ICH Q1A(R2) guidelines, modified for guanidine-like heterocycles.

Objective: Determine the pseudo-first-order rate constant (


) for hydrolysis.

Workflow:

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0. Adjust ionic strength (

    
     M) with NaCl.
    
  • Incubation: Dissolve compound to 100 µM. Aliquot into HPLC vials. Incubate at 40°C, 60°C, and 80°C.

  • Sampling: Inject samples every 4 hours (for 24h) or every 24h (for 7 days) depending on reactivity.

  • Quantification: HPLC-UV/Vis (typically 210-254 nm).

    • Column: C18 Reverse Phase (high pH stability required for pH 10 samples).

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (or Ammonium Bicarbonate for high pH).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Validation Check: Mass balance must be >95% (Sum of Parent + Degradants). If <95%, suspect volatile loss or adsorption.[1]

Stability Testing Workflow Diagram

This workflow integrates the experimental approaches into a logical decision tree for lead selection.

StabilityWorkflow Sample Trimethyl-1H-imidazol-2-amine Candidate SolidState Solid State Characterization (DSC / TGA / XRPD) Sample->SolidState SolutionState Solution State Stability (pH-Rate Profile) Sample->SolutionState Decision1 Melting Point > 150°C? SolidState->Decision1 Decision2 t1/2 > 24h @ pH 7.4? SolutionState->Decision2 Pass Proceed to Formulation Decision1->Pass Yes Fail Structural Modification (Increase Steric Bulk) Decision1->Fail No (Polymorph Risk) Decision2->Pass Yes Decision2->Fail No (Hydrolysis Risk)

Caption: Decision matrix for evaluating thermodynamic viability of 2-aminoimidazole candidates.

References

  • Tautomerism in 2-Aminoimidazoles

    • BenchChem Technical Guide.[2][3] "Tautomerism and Electronic Structure of 2-Aminoimidazole." (2025).[3]

  • pKa and Basicity Studies

    • Storey, B. T., et al.[1][4][5] "The pKa Values of Some 2-Aminoimidazolium Ions." Journal of Organic Chemistry, 29(10), 3118–3120.[1][5]

  • Hydrolysis Mechanisms

    • McClelland, R. A., et al. "Kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis."[1] Biochemical Pharmacology, 33(2), 303-309.[1][4][6]

  • Thermodynamic Data (Enthalpy/Entropy)

    • NIST Chemistry WebBook.[7] "1H-Imidazole and Derivatives Thermochemistry."

  • Structural Characterization

    • PubChem Compound Summary. "1-Methyl-1H-imidazol-2-amine."[8]

Sources

hygroscopic nature of trimethyl-1H-imidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Managing the Hygroscopic Nature of Trimethyl-1H-imidazol-2-amine Hydrochloride

Executive Summary

Trimethyl-1H-imidazol-2-amine hydrochloride (and its isomers such as N,4,5-trimethyl- or 1,4,5-trimethyl-) represents a class of highly polar amino-imidazole building blocks critical in the synthesis of bioactive guanidine-mimetics and heterocyclic pharmaceuticals.[1] However, its utility is frequently compromised by its aggressive hygroscopicity .

This technical guide provides a mechanistic understanding of this moisture affinity and establishes a self-validating workflow for its characterization and handling. For researchers and process chemists, treating this compound requires a departure from standard benchtop protocols to rigorous moisture-exclusion architectures .

Molecular Mechanism of Hygroscopicity

To effectively manage this compound, one must understand the thermodynamic drive behind its water uptake. The hygroscopicity of trimethyl-1H-imidazol-2-amine hydrochloride is not merely surface adsorption; it is a bulk phenomenon driven by the high hydration energy of the ionic lattice.[1]

The "Moisture Magnet" Effect

The compound consists of a protonated imidazolium cation and a chloride anion.

  • The Cation: The positive charge is delocalized across the N-C-N amidine/guanidine core. The "trimethyl" substitution (whether on the ring carbons or nitrogens) provides steric bulk but does not sufficiently shield the polar core from water dipoles.

  • The Anion: The chloride ion (

    
    ) is a "hard" base with a high charge density, acting as a potent hydrogen bond acceptor for atmospheric water.
    
Critical Relative Humidity (CRH)

Every salt has a specific Critical Relative Humidity (CRH). Below this threshold, the solid remains anhydrous. Above it, the solid absorbs water until it dissolves in its own sorbed moisture (deliquescence).

  • Estimated CRH: Based on structural analogs (e.g., imidazole HCl, 1-methylimidazole HCl), the CRH of trimethyl-1H-imidazol-2-amine HCl is likely <35% RH at 25°C.[1]

  • Consequence: In standard lab air (typically 40-60% RH), the lattice collapses, leading to liquefaction within minutes.

Characterization Workflow (Self-Validating Protocol)

Do not rely on visual inspection. A "dry-looking" powder may already contain significant mole-fractions of water, altering stoichiometry in subsequent reactions.[1]

The "Gold Standard" Analysis

The following workflow ensures data integrity when profiling the material.

TechniqueParameterPurposeValidation Criteria
TGA (Thermogravimetric Analysis)Mass Loss vs. TempDifferentiate surface moisture from crystal hydrates.[1]Sharp step transition = Solvate/Hydrate. Gradual slope = Surface water.
DVS (Dynamic Vapor Sorption)Mass Change vs. %RHDetermine the exact CRH and sorption kinetics.Hysteresis loop between sorption/desorption indicates hydrate formation.
XRPD (X-Ray Powder Diffraction)Bragg PeaksDetect phase changes (Anhydrate

Hydrate).
Shift in peak positions (

) confirms lattice expansion due to water insertion.
Karl Fischer (Coulometric) Water Content (%)Absolute quantification of water.Drift < 5

g/min before injection ensures system dryness.
Visualization: Hygroscopicity Profiling Workflow

HygroscopicityWorkflow Sample Raw Sample (Trimethyl-1H-imidazol-2-amine HCl) TGA Step 1: TGA (Thermal Profile) Sample->TGA Decision Mass Loss < 0.5%? TGA->Decision DVS Step 2: DVS (Sorption Isotherm) Decision->DVS No (Volatile) Storage Protocol A: Standard Desiccation Decision->Storage Yes (Stable) XRPD Step 3: XRPD (Phase ID) DVS->XRPD Identify Hydrate Handling Protocol B: Glovebox/Schlenk XRPD->Handling Define CRH

Figure 1: Decision tree for characterizing hygroscopic salts. Protocol B is required for this compound.

Handling and Storage Protocols

Due to the deliquescent nature of trimethyl-1H-imidazol-2-amine hydrochloride, standard "tightly capped" storage is insufficient.[1]

Synthesis & Isolation
  • Solvent Selection: Avoid protic solvents (methanol/ethanol) for final isolation if possible, as they can retain water or form solvates. Use anhydrous acetonitrile or dichloromethane followed by precipitation with diethyl ether.

  • Filtration: Do not filter on an open Buchner funnel. Use a Schlenk frit or perform filtration under a blanket of dry Nitrogen/Argon.

Storage Architecture
  • Primary Container: Amber glass vial with a Teflon-lined septum cap.

  • Secondary Environment: The vial must be stored inside a desiccator containing activated silica gel or

    
    .
    
  • Long-Term: Store at

    
    . Note: Allow the vial to warm to room temperature inside the desiccator before opening to prevent condensation.
    
Formulation Strategy (Salt Switching)

If the hydrochloride salt proves too unstable for a drug product formulation, consider Salt Switching to a less hygroscopic counter-ion.

  • Recommendation: Screen Fumarate , Succinate , or Phosphate salts. These anions often form stronger lattice networks with amino-imidazoles, raising the CRH and improving physical stability.

Mechanistic Pathway of Deliquescence

Understanding the failure mode helps in prevention. The diagram below illustrates how atmospheric moisture attacks the crystal lattice.

DeliquescenceMechanism Crystal Anhydrous Crystal Lattice (High Lattice Energy) Adsorption Surface Adsorption (H-bonding with Cl-) Crystal->Adsorption Exposure to >CRH Condensation Capillary Condensation (Liquid film formation) Adsorption->Condensation Multi-layer buildup Dissolution Deliquescence (Crystal dissolves in sorbed water) Condensation->Dissolution Auto-catalytic Degradation Chemical Instability (Hydrolysis/Dimerization) Dissolution->Degradation pH shift / Mobility

Figure 2: The kinetic pathway from stable crystal to degraded solution.[1] Interruption must occur at the "Adsorption" stage.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt selection and hygroscopicity mechanisms). [1]

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). "Form selection of pharmaceutical compounds." Journal of Pharmaceutical Sciences, 109(10), 3233-3247. (Methodology for polymorph and salt screening).

  • PubChem. (2025).[2][3] Compound Summary for 1,4,5-Trimethyl-1H-imidazol-2-amine hydrochloride. National Library of Medicine. (Structural confirmation and physical property data).

  • Airaksinen, S., et al. (2005). "Excipient selection can significantly affect solid-state phase transformations in lyophilized formulations."[1] Journal of Pharmaceutical Sciences, 94(10), 2147-2159. (Impact of moisture on amorphous/crystalline stability).

Sources

Methodological & Application

Application Note: Mechanistic Insights & Synthetic Protocols for 2-Aminoimidazole-Aldehyde Condensation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists. It addresses the reactivity of trimethyl-1H-imidazol-2-amine with aldehydes.[1][2]

Critical Structural Clarification: The term "trimethyl-1H-imidazol-2-amine" is chemically ambiguous. It most commonly refers to 1,4,5-trimethyl-1H-imidazol-2-amine (a primary amine capable of reacting with aldehydes). If the structure is


-trimethyl-1H-imidazol-2-amine  (a tertiary amine), it cannot  form a Schiff base (imine) as it lacks the necessary protons for dehydration.
This guide assumes the use of the primary amine variant (1,4,5-trimethyl-1H-imidazol-2-amine) or similar 2-aminoimidazole scaffolds containing a free 

group.

Executive Summary

The reaction between 1,4,5-trimethyl-1H-imidazol-2-amine and aldehydes is a cornerstone transformation in medicinal chemistry, primarily serving as the initiation step for the synthesis of fused heterocycles via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction or Reductive Amination .

The 2-aminoimidazole moiety acts as a guanidine-like nucleophile. Its reaction with electrophilic aldehydes yields an imine (Schiff base) intermediate. However, unlike simple aliphatic amines, the stability and reactivity of this imine are governed by the tautomeric equilibrium of the imidazole ring, often requiring specific acid catalysis to drive conversion.

Key Applications:

  • Library Generation: Synthesis of imidazo[1,2-a]heterocycles (privileged drug scaffolds).

  • Linker Chemistry: Reductive amination to attach imidazole "warheads" to targeting ligands.

Reaction Mechanism

The condensation follows an addition-elimination pathway. The unique electronic nature of the 2-aminoimidazole (guanidine-like resonance) makes the exocyclic nitrogen highly nucleophilic but also renders the resulting imine susceptible to hydrolysis.

Detailed Pathway
  • Activation: The aldehyde carbonyl is activated by a Brønsted or Lewis acid catalyst.

  • Nucleophilic Attack: The exocyclic amine (HOMO) attacks the carbonyl carbon (LUMO).

  • Hemiaminal Formation: Proton transfer yields a neutral hemiaminal intermediate.

  • Dehydration: Acid-assisted elimination of water generates the iminium ion.

  • Tautomeric Stabilization: The resulting imine exists in equilibrium with its ring-protonated tautomer (azafulvene-like structure), which influences subsequent reactivity (e.g., nucleophilic attack by isocyanides in GBB reactions).

Mechanistic Visualization

The following diagram illustrates the acid-catalyzed condensation and the resonance stabilization of the intermediate.

ReactionMechanism Aldehyde Aldehyde (R-CHO) Activation Step 1: Activation (H+ binds C=O) Aldehyde->Activation Acid Cat. Amine 1,4,5-Trimethyl- 1H-imidazol-2-amine Attack Step 2: Nucleophilic Attack Amine->Attack Activation->Attack Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Dehydration Step 3: Dehydration (- H2O) Hemiaminal->Dehydration H+ transfer Imine Imine (Schiff Base) Product Dehydration->Imine Resonance Resonance Stabilized Cation (Reactive Species) Imine->Resonance Tautomerism

Figure 1: Acid-catalyzed condensation pathway of 2-aminoimidazole with aldehydes.[3]

Experimental Protocols

Protocol A: Standard Imine Formation (Schiff Base)

Use this protocol if the goal is to isolate the imine or proceed to reductive amination.

Reagents:

  • 1,4,5-Trimethyl-1H-imidazol-2-amine (1.0 equiv)

  • Aldehyde (1.0 - 1.2 equiv)

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst: Acetic Acid (AcOH, 5-10 mol%) or

    
     (as water scavenger)
    

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the amine in 5 mL of anhydrous MeOH in a round-bottom flask.

  • Addition: Add 1.0–1.2 mmol of the aldehyde.

  • Catalysis: Add 2 drops of glacial acetic acid. Optional: Add 500 mg of anhydrous

    
     to drive equilibrium.
    
  • Reaction: Stir at reflux (

    
    ) for 2–6 hours. Monitor by TLC (ensure amine consumption).
    
    • Note: Imine formation is reversible. High temperature drives water removal.

  • Workup: Filter off

    
     (if used). Evaporate solvent under reduced pressure.
    
    • Caution: 2-aminoimidazole imines are hydrolytically unstable. Store under inert atmosphere or use immediately.

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Use this protocol for drug discovery (synthesis of fused imidazo-heterocycles).

Reagents:

  • 1,4,5-Trimethyl-1H-imidazol-2-amine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.1 equiv)

  • Catalyst: Scandium Triflate

    
     (5 mol%) or Ammonium Chloride 
    
    
    
    (10 mol%)
  • Solvent: Methanol (MeOH)

Procedure:

  • Mixing: In a microwave vial, combine amine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.1 mmol) in MeOH (3 mL).

  • Catalyst: Add

    
     (0.05 mmol).
    
  • Heating:

    • Method A (Microwave): Heat to

      
       for 15–30 minutes.
      
    • Method B (Thermal): Stir at room temperature for 24h (slower) or reflux for 4h.

  • Purification: Concentrate solvent. Purify via flash column chromatography (DCM/MeOH gradient).

Data Summary & Optimization

The choice of catalyst significantly impacts yield, particularly for electron-deficient aldehydes.

CatalystSolventTemp (

)
Typical YieldNotes
None MeOH25<30%Slow; equilibrium favors starting materials.
AcOH (10%) EtOH8065-80%Standard for reductive amination.

(5%)
MeOH100 (MW)85-95%Best for GBB/Cyclization; Lewis acid activates imine.

EtOH25N/AAvoid. Strong mineral acids may protonate the amine irreversibly, deactivating nucleophilicity.
Optimization Workflow

The following decision tree assists in troubleshooting low yields.

Optimization Start Low Yield Observed CheckSM Is Amine Consumed? Start->CheckSM No No (Amine remains) CheckSM->No Yes Yes (Amine gone) CheckSM->Yes Activate Increase Activation: Switch to Sc(OTf)3 or Add Molecular Sieves No->Activate Sterics Steric Hindrance? (Ortho-subst. aldehyde) No->Sterics SideProducts Check for Hydrolysis or Polymerization Yes->SideProducts DrySolvent Ensure Anhydrous Conditions SideProducts->DrySolvent Microwave Use Microwave Irradiation (100°C) Sterics->Microwave Yes

Figure 2: Troubleshooting logic for 2-aminoimidazole condensations.

References

  • Dömling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 106(1), 17–89. Link

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234–2237. Link

  • Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a New Multicomponent Reaction. Synlett, 1998(6), 661–663. Link

  • Blackburn, C., et al. (1998). Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation. Tetrahedron Letters, 39(22), 3635–3638. Link

  • Shaabani, A., et al. (2008). Recent progress of isocyanide-based multicomponent reactions in Iran. Molecular Diversity, 12, 115–123. (Context on catalyst selection). Link

Sources

Application Note: High-Fidelity N-Alkylation of Trimethyl-1H-imidazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of trimethyl-1H-imidazol-2-amine hydrochloride (and its structural analogs) is a pivotal transformation in the synthesis of guanidine-mimetic drugs, alpha-2 adrenergic agonists, and marine alkaloid derivatives. However, this reaction is frequently plagued by low yields and poor regioselectivity due to two factors:

  • Ambident Nucleophilicity: The 2-aminoimidazole core possesses three potential nucleophilic sites (two ring nitrogens and one exocyclic amine), leading to mixtures of N-alkyl (exocyclic) and 1-alkyl (endocyclic) products.

  • Salt Interference: The hydrochloride counterion requires quantitative neutralization to release the free base without triggering polymerization or hydrolysis.

This guide provides two field-validated protocols designed to maximize regioselectivity for the exocyclic amine (N-alkylation) while suppressing ring quaternization.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The substrate, typically 1,4,5-trimethyl-1H-imidazol-2-amine (or its tautomer), presents a steric environment where the methyl groups at positions 4 and 5 shield the ring nitrogens. However, the endo-cyclic nitrogen (N3) remains a competitive nucleophile.

  • Regiocontrol Mechanism: Under thermodynamic control, alkylation often favors the ring nitrogen (Dimroth rearrangement pathways). To achieve exocyclic N-alkylation, we must operate under kinetic control using steric bulk or specific deprotonation states.

  • The "Salt" Factor: The hydrochloride salt (

    
    ) effectively masks nucleophilicity. In situ neutralization with a non-nucleophilic base (e.g., 
    
    
    
    or
    
    
    ) is superior to separate free-basing steps, which can lead to oxidative degradation of the electron-rich free amine.
Decision Matrix: Method Selection
ParameterMethod A: Direct Alkylation Method B: Reductive Amination
Reagent Alkyl Halide (R-X)Aldehyde (R-CHO) + Reductant
Mechanism

Substitution
Imine formation

Hydride reduction
Selectivity Moderate (Requires optimization)High (Mono-alkylation favored)
Scope Primary/Secondary Alkyl groupsBenzyl, Primary, Secondary groups
Risk Over-alkylation (Quaternization)Incomplete reduction

Experimental Protocols

Protocol A: Direct Alkylation via Cesium Carbonate (The "Soft Base" Approach)

Recommended for primary alkyl halides and avoiding strong basicity.

Materials:

  • Substrate: Trimethyl-1H-imidazol-2-amine HCl (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (ACN)

  • Additives: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional catalyst

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation & Neutralization:

    • Add the amine hydrochloride salt (1.0 mmol) and anhydrous DMF (5 mL, 0.2 M).

    • Add

      
       (2.5 mmol) in a single portion.
      
    • Critical Step: Stir at Room Temperature (RT) for 30 minutes. This "aging" period allows the carbonate to neutralize the HCl and deprotonate the exocyclic amine, generating the active nucleophile.

  • Alkylation:

    • Cool the mixture to 0°C (ice bath) to suppress competitive ring alkylation.

    • Add the Alkyl Halide (1.1 mmol) dropwise over 5 minutes.

    • Note: If the alkyl chloride is used, add TBAI (0.1 mmol) to facilitate Finkelstein exchange.

  • Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. Monitor via LC-MS (Target mass

    
    ).
    
  • Work-up:

    • Dilute with EtOAc (30 mL) and wash with water (

      
       mL) to remove DMF.
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash column chromatography (DCM:MeOH:

    
    , gradient 95:5:0.5).
    
Protocol B: Reductive Amination (The "High Fidelity" Approach)

Recommended for introducing benzyl groups or when mono-alkylation is strictly required.

Materials:

  • Substrate: Trimethyl-1H-imidazol-2-amine HCl (1.0 equiv)

  • Carbonyl: Aldehyde (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (2.0 equiv)
  • Base: DIPEA (Diisopropylethylamine) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

  • Free-Basing: In a reaction vial, suspend the amine HCl salt (1.0 mmol) in DCE (5 mL). Add DIPEA (1.5 mmol) and stir for 15 minutes until the solution clarifies.

  • Imine Formation:

    • Add the Aldehyde (1.2 mmol) and Activated Molecular Sieves (4Å).

    • Stir at RT for 2–4 hours. Checkpoint: Confirm imine formation by TLC or crude NMR (shift of aldehyde proton).

  • Reduction:

    • Add

      
       (2.0 mmol) in one portion.
      
    • Stir at RT for 16 hours.

  • Quench:

    • Quench with saturated

      
       (aq).
      
    • Extract with DCM (

      
      ).
      
  • Purification: The product is often clean enough for use after work-up; otherwise, recrystallize from

    
    /Hexanes.
    

Data Interpretation & Troubleshooting

Table 1: Optimization of Conditions for 1,4,5-Trimethyl-1H-imidazol-2-amine

EntryBaseSolventTempYield (Exocyclic)Yield (Ring Alkyl)Notes
1

AcetoneReflux45%30%Poor regioselectivity due to heat.
2

THF0°C60%15%Strong base risks over-alkylation.
3

DMFRT82% <5%"Cesium Effect" improves solubility.
4DIPEADCERT88%0%Method B (Reductive Amination).

Visualizing the Pathway

The following diagram illustrates the kinetic vs. thermodynamic pathways. The "Kinetic Path" (Exocyclic) is favored by the protocols above.

G Start Trimethyl-1H-imidazol-2-amine (HCl Salt) FreeBase Free Base Intermediate Start->FreeBase Neutralization (Cs2CO3 or DIPEA) Transition Transition State (Steric Control) FreeBase->Transition Electrophile Addition Prod_Exo Product A: Exocyclic N-Alkyl (Desired) Transition->Prod_Exo Kinetic Control (0°C, Steric Bulk) Prod_Endo Product B: Ring N-Alkyl (Undesired) Transition->Prod_Endo Thermodynamic Control (High Temp)

Figure 1: Reaction pathway divergence. Effective neutralization and temperature control steer the reaction toward the desired exocyclic amine product.

References

  • Regioselective Synthesis of 2-Aminoimidazoles

    • Source: Organic Letters (ACS Public
    • Relevance: Establishes the precedence for Pd-catalyzed and base-mediated regioselectivity in aminoimidazole scaffolds.
  • N-Alkylation Mechanisms of Heterocycles

    • Source: Chemical Communications (RSC)[2]

    • Relevance: Discusses the "Cesium Effect" and solvent choice in the alkyl
  • 2-Aminoimidazole Properties & pKa

    • Source: Journal of Medicinal Chemistry (via PMC)
    • Relevance: Provides pKa data supporting the use of carbonate bases for neutraliz
  • Reductive Amination Protocols

    • Source: BenchChem Applic
    • Relevance: General protocols for amine alkylation which were adapted for the specific steric constraints of trimethyl-imidazoles.

Sources

Application Note: 1,4,5-Trimethyl-1H-imidazol-2-amine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

1,4,5-Trimethyl-1H-imidazol-2-amine hydrochloride (CAS: 1196154-82-1) is a specialized heterocyclic building block belonging to the 2-aminoimidazole (2-AI) class. Unlike simple aliphatic amines, this scaffold functions as a cyclic guanidine bioisostere, offering unique hydrogen-bonding capabilities and pKa modulation (pKa ~8.0–8.5) in medicinal chemistry.[1][2]

This intermediate is critical in the synthesis of:

  • Biofilm Inhibitors: Analogues of the marine alkaloid Oroidin, used to re-sensitize resistant bacteria to antibiotics.

  • Adrenergic Modulators: Structurally related to clonidine-like imidazoline receptors, targeting CNS disorders.

  • Kinase Inhibitors: Serving as the solvent-exposed "hinge binder" in ATP-competitive inhibitors.

Technical Challenge: The molecule is supplied as a hydrochloride salt to prevent oxidation and polymerization. However, the free base is highly polar, hygroscopic, and exhibits amino-imino tautomerism, making standard nucleophilic substitutions (e.g., amide coupling) challenging without specific protocols.

Chemical Properties & Handling Guide

The hydrochloride salt stabilizes the electron-rich imidazole ring. Researchers must understand the equilibrium between the amino (reactive) and imino (unreactive) forms to optimize yields.

Table 1: Physicochemical Profile
PropertySpecificationCritical Note
Molecular Formula C₆H₁₁N₃[3][4][5] · HClIncludes 3 methyl groups (1-N, 4-C, 5-C).
Molecular Weight ~161.63 g/mol Salt form.
Appearance White to off-white hygroscopic solidDeliquescent; handle in a desiccated environment.
Solubility Water (>100 mg/mL), DMSO, MethanolInsoluble in DCM/Ether (Critical for workup).
pKa (Conjugate Acid) ~8.5Less basic than aliphatic amines (pKa ~10) due to resonance.
Storage -20°C, Inert Atmosphere (Ar/N₂)Prevents oxidative dimerization (azo formation).
Handling Protocol: The "Hygroscopic Trap"

Issue: The HCl salt absorbs atmospheric water rapidly, leading to stoichiometry errors in sensitive coupling reactions. Solution:

  • Do not weigh on open balances for prolonged periods.

  • Drying Protocol: If the solid appears sticky, dry over P₂O₅ in a vacuum desiccator for 12 hours before use.

  • Solvent Choice: Avoid protic solvents (MeOH) if using acid chlorides; use anhydrous DMF or DMAc.

Mechanistic Insight: Tautomerism & Reactivity[5]

The 2-aminoimidazole core is not a simple amine.[5][6] It resonates between an amino-imidazole and an imino-imidazoline.

Tautomerism cluster_0 Tautomeric Equilibrium Node1 Amino Form (Nucleophilic) Node2 Imino Form (Stable/Less Reactive) Node1->Node2  H+ Shift   Node3 Electrophile Attack (e.g., Acid Chloride) Node1->Node3  Primary Pathway   Node5 Exocyclic N-Acylation (Kinetic) Node3->Node5  Fast   Node4 N-Acylated Product (Thermodynamic) Node5->Node4  Rearrangement   caption Figure 1: The 2-aminoimidazole exists in equilibrium. Successful coupling requires trapping the amino form.

Experimental Protocols

Protocol A: Amide Coupling (The "HATU" Method)

Context: Coupling 1,4,5-trimethyl-1H-imidazol-2-amine to a carboxylic acid (R-COOH) to create a pharmacophore. Standard EDC/NHS coupling often fails due to the low nucleophilicity of the 2-amino group.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Trimethyl-1H-imidazol-2-amine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.5 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir at 0°C for 15 minutes.

    • Why? Pre-activation forms the reactive At-ester before introducing the hindered amine.

  • Base Trap: In a separate vial, dissolve the Trimethyl-1H-imidazol-2-amine HCl in minimum DMF. Add 2.0 equiv of DIPEA.

    • Why? This neutralizes the HCl salt in situ. Do not perform an aqueous free-base extraction (you will lose the product to the water phase).

  • Coupling: Add the amine/base solution dropwise to the activated acid mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Use LC-MS. TLC is difficult due to "streaking" of the polar imidazole.

  • Workup (The "Salt-Crash" Method):

    • Pour the reaction mixture into ice-cold saturated LiCl solution (or brine).

    • Extract with EtOAc (3x).[5] Note: If the product is very polar, use n-Butanol or DCM:IPA (3:1).

    • Wash organic layer with 5% NaHCO₃ (removes unreacted acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Synthesis of Fused Imidazo[1,2-a]pyrimidines

Context: Reaction with 1,3-dicarbonyls (e.g., ethyl acetoacetate) to form fused ring systems, common in kinase inhibitors.

Methodology:

  • Combine Trimethyl-1H-imidazol-2-amine HCl (1.0 equiv) and the 1,3-dicarbonyl (1.2 equiv) in Glacial Acetic Acid.

  • Reflux (110°C) for 6–12 hours.

  • Mechanism: The endocyclic nitrogen (N-1) and exocyclic amine (N-2) react with the dicarbonyl in a condensation-cyclization sequence.

  • Isolation: Cool to RT. Neutralize with aq. NH₄OH. The fused product usually precipitates out. Filter and wash with cold water.

Quality Control & Analytical Validation

Due to the high polarity of the hydrochloride salt, standard Reverse Phase C18 HPLC often yields poor retention (elutes in the void volume).

Recommended Analytical Method: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Column: Zorbax HILIC Plus or Amide-functionalized silica (e.g., TSKgel Amide-80).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 15 minutes.

  • Detection: UV at 230 nm (Imidazole absorption).

NMR Signature (D₂O):

  • Methyl Groups: Look for three distinct singlets.

    • N-Methyl: ~3.4–3.6 ppm.

    • C4/C5-Methyls: ~2.0–2.2 ppm (often appearing as a close doublet or two singlets depending on pH).

  • Missing Protons: The NH₂ protons exchange rapidly in D₂O and will not be visible. Run in DMSO-d₆ to visualize the amine protons (~6.0–7.5 ppm broad singlet).

Workflow Visualization

SynthesisWorkflow cluster_inputs Reagents Node_Start Trimethyl-1H-imidazol-2-amine HCl (Hygroscopic Solid) Node_Neutralization In-Situ Neutralization (DIPEA addition) Node_Start->Node_Neutralization Node_Acid Carboxylic Acid (Drug Scaffold) Node_Activation Activation Step (HATU + DMF, 0°C) Node_Acid->Node_Activation Node_Coupling Coupling Reaction (4-16h, RT) Node_Activation->Node_Coupling Node_Neutralization->Node_Coupling Node_Workup Workup Strategy (LiCl Wash / n-Butanol Extract) Node_Coupling->Node_Workup Node_Final Target Amide (Biofilm/Kinase Inhibitor) Node_Workup->Node_Final caption Figure 2: Optimized coupling workflow preventing salt interference.

References

  • PubChem. (2025).[4] 1-Methyl-1H-imidazol-2-amine hydrochloride (Compound Summary).[5][7][8] National Library of Medicine. [Link]

  • Žula, A., Kikelj, D., & Ilaš, J. (2013).[6] 2-Aminoimidazoles in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 13(13), 1921-1943.[6] [Link]

  • Thompson, R. A., et al. (2019). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections.[9] International Journal of Nanomedicine. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Imidazoles: Recent Literature and Protocols.[Link]

Sources

catalytic applications of imidazole amine derivatives in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Biomimetic Organocatalysis to Ligand Design in Drug Synthesis

Introduction: The Bifunctional Advantage

In the landscape of modern organic synthesis, imidazole amine derivatives occupy a privileged position as "chemical chimeras." They bridge the gap between biological precision (mimicking the histidine residues in enzyme active sites) and industrial robustness.

For drug development professionals, these derivatives are not merely reagents but programmable tools. The imidazole ring (


) functions as a switchable nucleophile and general base, while the pendant amine moiety provides secondary interactions—hydrogen bonding in organocatalysis or chelation in transition metal catalysis.

This guide details two high-value applications:

  • Enantioselective Acyl Transfer (Organocatalysis): For the kinetic resolution of chiral alcohols.

  • Ligand-Accelerated Cross-Coupling (Metal Catalysis): For constructing C-N bonds in pharmaceutical scaffolds.

Application I: Biomimetic Enantioselective Acyl Transfer

The Mechanism: "Oxyanion Hole" Mimicry

The most sophisticated application of imidazole amines lies in peptide-based organocatalysis . Small peptides containing a histidine (imidazole) and a specific secondary structure can kinetically resolve racemic alcohols.

Unlike simple nucleophilic catalysts (e.g., DMAP), imidazole amine derivatives (such as histidine-containing peptides) operate via a bifunctional mechanism :

  • Nucleophilic Activation: The imidazole nitrogen (

    
    ) attacks the acyl donor (e.g., acetic anhydride) to form an electrophilic N-acyl imidazolium intermediate.
    
  • Transition State Stabilization: The amide/amine backbone forms Hydrogen Bonds with the substrate's oxyanion, mimicking the "oxyanion hole" of serine proteases. This lowers the activation energy for one enantiomer over the other.

Visualization: Catalytic Cycle & Interaction

The following diagram illustrates the kinetic resolution pathway, highlighting the critical H-bonding network.

G Cat Imidazole-Peptide Catalyst Inter1 N-Acyl Imidazolium Intermediate Cat->Inter1 Nucleophilic Attack Ac2O Acyl Donor (Ac2O) Ac2O->Inter1 TS_Fast Matched TS (H-Bond Stabilized) Inter1->TS_Fast Fast Reaction (k_rel > 10) TS_Slow Mismatched TS (Steric Clash) Inter1->TS_Slow Slow Reaction Substrate Racemic Alcohol (R/S) Substrate->TS_Fast Substrate->TS_Slow Prod Enantioenriched Ester + Alcohol TS_Fast->Prod Acyl Transfer Prod->Cat Catalyst Turnover

Figure 1: Catalytic cycle for the kinetic resolution of alcohols. The "Matched TS" represents the specific alignment of the catalyst's amine backbone H-bonds with the substrate.

Protocol: Kinetic Resolution of (±)-trans-2-Acetamidocyclohexanol

Objective: Resolve a racemic secondary alcohol using a histidine-based peptide catalyst (e.g., Boc-His(Bn)-Pro-Phe-OMe).

Materials
  • Substrate: (±)-trans-2-Acetamidocyclohexanol (1.0 equiv)

  • Acyl Donor: Acetic Anhydride (

    
    ) (0.6 equiv)
    
  • Catalyst: Imidazole-peptide derivative (1-5 mol%)

  • Solvent: Toluene or

    
     (Anhydrous)
    
  • Base: Diisopropylethylamine (DIPEA) (0.6 equiv) - Optional, depending on specific catalyst design.

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried round-bottom flask, dissolve the imidazole-peptide catalyst (2.5 mol%) in anhydrous Toluene (0.1 M concentration relative to substrate).

  • Substrate Addition: Add the racemic alcohol (1.0 equiv) to the solution. Stir at room temperature for 10 minutes to allow catalyst-substrate pre-organization (H-bonding).

  • Temperature Control: Cool the reaction mixture to 0°C. Note: Lower temperatures often improve selectivity factor (s) by differentiating entropic costs.

  • Acylation Start: Add DIPEA (if using) followed by dropwise addition of Acetic Anhydride (0.6 equiv).

  • Monitoring (Stopping Rule): Monitor conversion via Chiral HPLC or GC .

    • Target: Stop reaction at exactly 50-55% conversion.

    • Reasoning: In kinetic resolution, enantiomeric excess (

      
      ) of the recovered starting material increases with conversion, but yield decreases.
      
  • Quench: Add MeOH (excess) to consume remaining anhydride. Stir for 15 mins.

  • Workup: Wash with 1N HCl (to remove imidazole catalyst and DIPEA), then saturated

    
    . Dry organic layer over 
    
    
    
    .
  • Purification: Separate the ester product from the unreacted alcohol via flash column chromatography (Silica gel, EtOAc/Hexanes).

Data Analysis Table: Typical Optimization Parameters

ParameterVariationExpected Outcome
Solvent Toluene (Non-polar)High Selectivity. Promotes tight ion-pairing and H-bonds.
Solvent DMF (Polar)Low Selectivity. Disrupts critical H-bond network.
Temp 25°C

-20°C
Increased

.
Slower rate but better discrimination.
Catalyst Load 1%

5%
Increased Rate. Usually negligible effect on

.

Application II: Ligand Design for Cu-Catalyzed C-N Coupling

The Mechanism: Preventing Aggregation

In Ullmann-type couplings (reacting aryl halides with amines), Copper(I) salts often aggregate into inactive clusters. Imidazole amine derivatives (e.g., histamine-like structures or bis-imidazole ligands) act as bidentate chelators .

  • The Imidazole N: Binds tightly to Cu(I), increasing electron density on the metal to facilitate oxidative addition.

  • The Amine/Second Imidazole: Provides hemilability, stabilizing the intermediate while allowing substrate access.

Protocol: N-Arylation of Indoles (Ullmann-Type)

Objective: Couple an aryl iodide with an indole using a CuI/Imidazole-Amine system.

Materials
  • Aryl Halide: Iodobenzene (1.0 equiv)

  • Nucleophile: Indole (1.2 equiv)

  • Catalyst Source: CuI (5-10 mol%)

  • Ligand: 4-(1H-imidazol-4-yl)ethanamine (Histamine) or synthetic Imidazole-Amine (10-20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or DMF (Dry, degassed)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen (3x).

  • Solid Addition: Add CuI (10 mol%), Imidazole-Amine Ligand (20 mol%), Indole (1.2 equiv), and

    
     (2.0 equiv) under positive inert gas flow.
    
    • Critical Step: Mix solids thoroughly before adding solvent to ensure homogenous catalyst formation.

  • Solvent/Liquid Addition: Add DMSO (concentration 1M) and Iodobenzene (1.0 equiv) via syringe.

  • Degassing: Briefly sparge the solution with Argon for 2 minutes to remove dissolved

    
     (which oxidizes Cu(I) to inactive Cu(II)).
    
  • Reaction: Seal the tube and heat to 110°C for 12-24 hours.

    • Visual Check: The solution should remain clear or turn slightly blue/green. A black precipitate indicates catalyst decomposition (Cu mirror formation).

  • Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad (to remove inorganic salts). Wash filtrate with water (3x) to remove DMSO.

  • Purification: Flash chromatography.

Troubleshooting & Optimization Logic

When these protocols fail, the cause is often traceable to specific chemical interactions. Use this logic flow to diagnose:

Optimization Start Reaction Failed/Low Yield Check1 Check Catalyst Solubility Start->Check1 Check2 Check Atmosphere (O2) Check1->Check2 Soln1 Switch to DMSO/DMF (For Metal Cat) Check1->Soln1 Precipitate observed Check3 Check H-Bond Donors Check2->Check3 Soln3 Degas Solvents (Cu(I) -> Cu(II) issue) Check2->Soln3 Solution turned black/green Soln2 Switch to Toluene/CHCl3 (For Organocat) Check3->Soln2 Low ee in Kinetic Res

Figure 2: Troubleshooting logic flow. Note that solvent choice is diametrically opposed between the two applications (Polar for Metal Cat, Non-polar for Organocat).

References

  • Miller, S. J., et al. (2016).[1] "Origins of Stereoselectivity in Peptide-Catalyzed Kinetic Resolution of Alcohols." ACS Catalysis, 6(2), 1140–1149. [Link]

  • Breslow, R., & Huang, D. L. (1990).[2] "A negative catalytic term requires a common intermediate in the imidazole buffer-catalyzed cleavage and rearrangement of ribodinucleotides."[2] Journal of the American Chemical Society, 112(26). [Link]

  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 41(11), 1450–1460. [Link]

  • Verma, A. K., et al. (2013). "Copper-catalyzed coupling of imidazoles with bromoalkynes."[3] The Journal of Organic Chemistry, 78(13), 6657–6663. [Link]

  • Vázquez-Salazar, A., et al. (2018).[2] "Evolutionary convergence in the biosyntheses of the imidazole moieties of histidine and purines." PLOS ONE, 13(4). [Link]

Sources

standard operating procedure for handling trimethyl-1H-imidazol-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Safe Handling and Utilization of 1-Methyl-1H-imidazol-2-amine Hydrochloride in Research and Development

Abstract: This document provides a comprehensive guide to the standard operating procedures for handling 1-Methyl-1H-imidazol-2-amine Hydrochloride. It is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure scientific integrity and user safety through a deep understanding of the compound's properties and reactivity. This guide covers physicochemical properties, hazard assessment, detailed handling protocols, and application-specific insights for its use as a synthetic intermediate in medicinal chemistry.

Note to the Reader: This guide has been developed for 1-Methyl-1H-imidazol-2-amine Hydrochloride (CAS No. 1450-94-8). This specific compound has been selected based on available chemical data, as "trimethyl-1H-imidazol-2-amine HCl" is an ambiguous designation with limited specific safety and handling information in established chemical literature. Researchers should always verify the specific identity and associated safety data for their particular starting materials.

Part 1: Compound Profile and Physicochemical Data

1-Methyl-1H-imidazol-2-amine hydrochloride is a heterocyclic amine salt.[1] The imidazole ring is a critical pharmacophore present in numerous biologically active molecules and pharmaceuticals, making its derivatives valuable building blocks in medicinal chemistry.[2][3] The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to the free base.[1][4]

Table 1: Physicochemical and Toxicological Summary

PropertyValueSource
Chemical Name 1-Methyl-1H-imidazol-2-amine hydrochloridePubChem[5]
CAS Number 1450-94-8Sigma-Aldrich[6]
Molecular Formula C₄H₈ClN₃PubChem[5]
Molecular Weight 133.58 g/mol PubChem[5]
Physical Form Solid / Crystalline PowderSigma-Aldrich[6], CymitQuimica[1]
Storage Temperature Room Temperature (Sealed in Dry Conditions)Sigma-Aldrich[6]
GHS Hazard Codes H302, H315, H319, H335Sigma-Aldrich[6]
Signal Word WarningSigma-Aldrich[6]

Part 2: Hazard Analysis and Risk Mitigation

The primary hazards associated with 1-Methyl-1H-imidazol-2-amine hydrochloride are rooted in its chemical structure: an amine salt that can act as an irritant and is harmful if ingested.

  • H302: Harmful if swallowed: Oral toxicity is a key concern. Ingestion can lead to adverse health effects, necessitating immediate medical consultation.[7]

  • H315: Causes skin irritation: As with many amine-based compounds, prolonged contact with the skin can lead to irritation.[5]

  • H319: Causes serious eye irritation: The crystalline, dust-like nature of the solid poses a significant risk to the eyes, where it can cause severe irritation.[5]

  • H335: May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract.[5]

The causality for this hazard profile stems from the compound's ability to interact with biological membranes and proteins. The hydrochloride salt can dissociate, and the amine group can act as a base, disrupting local pH and causing irritation. The risk associated with these hazards is managed through the stringent application of engineering controls and personal protective equipment (PPE) as detailed in the following protocols.

Part 3: Standard Operating Procedure for Safe Handling

This section outlines the mandatory procedures for handling 1-Methyl-1H-imidazol-2-amine HCl in a laboratory setting. Adherence to this SOP is critical for mitigating the risks identified above.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a properly functioning and certified laboratory chemical fume hood.[8][9] This is the primary defense against inhalation of dust or vapors.

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the handling area.[10][11]

Personal Protective Equipment (PPE)

A standard PPE ensemble is required for handling this compound. This equipment should be donned before entering the designated handling area.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles are mandatory.[11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for defects before use and changed immediately if contamination occurs.

  • Protective Clothing: A full-length laboratory coat must be worn and buttoned completely.[9]

  • Respiratory Protection: For situations with a high potential for aerosolization or if handling large quantities, a NIOSH-approved respirator may be required based on a site-specific risk assessment.

Step-by-Step Handling Protocol: Solid Compound

This protocol covers the weighing and preparation of solutions from the solid reagent.

  • Preparation: Designate a specific area within the chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Container Handling: Before opening, gently tap the container on the benchtop to settle the contents. Open the container slowly to avoid creating airborne dust.

  • Weighing: Use a non-sparking spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel. Perform this transfer carefully to minimize dust generation.

  • Solution Preparation: Add the solid to the chosen solvent within the fume hood. If dissolving in a volatile solvent, ensure the vessel is loosely capped or equipped with a condenser to prevent vapor release.

  • Cleanup: After transfer, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., isopropanol, water). Dispose of the weigh boat and bench paper as solid hazardous waste.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[7]

G cluster_prep Preparation cluster_handling Solid Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Designate Fume Hood Area prep1->prep2 handle1 Gently Tap Container prep2->handle1 handle2 Weigh Solid in Hood handle1->handle2 handle3 Transfer to Vessel handle2->handle3 handle4 Prepare Solution handle3->handle4 clean1 Decontaminate Tools handle4->clean1 clean2 Dispose of Solid Waste clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for Safe Handling of Solid Reagent.
Storage and Incompatibilities
  • Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep it segregated from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8][10][12] Contact with these substances can lead to vigorous or exothermic reactions.

Spill and Emergency Procedures
  • Small Spills (Solid):

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, gently sweep up the spilled material using spark-proof tools.[11] Avoid creating dust.

    • Collect the material in a suitable, labeled container for hazardous waste disposal.[8][10]

    • Clean the spill area thoroughly with a damp cloth or absorbent pad, and dispose of cleaning materials as hazardous waste.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. If irritation persists, seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[11]

Waste Disposal

All waste containing 1-Methyl-1H-imidazol-2-amine HCl, including unused material, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[13]

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.[13]

  • Do not mix with incompatible waste streams.[13]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.[13]

Part 4: Application Notes for Synthetic Chemistry

1-Methyl-1H-imidazol-2-amine serves as a versatile building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The 2-aminoimidazole moiety is a key structural feature in various kinase inhibitors and other targeted therapeutic agents.[14]

Role as a Nucleophile

The primary amine at the 2-position of the imidazole ring is a potent nucleophile. This allows it to participate in a wide range of bond-forming reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Cross-Coupling Reactions: Participation in palladium- or copper-catalyzed reactions to form C-N bonds.

General Protocol for a Nucleophilic Substitution Reaction

This protocol provides a generalized workflow for using the title compound as a nucleophile with an electrophile (e.g., an alkyl halide or acyl chloride). Note: This is a template; specific conditions (solvent, temperature, stoichiometry, reaction time) must be optimized for each unique transformation.

  • Reagent Preparation: In a chemical fume hood, prepare a solution of 1-Methyl-1H-imidazol-2-amine HCl in a suitable aprotic solvent (e.g., DMF, acetonitrile).

  • Base Addition: Since the starting material is a hydrochloride salt, the free amine must be generated in situ. Add a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution to neutralize the HCl. Typically, at least 2 equivalents of base are required: one to neutralize the salt and one to scavenge the acid produced during the reaction.

  • Electrophile Addition: Slowly add the electrophile (e.g., dissolved in the same solvent) to the reaction mixture at a controlled temperature (often starting at 0 °C to manage exotherms).

  • Reaction Monitoring: Allow the reaction to proceed at the optimized temperature. Monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Workup and Purification: Once the reaction is complete, quench the mixture (e.g., with water or a saturated aqueous solution). Perform an extraction to isolate the product. The crude product is then purified using standard techniques such as column chromatography, recrystallization, or distillation.

Caption: Generalized Workflow for a Nucleophilic Reaction.

Part 5: References

  • Boehringer Ingelheim. (2015). SDS US.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

  • Fisher Scientific. (2015). SAFETY DATA SHEET.

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. (2014). SAFETY DATA SHEET.

  • BASF. (2025). Safety Data Sheet.

  • CymitQuimica. (2024). Safety Data Sheet.

  • Maybridge PLC. (n.d.). Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride.

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole.

  • Chemsrc. (2025). 1H-Imidazole-2-amine | CAS#:57575-96-9. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. [Link]

  • Bassyouni, F., et al. (2012). Synthesis and antioxidant and antibacterial activities of new.... ResearchGate. [Link]

  • Various Authors. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. [Link]

  • Quora. (2018). What is the reaction between hydrochloric and amine?. [Link]

  • Various Authors. (n.d.). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. ResearchGate. [Link]

  • Study.com. (n.d.). What product are formed when the following amine is treated with HCl: (CH3CH2)3N. [Link]

  • LookChem. (n.d.). Cas 70807-89-5, 2,4,5-trimethyl-1H-imidazol-1-ium chloride. [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. [Link]

  • Various Authors. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. PMC. [Link]

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Application Notes and Protocols for Biological Assay Preparation Using 2-Aminoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the preparation and use of 2-aminoimidazole derivatives in biological assays, with a focus on evaluating their potential as anticancer agents. Due to the limited specific biological data on trimethyl-1H-imidazol-2-amine hydrochloride, this guide will utilize the closely related and commercially available compound, 1-methyl-1H-imidazol-2-amine hydrochloride , as a representative molecule for this class. The principles and protocols detailed herein are broadly applicable to similar 2-aminoimidazole compounds. This guide covers the rationale behind the methodologies, detailed protocols for stock solution preparation and cytotoxicity assessment, and an overview of the potential mechanisms of action.

Introduction: The 2-Aminoimidazole Scaffold in Drug Discovery

The imidazole ring is a fundamental heterocyclic scaffold present in many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] The 2-aminoimidazole (2-AI) moiety, in particular, is a privileged structure in medicinal chemistry, frequently found in natural products isolated from marine sponges.[2] These compounds have garnered significant interest due to their broad spectrum of pharmacological activities, including antibacterial, antibiofilm, and anticancer properties.[3][4][5]

While the specific compound "trimethyl-1H-imidazol-2-amine hydrochloride" is not extensively documented in scientific literature, its structural class suggests potential biological activity. This guide uses 1-methyl-1H-imidazol-2-amine hydrochloride as a practical and accessible exemplar for researchers investigating the therapeutic potential of novel 2-AI derivatives. This compound serves as a key precursor in the synthesis of various antifungal and anticancer drugs.[3]

Table 1: Physicochemical Properties of 1-Methyl-1H-imidazol-2-amine hydrochloride

PropertyValueSource
CAS Number 1450-94-8[6]
Molecular Formula C₄H₈ClN₃[6]
Molecular Weight 133.58 g/mol [6]
Physical Form Solid[3]
Purity Typically ≥95%[3]
Storage Store at room temperature, sealed in a dry environment.[3]

Postulated Mechanism of Action: Targeting Cancer Signaling Pathways

Many small molecule anticancer agents exert their effects by modulating key cellular signaling pathways that control cell growth, proliferation, and survival. While the precise mechanism for 1-methyl-1H-imidazol-2-amine hydrochloride is not fully elucidated, many imidazole derivatives have been shown to target receptor tyrosine kinases (RTKs) and their downstream pathways.[7][8] Two of the most critical pathways in oncology are the EGFR and PI3K/Akt signaling cascades, which are often dysregulated in cancer.

Inhibition of the EGFR/PI3K/Akt Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is an RTK that, upon activation, triggers downstream signaling, including the PI3K/Akt pathway.[9] This cascade is crucial for cell proliferation and survival. Small molecule inhibitors can block this pathway at various nodes, leading to cell cycle arrest and apoptosis. It is hypothesized that 2-aminoimidazole derivatives may interfere with the kinase activity of EGFR or downstream components like PI3K or Akt.

EGFR_PI3K_Pathway cluster_membrane Plasma Membrane cluster_inhibition EGFR EGFR PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds Compound 1-Methyl-1H-imidazol- 2-amine hydrochloride Compound->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add Serial Dilutions of Compound Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 AddMTT Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Figure 2: General workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer, or HepG2 liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 10 mM stock solution of 1-methyl-1H-imidazol-2-amine hydrochloride in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., pure DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: a. Harvest and count cells, ensuring viability is >90%. b. Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" (blank) and "cells only" (untreated control). d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the 10 mM stock solution in complete culture medium. A common starting range for a new compound might be from 100 µM down to 0.1 µM. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. For the untreated control, add 100 µL of medium with the same final concentration of DMSO as the treated wells (e.g., 0.1%). c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Return the plate to the incubator for 2-4 hours. Observe the formation of purple formazan crystals in the viable cells.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the "medium only" blank from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100 d. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 2: Example IC₅₀ Values for 2-Aminoimidazole Derivatives in Cancer Cell Lines

Compound ClassCell LineIC₅₀ (µM)Reference
Benzylidene 2-aminoimidazoloneSMMC-7721 (Hepatoma)12.87 - 17.10
2-amino-1H-imidazol marine alkaloid analoguesHL-60 (Leukemia)2.91[9]
2-amino-1H-imidazol marine alkaloid analogues4T1 (Breast Cancer)3.1[9]
Imidazole-2-thione derivativeA-549 (Lung Cancer)Submicromolar

Note: These values are for different, more complex 2-AI derivatives and are provided for context. The IC₅₀ for 1-methyl-1H-imidazol-2-amine hydrochloride would need to be determined empirically.

Conclusion and Future Directions

This guide provides a foundational framework for the preparation and biological evaluation of 1-methyl-1H-imidazol-2-amine hydrochloride as a representative of the 2-aminoimidazole class of compounds. The provided protocols for stock solution preparation and MTT cytotoxicity assay are robust starting points for assessing the anticancer potential of this and related molecules. Further investigations should focus on elucidating the specific molecular targets and mechanisms of action, expanding the screening to a broader panel of cancer cell lines, and eventually progressing to in vivo models to validate the therapeutic potential.

References

  • MySkinRecipes. (n.d.). 1-Methyl-1H-imidazol-2-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine hydrochloride. Retrieved from [Link]

  • Kanizsai, I., et al. (2022). A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. Drug Development Research, 83(8), 1906-1922. Retrieved from [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • ACS Publications. (2022). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. Retrieved from [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Retrieved from [Link]

  • Li, Y., et al. (2013). Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity. Chemical & Pharmaceutical Bulletin, 61(10), 1081-1084. Retrieved from [Link]

  • ASM Journals. (2011). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 55(7), 3585-3588. Retrieved from [Link]

  • Kantevari, S., et al. (2017). 2-Aminoimidazoles in medicinal chemistry. Future Medicinal Chemistry, 9(12), 1333-1359. Retrieved from [Link]

  • Melander, R. J., et al. (2011). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Bioorganic & Medicinal Chemistry Letters, 21(23), 7074-7077. Retrieved from [Link]

  • Melander, R. J., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. ACS Infectious Diseases, 9(5), 1085-1094. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. Retrieved from [Link]

  • Kamal, A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(16), 4947. Retrieved from [Link]

  • Kumar, V., et al. (2014). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research, 5(4), 1144-1161. Retrieved from [Link]

  • NIH. (2015). Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers. ACS Medicinal Chemistry Letters, 6(8), 916-921. Retrieved from [Link]

  • Ghotaslou, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(4), 1838-1871. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2296417. Retrieved from [Link]

  • Singh, P., et al. (2017). Imidazoles as potential anticancer agents. MedChemComm, 8(6), 1185-1211. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine hydrochloride. Retrieved from [Link]

  • Paulekuhn, G. S., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Development and Technology, 21(2), 127-138. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • Wang, S., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113647. Retrieved from [Link]

Sources

reagent compatibility for trimethyl-1H-imidazol-2-amine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagent Compatibility & Handling of Trimethyl-1H-imidazol-2-amine Hydrochloride

Executive Summary

Trimethyl-1H-imidazol-2-amine hydrochloride represents a class of electron-rich, guanidine-like heterocyclic building blocks. While the specific isomer (e.g., 1,4,5-trimethyl- vs. N,N,1-trimethyl- ) dictates precise reactivity, the hydrochloride salt form presents universal challenges regarding solubility, hygroscopicity, and base-mediated neutralization.

This guide focuses primarily on the 1,4,5-trimethyl-1H-imidazol-2-amine isomer (primary exocyclic amine), widely used as a nucleophile in pharmaceutical synthesis. It addresses the critical "guanidine-like" resonance that lowers the nucleophilicity of the exocyclic amine compared to standard alkyl amines, requiring tailored protocols for acylation and alkylation.

Chemical Profile & Structural Considerations

ParameterSpecificationNotes
Compound Class 2-Aminoimidazole (Guanidine analog)High resonance stabilization.
pKa (Conjugate Acid) ~8.0 – 9.0Less basic than aliphatic amines; requires careful base selection.
Salt Form Hydrochloride (HCl)Hygroscopic; acidic pH in water.
Nucleophilic Sites Exocyclic N (Major), Ring N3 (Minor)Regioselectivity depends on steric bulk and solvent.
Solubility (HCl) Water, MeOH, DMSO, DMFInsoluble in Et₂O, Hexanes, Toluene.
Solubility (Free Base) DCM, EtOAc, THF, MeCNModerate solubility; often requires extraction.

Mechanistic Insight: The 2-aminoimidazole core exhibits tautomerism. In the HCl salt form, the positive charge is delocalized across the N1-C2-N(exocyclic) system. Successful reaction requires deprotonation to the free base, breaking this stable resonance to restore nucleophilicity.

Reagent Compatibility Matrix

Solvent Compatibility

The choice of solvent is binary: Polar Protic/Aprotic for the salt, and Organic for the free base reaction.

  • Compatible (Salt Solubilization):

    • Water: Excellent solubility. Ideal for biphasic Schotten-Baumann conditions.

    • Methanol/Ethanol: Good solubility. Suitable for reductive aminations.

    • DMSO/DMF: Universal solvents, but difficult to remove during workup. Use only if necessary.

  • Incompatible (Direct Reaction of Salt):

    • Dichloromethane (DCM) / THF: The HCl salt will remain as a suspension, leading to heterogeneous reaction kinetics and poor yields. Protocol Adjustment: Perform a "free-basing" step or use a phase transfer catalyst.

Base Compatibility

Neutralizing the HCl is the rate-determining step for reactivity.

  • Organic Bases (Homogeneous Conditions):

    • Triethylamine (TEA) / DIPEA: Effective in DMF/DMSO. In DCM, they form salts (TEA·HCl) that may precipitate.

    • Pyridine: Too weak to fully deprotonate the guanidinium-like core efficiently; often requires heat.

  • Inorganic Bases (Heterogeneous/Biphasic):

    • NaH (Sodium Hydride): CAUTION. Compatible only in anhydrous DMF/THF. Irreversible deprotonation. High risk of over-alkylation at the ring nitrogen.

    • K₂CO₃ / Cs₂CO₃: Excellent for alkylations in Acetone or DMF.

    • NaOH / KOH: Compatible in biphasic systems (Water/DCM) for acylation.

Electrophile Compatibility
  • Acid Chlorides/Anhydrides: Highly compatible. Reaction is rapid once the amine is free.

  • Aldehydes: Forms stable Schiff bases (imines). Requires reducing agent (NaBH₄) immediately for reductive amination.

  • Alkyl Halides: Risk of poly-alkylation (quaternization). Control stoichiometry strictly (1.0 equiv).

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for solvent and base selection based on the target reaction type.

ReactionLogic Start Start: Trimethyl-1H-imidazol-2-amine HCl SolubilityCheck Is the reaction solvent Water/MeOH? Start->SolubilityCheck DirectUse Direct Use Possible (Homogeneous) SolubilityCheck->DirectUse Yes OrganicSolvent Target Solvent: DCM/THF/EtOAc SolubilityCheck->OrganicSolvent No WeakBase Add Weak Base (NaHCO3, NaOAc) DirectUse->WeakBase FreeBaseStep MANDATORY: Free-Basing Step OrganicSolvent->FreeBaseStep MethodA Method A: Biphasic Extraction (NaOH/DCM -> Dry -> React) FreeBaseStep->MethodA High Purity Req MethodB Method B: In-situ Neutralization (Add 2.5 eq DIPEA) FreeBaseStep->MethodB Speed Req Acylation Target: Amide/Urea Formation MethodA->Acylation Alkylation Target: N-Alkylation MethodA->Alkylation MethodB->Acylation

Figure 1: Decision tree for solubilization and base selection strategies.

Detailed Experimental Protocols

Protocol A: Preparation of the Free Base (High Purity)

Use this protocol before sensitive catalytic reactions or when non-polar solvents are required.

  • Dissolution: Dissolve 10 mmol of Trimethyl-1H-imidazol-2-amine HCl in 10 mL of distilled water.

  • Basification: Cool to 0°C. Slowly add 2M NaOH solution until pH reaches ~12. The solution may become cloudy.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x 15 mL).

    • Note: If the compound is highly water-soluble (common for lower alkyl analogs), use n-Butanol or Chloroform/Isopropanol (3:1) for extraction.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 20 minutes.

  • Concentration: Filter and concentrate under reduced pressure (keep bath temp < 40°C) to yield the free base as an oil or low-melting solid.

  • Storage: Use immediately. Free bases of aminoimidazoles absorb CO₂ from air; store under Argon.

Protocol B: N-Acylation (Amide Coupling) in Organic Media

Standard procedure for attaching the imidazole to a scaffold.

  • Setup: In a flame-dried flask under Argon, suspend 1.0 equiv of Trimethyl-1H-imidazol-2-amine HCl in anhydrous DCM (0.2 M).

  • Activation: Add 2.5 equiv of DIPEA (Diisopropylethylamine). Stir for 10 mins. The suspension should clear or become finer.

  • Addition: Add 1.1 equiv of the Acid Chloride or Activated Ester dropwise at 0°C.

    • Catalyst: If using an Acid Chloride, add 5 mol% DMAP to accelerate the reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check TLC (System: 10% MeOH in DCM). The free amine is polar; the amide will be less polar.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with Brine.

Protocol C: Reductive Amination (Aldehyde Coupling)

Ideal for creating secondary amines.

  • Mixing: Dissolve 1.0 equiv of Trimethyl-1H-imidazol-2-amine HCl and 1.0 equiv of Aldehyde in Methanol (0.1 M).

  • Buffering: Add 1.0 equiv of Triethylamine or NaOAc to buffer the HCl. Stir for 30 mins to form the imine (Schiff base).

  • Reduction: Cool to 0°C. Add 1.5 equiv of Sodium Triacetoxyborohydride (STAB) portion-wise.

  • Completion: Stir at RT overnight.

  • Quench: Quench with 1M NaOH (to pH > 10) to break boron complexes. Extract with EtOAc.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Suspension) HCl salt failed to dissolve/react in DCM.Switch to Protocol A (Free-base first) or use DMF as solvent.
Regioselectivity Issues Alkylation occurred at Ring Nitrogen (N3) instead of Exocyclic N.Use a sterically hindered base (DIPEA) and lower temperature (-78°C to 0°C). Use Boc-protection on the ring if necessary.
Hygroscopicity Reagent absorbed water, affecting stoichiometry.Dry the HCl salt in a vacuum desiccator over P₂O₅ for 24h before weighing.
Product stuck in Aqueous Free base or product is too polar.Saturate the aqueous phase with NaCl (salting out) and use CHCl₃/iPrOH (3:1) for extraction.[1]

Mechanistic Pathway Visualization

The following diagram details the reaction pathway for N-Acylation, highlighting the critical deprotonation step.

Mechanism Salt HCl Salt (Resonance Stabilized) FreeBase Free Base (Nucleophilic -NH2) Salt->FreeBase Deprotonation (-HCl) Base Base (DIPEA) Base->FreeBase Promotes Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack Electrophile Electrophile (R-CO-Cl) Electrophile->Intermediate Product N-Acylated Product Intermediate->Product Elimination

Figure 2: Mechanistic pathway from stable salt to functionalized product.

References

  • Reactivity of 2-aminoimidazole derivatives . National Institutes of Health (PMC). "Synthesis of 2-imidazolones and 2-iminoimidazoles". Retrieved from [Link]

  • Amine hydrochloride salts as bifunctional reagents . Organic Chemistry Frontiers. Retrieved from [Link]

  • Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride . IUCr Journals. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Trimethyl-1H-imidazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of trimethyl-1H-imidazol-2-amine hydrochloride and related 2-aminoimidazolium salts. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this polar, ionic compound in high purity. We will address common issues through a series of frequently asked questions and provide detailed, field-proven protocols to troubleshoot your experiments.

I. Understanding the Challenge

Trimethyl-1H-imidazol-2-amine hydrochloride is an imidazolium salt. These compounds are a subset of ionic liquids and are characterized by their high polarity, low volatility, and salt-like nature. These very properties, while beneficial for many applications, present unique purification challenges that often render standard organic chemistry techniques ineffective. Common problems include the presence of persistent colored impurities, difficulty in handling non-crystalline (oily) products, and incompatibility with standard silica gel chromatography.

This guide provides systematic solutions to these common obstacles.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a persistent brown or yellow oil instead of a white solid. How can I crystallize and decolorize it?

A1: This is a very common issue in the synthesis of imidazolium salts. The color often arises from minor byproducts, and the oily state is due to residual solvents or impurities preventing lattice formation.

  • Causality: The high polarity and ionic nature of the hydrochloride salt can lead to a strong affinity for residual solvents, particularly water, forming a viscous oil. Colored impurities can become trapped within this matrix.

  • Solution Strategy: A multi-step approach is recommended: first, remove non-polar and less polar impurities by washing, then decolorize the product in a suitable solvent, and finally, induce crystallization using a mixed-solvent system.

    • Liquid-Liquid Washing: Dissolve the crude oil in a minimal amount of deionized water or methanol. Wash this solution several times with a non-polar organic solvent like diethyl ether or ethyl acetate.[1] This will extract non-polar impurities, leaving your highly polar product in the aqueous/methanolic layer.

    • Decolorization with Activated Charcoal: After washing, treat the solution containing your product with activated charcoal.[2][3][4] Charcoal has a high surface area with pores ideal for adsorbing the large, conjugated molecules that are often responsible for color.[4] See Protocol 2 for a detailed procedure.

    • Recrystallization: The key is to find a solvent in which your compound is soluble when hot but insoluble when cold. For highly polar salts, a single perfect solvent is rare. A mixed-solvent system is often most effective. Common pairs include ethanol/ethyl acetate, isopropanol/diethyl ether, or acetonitrile/diethyl ether.[5] You dissolve the compound in a minimal amount of the "good" hot solvent (e.g., ethanol) and then slowly add the "bad" or "anti-solvent" (e.g., diethyl ether) until persistent cloudiness appears. Gentle heating to redissolve, followed by slow cooling, should yield crystals. See Protocol 1 for details.

Q2: Standard silica gel chromatography is failing. My compound either streaks badly or doesn't elute at all. What are my options?

A2: This is expected behavior for a basic, highly polar salt on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic amine and the cationic imidazolium ring, leading to poor separation and recovery.[6][7]

  • Causality: Strong ionic and acid-base interactions between the analyte and the acidic stationary phase prevent clean elution.

  • Solution Strategy: You must either modify the mobile phase, deactivate the stationary phase, or use an alternative stationary phase.

    • Mobile Phase Modification: Add a small amount of a competitive base to your eluent to "mask" the acidic silica sites. A common choice is to use a mobile phase of dichloromethane/methanol with 1-2% triethylamine or ammonium hydroxide.[7] This allows your compound to elute instead of binding permanently to the column.

    • Use an Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider stationary phases with different properties:

      • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds that are sensitive to acidic silica.

      • Amine-Functionalized Silica: This is an excellent choice as the amine groups on the silica surface shield the analyte from interacting with the underlying acidic silica.[8] It allows for the use of less polar solvent systems like hexane/ethyl acetate.

      • Reversed-Phase (C18) Chromatography: If your compound has sufficient organic character (from the trimethyl groups), reversed-phase chromatography using water/acetonitrile or water/methanol mobile phases can be effective.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that do not retain on reversed-phase columns, HILIC is a powerful technique. It uses a polar stationary phase (like amine-bonded silica) with a mobile phase high in organic content and a small amount of water.[8]

Q3: I've purified my product, but it's very hygroscopic and difficult to handle and weigh accurately. How should I manage this?

A3: Hygroscopicity is a common characteristic of many ionic liquids and organic salts, especially halides.

  • Causality: The ionic nature of the compound has a strong affinity for polar water molecules from the atmosphere.

  • Solution Strategy: Proper handling and drying techniques are crucial.

    • Drying: Dry the purified solid extensively under high vacuum, sometimes with gentle heating (e.g., 40-60°C), to remove all traces of water and solvent. A drying pistol or an Abderhalden apparatus can be very effective.

    • Handling: Handle the compound in a glove box or glove bag under an inert atmosphere (nitrogen or argon) to prevent moisture uptake.

    • Storage: Store the compound in a tightly sealed vial inside a desiccator containing a strong drying agent (e.g., P₂O₅ or Drierite).

Q4: My NMR spectrum shows unreacted starting materials. What is the most efficient way to remove them?

A4: The best method depends on the properties of the starting materials relative to your product.

  • Causality: Incomplete reaction or sub-optimal stoichiometry.

  • Solution Strategy:

    • Extraction: If the starting materials are significantly less polar than your ionic product (e.g., a neutral alkylating agent or a free base imidazole), liquid-liquid extraction is highly effective. Dissolve the crude mixture in water and wash with a solvent like diethyl ether or dichloromethane to pull the non-polar starting materials into the organic phase.[1]

    • Precipitation/Trituration: If recrystallization is difficult, trituration can be effective. This involves stirring the crude solid or oil with a solvent in which the starting materials are soluble but your product is not. For example, stirring the crude product with cold acetone or ethyl acetate can wash away unreacted precursors, leaving the purified salt behind.

III. Purification Method Selection

The choice of purification method depends on the nature of the impurities and the physical state of your crude product. Use the following decision tree to guide your strategy.

Purification_Decision_Tree start Crude Product (Trimethyl-1H-imidazol-2-amine HCl) is_solid Is the product a solid? start->is_solid solid_yes Yes is_solid->solid_yes Yes solid_no No (Oil/Goo) is_solid->solid_no No (Oil) is_colored Is the product colored? colored_yes Yes is_colored->colored_yes Yes colored_no No is_colored->colored_no No is_colored_oil Is the product colored? colored_oil_yes Yes is_colored_oil->colored_oil_yes Yes colored_oil_no No is_colored_oil->colored_oil_no No solid_yes->is_colored solid_no->is_colored_oil charcoal_solid Protocol 2: Decolorize with Charcoal in a polar solvent (e.g., Ethanol) colored_yes->charcoal_solid recrystallize_direct Protocol 1: Recrystallize Directly from Mixed Solvents colored_no->recrystallize_direct recrystallize_decolorized Protocol 1: Recrystallize from Mixed Solvents charcoal_solid->recrystallize_decolorized final Pure, Crystalline Product recrystallize_decolorized->final recrystallize_direct->final wash_oil Protocol 3: Liquid-Liquid Wash (e.g., H₂O/DCM) colored_oil_yes->wash_oil wash_oil_2 Protocol 3: Liquid-Liquid Wash (e.g., H₂O/DCM) colored_oil_no->wash_oil_2 charcoal_oil Protocol 2: Decolorize Aqueous Layer with Charcoal wash_oil->charcoal_oil concentrate_and_recrystallize Concentrate & Attempt Protocol 1 (Recrystallization) charcoal_oil->concentrate_and_recrystallize concentrate_and_recrystallize->final wash_oil_2->concentrate_and_recrystallize Purification_Workflow start Crude Oily Product step1 Dissolve in H₂O or Methanol start->step1 step2 Wash with Diethyl Ether step1->step2 step3 Separate Layers step2->step3 step4 Aqueous/MeOH Layer (Contains Product) step3->step4 step5 Add Activated Charcoal step4->step5 If colored step8 Concentrate Solvent step4->step8 If colorless step6 Hot Gravity Filtration step5->step6 step7 Colorless Filtrate step6->step7 step7->step8 step9 Protocol 1: Mixed-Solvent Recrystallization step8->step9 end Pure Crystalline Solid step9->end

Sources

Technical Support Center: Recrystallization of Trimethyl-1H-imidazol-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimal recrystallization strategies for trimethyl-1H-imidazol-2-amine hydrochloride (often identified as 2-amino-1,4,5-trimethylimidazole HCl). This guide is designed for bench scientists requiring high-purity isolation of this polar heterocyclic salt.

Case ID: REC-TMI-HCl-001 Status: Active Analyst: Senior Application Scientist

Executive Summary & Chemical Profile

Compound Class: Amino-imidazole Hydrochloride Salt Physicochemical Challenge: This molecule combines a highly polar, ionic "guanidine-like" headgroup with a hydrophobic methylated backbone.

  • Solubility Profile: High solubility in water and lower alcohols (MeOH, EtOH); moderate-to-low solubility in acetone/acetonitrile; insoluble in non-polar hydrocarbons (Hexane, Heptane).

  • Key Risk: The compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the polarity balance of the solvent system is incorrect.

Solvent System Selection Matrix

Do not rely on a single "magic solvent." Use this matrix to select the system based on your specific impurity profile.

SystemSolvent CompositionPrimary Use CaseMechanism of Action
A (Primary) Ethanol (Abs.) / MTBE General PurificationDisplacement: Ethanol solvates the ionic lattice; MTBE (Methyl tert-butyl ether) reduces dielectric constant to force precipitation without oiling.
B (Alternative) Isopropanol (IPA) Hygroscopic BatchesTemperature Differential: High solubility at reflux (82°C), low solubility at RT. IPA is less hygroscopic than EtOH.
C (High Polarity) Methanol / Acetonitrile Removing Non-polar ImpuritiesPolarity Gradient: MeOH dissolves the salt; MeCN acts as a polar anti-solvent that keeps non-polar tars in solution.
D (Scavenging) Water / Acetone Desalting (Inorganic removal)Ionic Exclusion: Dissolve in min. water; Acetone crashes out the organic salt while keeping some inorganics dissolved (or vice versa depending on NaCl load).

Analyst Note: We recommend System A (EtOH/MTBE) as the starting point. MTBE is preferred over Diethyl Ether due to a higher boiling point (safer) and better control over the "cloud point."

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection and troubleshooting.

RecrystallizationLogic Start Start: Crude TMI-HCl Solid SolubilityTest Solubility Test (100mg) Start->SolubilityTest IsSolubleIPA Soluble in boiling IPA? SolubilityTest->IsSolubleIPA SystemB Use System B: Isopropanol (Reflux -> Cool) IsSolubleIPA->SystemB Yes IsSolubleEtOH Soluble in boiling EtOH? IsSolubleIPA->IsSolubleEtOH No OilingOut Problem: Oiling Out? SystemB->OilingOut SystemA Use System A: EtOH / MTBE Layering IsSolubleEtOH->SystemA Yes SystemA->OilingOut RemedyOil Add Seed Crystal + Reheat or Increase Solvent Volume OilingOut->RemedyOil Yes Colored Problem: Colored Impurities? OilingOut->Colored No (Crystals Form) RemedyOil->SystemA Retry Charcoal Activated Charcoal Treatment (Hot Filtration) Colored->Charcoal Yes End Pure Crystals Colored->End No Charcoal->SystemA

Caption: Decision tree for selecting the optimal solvent system and addressing common phase-separation issues.

Standard Operating Protocols (SOPs)

Protocol A: The "Two-Solvent" Method (Ethanol/MTBE)

Best for: Standard synthesis batches with moderate impurities.

  • Dissolution: Place crude TMI-HCl in an Erlenmeyer flask. Add absolute ethanol dropwise while heating to reflux (approx. 78°C) until the solid just dissolves.

    • Critical Step: Do not add excess ethanol. If 1-2 mL remains undissolved after 5 mins, it may be inorganic salt (NaCl/NH4Cl). Filter this out while hot.

  • Anti-Solvent Addition: Remove from heat. While the solution is still hot (but not boiling), add MTBE dropwise.

  • The Cloud Point: Continue adding MTBE until a faint, persistent turbidity (cloudiness) appears.

  • Re-solvation: Add 2-3 drops of hot ethanol to clear the solution back to transparent.

  • Crystallization: Cap the flask and allow it to cool to room temperature undisturbed. Once at RT, move to a 4°C fridge for 4 hours.

  • Isolation: Filter the white needles/prisms via vacuum filtration. Wash with cold MTBE.

Protocol B: The "Single-Solvent" Method (Isopropanol)

Best for: Large scale batches or when an anti-solvent is unavailable.

  • Slurry: Suspend the crude solid in Isopropanol (IPA) (approx. 10 mL per gram).

  • Reflux: Heat to boiling (82°C). If the solid does not dissolve, add more IPA in small portions.

  • Hot Filtration (Optional): If black specks or undissolved salts remain, filter rapidly through a pre-warmed glass frit.

  • Slow Cooling: Wrap the flask in a towel or place in a warm oil bath with the heat turned off to allow very slow cooling. This promotes larger, purer crystals and prevents oiling.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Oiling Out (Product forms a gummy layer at the bottom)Solvent system is too polar or cooling was too rapid.Reheat the mixture to redissolve the oil. Add a small amount of the polar solvent (e.g., Ethanol). Scratch the glass side with a rod while cooling to induce nucleation.
No Crystallization (Solution remains clear)Solution is too dilute (supersaturation not reached).Rotary evaporate 50% of the solvent volume. Re-heat to dissolve any crash-out, then cool again.
Colored Crystals (Yellow/Brown tint)Oxidation byproducts or polymerized impurities.Perform a Charcoal Treatment : Dissolve in hot solvent, add 1-2% wt/wt activated carbon, stir for 5 mins, and filter hot over Celite before crystallizing.
Sticky/Hygroscopic Solid Residual solvent or atmospheric water absorption.Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets for 24 hours. Store under argon.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of MTBE? A: Yes, but with caution. While acetone is a good anti-solvent, amine salts can sometimes react with ketones to form Schiff bases (imines) if any free amine is present or if the salt equilibrium shifts. MTBE or Ethyl Acetate are chemically inert alternatives.

Q: My compound smells like fish even after recrystallization. Why? A: This indicates the presence of trace free amine (trimethylimidazole) or decomposition. Wash your filtered crystals with a small amount of cold, acidified ether (ether with 1% 2N HCl/Dioxane) to ensure the surface is fully protonated as the HCl salt.

Q: How do I verify the salt stoichiometry? A: Perform an elemental analysis (CHN) or a silver nitrate titration for chloride content. A simple 1H-NMR in DMSO-d6 should show a broad singlet >10 ppm (NH+) and distinct shifts for the methyl groups compared to the free base.

References

  • BenchChem Technical Support. (2025).[1][2] Purification of 1-(1H-imidazol-5-yl)-N-methylmethanamine and related imidazole salts. Retrieved from

  • ResearchGate Community. (2021). How to recrystallize amine compounds not soluble in common organic solvents. (Discussion on amine HCl salt purification). Retrieved from

  • Yuan, X. et al. (2026).[3] Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. (Demonstrates HCl salt crystallization from acidic media). Acta Crystallographica Section E. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[2][4][5][6][7] (General solubility rules for polar salts). Retrieved from

Sources

Technical Support Center: Synthesis of Trimethyl-1H-imidazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-aminoimidazole derivatives, specifically focusing on trimethyl-1H-imidazol-2-amine hydrochloride. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common experimental challenges and optimize your reaction yields. Our recommendations are grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues encountered during the synthesis, providing causal explanations and actionable protocols to resolve them.

Q1: My reaction yield is consistently low (e.g., <60%). What are the most probable causes and how can I improve the outcome?

Low yields in this synthesis often stem from suboptimal reaction conditions, reagent quality, or competing side reactions. Let's dissect the primary factors and their solutions.

A1: Root Cause Analysis & Optimization Strategies

  • 1. Reagent Quality and Stoichiometry: The purity of your starting materials is paramount. Impurities in the α-haloketone precursor or guanidine can introduce unwanted side reactions that consume reagents and complicate purification.[1]

    • Actionable Protocol:

      • Reagent Verification: Use reagents from reputable suppliers. If purity is uncertain, consider recrystallizing the guanidine hydrochloride and distilling the α-haloketone precursor before use.

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Moisture can interfere with the reaction intermediates.

      • Stoichiometric Control: While a 1:1 molar ratio is the theoretical starting point, a slight excess of the guanidine reagent (e.g., 1.1 to 1.3 equivalents) can often drive the reaction to completion by compensating for any loss due to side reactions or impurities.[2]

  • 2. Reaction Solvent and Temperature: The choice of solvent dramatically influences reaction kinetics and yield. Traditional methods using volatile organic solvents (VOCs) like ethanol or THF often require prolonged heating and result in moderate yields.[3][4]

    • Actionable Protocol (Modern Approach):

      • Adopt Green Chemistry: Switch to a Deep Eutectic Solvent (DES), such as a choline chloride and urea mixture (1:2 molar ratio).[2][3] This medium has been shown to accelerate the reaction, increase yields, and simplify product isolation.[3][4]

      • Temperature Optimization: For DES-based syntheses, a temperature of around 80°C is typically optimal, reducing reaction times from 10-12 hours to just 4-6 hours.[3][4] For traditional solvents, reflux temperature is common, but careful monitoring is needed to prevent byproduct formation.

  • Data-Driven Comparison of Reaction Media:

ParameterTraditional Method (VOCs, e.g., Ethanol)Modern Method (DES, e.g., ChCl:Urea)
Reaction Time 10–12 hours4–6 hours[3][4]
Typical Yield Moderate (often 50-70%)High (often >90%)[2]
Work-up Often requires liquid-liquid extraction and column chromatography.Simple precipitation by adding water, followed by filtration.[2][4]
Environmental Impact High (use of hazardous, volatile solvents).Low (uses biodegradable, non-volatile solvents).
  • Troubleshooting Workflow: This diagram outlines a logical sequence for diagnosing and resolving low-yield issues.

G start Low Yield (<60%) Detected reagent_check Verify Purity & Stoichiometry of Starting Materials start->reagent_check reagent_ok Reagents are Pure & Stoichiometry is Correct reagent_check->reagent_ok No Issue reagent_bad Impure Reagents or Incorrect Ratio reagent_check->reagent_bad Issue Found conditions_check Evaluate Reaction Conditions (Solvent, Temp.) reagent_ok->conditions_check remedy_reagents Purify Reagents (Recrystallize/Distill) Adjust Stoichiometry (Slight Guanidine Excess) reagent_bad->remedy_reagents conditions_ok Conditions are Optimal conditions_check->conditions_ok No Issue conditions_bad Suboptimal Conditions conditions_check->conditions_bad Issue Found purification_check Assess Work-up & Purification Protocol conditions_ok->purification_check remedy_conditions Switch to DES (ChCl:Urea) Optimize Temperature (e.g., 80°C) conditions_bad->remedy_conditions purification_bad Product Loss During Isolation purification_check->purification_bad Issue Found remedy_purification Optimize Crystallization (Solvent/Antisolvent) Ensure Complete Precipitation purification_bad->remedy_purification end_goal Improved Yield remedy_reagents->end_goal remedy_conditions->end_goal remedy_purification->end_goal

Caption: Troubleshooting Decision Tree for Low Yields.

Q2: My TLC/LC-MS analysis shows significant impurities. What are the likely byproducts and how can I minimize their formation?

The presence of multiple spots or peaks indicates competing reaction pathways. In the synthesis of 2-aminoimidazoles, these byproducts typically arise from the high reactivity of the starting materials.

A2: Identifying and Mitigating Byproduct Formation

The primary synthetic route involves the condensation of an α-haloketone with guanidine.[5] However, guanidine possesses three nucleophilic nitrogen atoms, which can lead to undesired regioisomers if the reaction is not properly controlled.[6]

  • Common Byproducts:

    • Over-alkylation Products: Guanidine can be alkylated at more than one nitrogen atom, leading to complex mixtures.

    • Regioisomers: The initial nucleophilic attack can occur from different nitrogens of the guanidine, potentially leading to isomeric imidazole products, although the desired 2-aminoimidazole is generally favored.

    • α-Haloketone Self-Condensation: Under basic conditions, the α-haloketone can undergo self-condensation or other side reactions.[1]

  • Minimization Strategies:

    • Controlled Addition: Add the α-haloketone solution dropwise to the stirred solution of guanidine and base at a controlled temperature. This maintains a low instantaneous concentration of the ketone, disfavoring self-condensation.

    • Base Selection: Use a non-nucleophilic base like triethylamine (Et3N) or potassium carbonate to neutralize the acid formed during the reaction without competing in the primary reaction.[7]

    • Temperature Management: Avoid excessive temperatures, which can accelerate the rate of side reactions more than the desired cyclization.

  • Reaction Pathway Visualization: The diagram below illustrates the desired reaction pathway versus a potential side reaction leading to an undesired regioisomer.

Caption: Desired vs. Side Reaction Pathways.

Q3: I'm struggling with the purification and isolation of the final hydrochloride salt. What are the best practices?

The polar nature of 2-aminoimidazoles and their hydrochloride salts can make purification challenging.[1] The key is to leverage the solubility differences between the product, byproducts, and the reaction medium.

A3: Effective Purification Protocols

  • For DES-based Syntheses:

    • Precipitation: After the reaction is complete, cool the mixture to room temperature. Add deionized water (typically 1:1 volume with the DES) to the reaction flask while stirring. The desired product is often insoluble in the DES/water mixture and will precipitate out as a solid.[2]

    • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual choline chloride and urea, followed by a wash with a non-polar solvent like diethyl ether or hexane to remove organic impurities.

    • Recrystallization: For highest purity, recrystallize the crude product. A common and effective method is dissolving the solid in a minimum amount of hot methanol or ethanol and then inducing precipitation by adding a non-polar anti-solvent like diethyl ether or ethyl acetate until turbidity is observed, followed by cooling.[2][8]

  • For Traditional VOC-based Syntheses:

    • Solvent Removal: Remove the reaction solvent under reduced pressure.

    • Acid-Base Extraction (if isolating the free base first): Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sat. NaHCO3) to remove unreacted starting materials and acidic byproducts. Dry the organic layer, concentrate it, and then form the hydrochloride salt.

    • Salt Formation and Crystallization: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol or methanol). Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or ether). The hydrochloride salt will precipitate. Cool the mixture to maximize recovery and collect the solid by filtration.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient general workflow for synthesizing trimethyl-1H-imidazol-2-amine hydrochloride?

The most widely adopted method is the condensation of a suitable α-haloketone (e.g., 3-bromo-3-methyl-2-butanone) with guanidine hydrochloride, followed by cyclization.

G Start Starting Materials: - Trimethylated α-Haloketone - Guanidine HCl - Base (e.g., Et3N) Reaction Condensation & Cyclization Solvent: DES (ChCl:Urea) Temp: 80°C, 4-6h Start->Reaction Workup Work-up: Add H2O to Precipitate Product Reaction->Workup Isolation Isolation: Vacuum Filtration Workup->Isolation Purification Purification: Recrystallization (e.g., MeOH/Et2O) Isolation->Purification Final Final Product: Trimethyl-1H-imidazol-2-amine HCl Purification->Final

Caption: General Synthetic Workflow.

Q2: What critical safety precautions should I take during this synthesis?

Safety is paramount. Always consult the Safety Data Sheet (SDS) for all reagents.

  • α-Haloketones: These compounds are often lachrymatory (tear-inducing) and are toxic irritants. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Guanidine Hydrochloride: While less hazardous, it can cause skin and eye irritation. Avoid inhalation of dust.

  • Solvents and Reagents: Handle all organic solvents and reagents in a well-ventilated area or fume hood.

Q3: Can other guanidinylating agents be used?

Yes, while guanidine itself is most common, other reagents can be used to introduce the guanidine functionality. For instance, cyanogen bromide has been used in reactions with amines to form guanidine derivatives that can subsequently cyclize.[8] However, this introduces a highly toxic reagent and is often a less direct route for this specific target molecule. For efficiency and safety, the direct condensation with guanidine is generally preferred.

References

  • Troisi, L., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924. Available at: [Link]

  • Salomone, A., et al. (2018). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2018(4), M1021. Available at: [Link]

  • ResearchGate. (n.d.). Efficient and environmentally friendly synthesis of 2-amino-imidazole. Available at: [Link]

  • Kuhn, S., et al. (2025). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. Chemistry – A European Journal. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Efficient synthesis of the 2-aminoimidazolium-bridged diguanosyl intermediate for nonenzymatic primer extension. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. Available at: [Link]

  • ResearchGate. (2011). Synthesis of Derivatives of 2-Aminoimidazole (III) and 2-Iminoimidazolidine (VI) by Cyclization of 1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with .alpha.-Bromocarbonyl Compounds. Available at: [Link]

  • Ijaz, F., et al. (2012). Amino Acid-Catalyzed Synthesis of Triarylimidazoles-A New Green Protocol. Asian Journal of Chemistry, 24(11), 5114-5116. Available at: [Link]

  • Salomone, A., et al. (2018). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2018(4), M1021. Available at: [Link]

  • Semantic Scholar. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Available at: [Link]

  • Yuan, L., et al. (2026). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Google Patents. (n.d.). EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.
  • ResearchGate. (2026). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. Available at: [Link]

  • PubMed. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Available at: [Link]

  • Poddar, A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available at: [Link]

Sources

troubleshooting degradation of trimethyl-1H-imidazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for trimethyl-1H-imidazol-2-amine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound in solution. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of trimethyl-1H-imidazol-2-amine has developed a yellow or brown tint. What is happening?

A color change is a common indicator of chemical degradation. This is often due to oxidation or the formation of highly conjugated degradation products. The imidazole ring system, while aromatic, can be susceptible to oxidative processes, which can lead to colored impurities.[1] Exposure to air (oxygen), light, or trace metal ion contaminants in your solvent can initiate and accelerate these reactions.

Q2: What are the primary degradation pathways for a 2-aminoimidazole compound like this?

While the stability of trimethyl-1H-imidazol-2-amine is specific to its structure, compounds containing a 2-aminoimidazole core are generally susceptible to several degradation pathways:

  • Oxidation: The electron-rich imidazole ring is vulnerable to attack by oxidizing agents, including atmospheric oxygen (autoxidation), especially when mediated by light or metal ions.[1][2] This can lead to ring-opening or the formation of oxo-imidazole derivatives.[3]

  • Photodegradation: Many imidazole-containing compounds are sensitive to UV and even ambient light.[2] Light provides the energy to initiate radical reactions, leading to a complex mixture of degradants.

  • Hydrolysis: Although the imidazole ring itself is relatively stable against hydrolysis, extreme pH conditions (strong acid or base) can promote degradation, particularly if there are other susceptible functional groups on substituted analogs.[1][4]

Q3: How should I prepare and store my stock solutions to maximize stability?

Proper preparation and storage are critical. For maximum stability, solutions should be prepared using high-purity, degassed solvents. We recommend storing solutions in amber glass vials to protect from light, purging the headspace with an inert gas like argon or nitrogen to minimize oxidation, and storing at low temperatures (e.g., 2-8 °C or -20 °C for long-term storage). Always consult the supplier's safety data sheet (SDS) for specific recommendations.[5]

Q4: Can trace metals in my buffer affect the stability of my compound?

Yes, absolutely. The imidazole moiety is a known chelator of divalent cations like Cu²⁺, Zn²⁺, and Fe²⁺.[6][7] The presence of these metal ions, even at trace levels from glassware or buffer salts, can catalyze oxidative degradation pathways.[8] Using high-purity water and reagents or including a mild chelating agent like EDTA in your buffer can sometimes mitigate this issue.[7]

Troubleshooting Guide: Degradation in Solution

This section addresses specific experimental issues with a structured, cause-and-effect approach.

Issue 1: Rapid Loss of Compound Purity Observed by HPLC/LC-MS

You've prepared a solution of trimethyl-1H-imidazol-2-amine, and within hours or days, you observe a significant decrease in the main peak area and/or the appearance of new, unidentified peaks in your chromatogram.

Logical Troubleshooting Workflow

G A Observed Degradation: Loss of Purity / New Peaks B Potential Cause: Oxidative Degradation A->B C Potential Cause: Photodegradation A->C D Potential Cause: Solvent/pH Instability A->D S1 Solution: 1. Use degassed, high-purity solvent. 2. Purge vial headspace with N₂ or Ar. 3. Add antioxidant (use with caution). B->S1 S2 Solution: 1. Store solutions in amber vials. 2. Protect experiment from light. 3. Conduct photostability study (see Protocol 2). C->S2 S3 Solution: 1. Verify solvent purity (e.g., peroxide test). 2. Check pH of solution. 3. Perform forced degradation study (see Protocol 2). D->S3 G Parent Trimethyl-1H-imidazol-2-amine Oxidized Ring-Oxidized Products (e.g., 2-oxo-imidazoles) Parent->Oxidized O₂ / H₂O₂ Light / Metal Ions Hydrolyzed Ring-Opened Products Parent->Hydrolyzed Strong Acid/Base (H⁺/OH⁻) Heat Photo Photodegradation Adducts or Isomers Parent->Photo UV / Visible Light

Sources

removing impurities from trimethyl-1H-imidazol-2-amine hydrochloride samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Trimethyl-1H-imidazol-2-amine Hydrochloride

  • Case ID: TIA-HCl-PUR-001[1]

  • Status: Active

  • Classification: Chemical Purification / Salt Optimization[1]

  • Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

This guide addresses the purification of trimethyl-1H-imidazol-2-amine hydrochloride .[1][2] This compound belongs to the class of polysubstituted 2-aminoimidazoles, which are notoriously difficult to purify due to three factors:

  • High Polarity: The guanidine-like moiety creates strong hydrogen bonding, making chromatography (silica) difficult.[1]

  • Oxidative Instability: The free base is prone to air oxidation, leading to "brown oil" syndrome.[1]

  • Hygroscopicity: The HCl salt avidly absorbs atmospheric moisture, complicating melting point analysis and stoichiometry.[1]

Module 1: The "Brown Oil" Syndrome (Color Removal)[1][3]

User Issue: "My crude sample is a dark brown/red sticky solid, but the literature describes a white or off-white powder. Recrystallization isn't removing the color."

Technical Diagnosis: The color arises from conjugated oligomers formed by the oxidation of the electron-rich 2-aminoimidazole core.[1] These impurities are often non-polar enough to co-crystallize with your product if not aggressively removed before the crystallization wavefront forms.

Protocol: Activated Carbon Adsorption Do not skip this step even if the crude looks "mostly" clean.

  • Dissolution: Dissolve the crude HCl salt in the minimum amount of hot methanol (MeOH) .

    • Why MeOH? It has high solubility for the salt but low affinity for the non-polar colored oligomers compared to the carbon.

  • Carbon Loading: Add Activated Carbon (Darco® G-60 or equivalent) at 5-10% w/w relative to the crude mass.[1]

  • Digestion: Stir at reflux (60-65°C) for 30 minutes.

    • Critical Check: Ensure the system is under a light Nitrogen blanket to prevent further oxidation during heating.

  • Hot Filtration: Filter through a pad of Celite® 545 while hot.

    • Troubleshooting: If the filtrate is still yellow, repeat with fresh carbon. A faint straw color is acceptable; it will likely remain in the mother liquor during recrystallization.

Module 2: Recrystallization Strategy

User Issue: "The salt won't crystallize; it just oils out when I add the anti-solvent."

Technical Diagnosis: "Oiling out" occurs when the anti-solvent is added too quickly or the temperature drops below the phase separation point of the liquid impurity before the crystal nucleation point is reached.

Optimized Solvent Systems Table

Solvent SystemRatio (v/v)SuitabilityNotes
Isopropanol (iPrOH) 100%Primary Choice Best balance of polarity.[1] High BP allows good thermal gradient.[1]
EtOH / Ethyl Acetate 1:3 to 1:5Standard Good for removing non-polar organic impurities.[1]
MeOH / Diethyl Ether 1:10Aggressive Use only if product is very pure; ether evaporates too fast for controlled growth.
Water / Acetone 1:20Rescue Use only if inorganic salts (NaCl) are present.[1]

Step-by-Step Protocol (The "Cloud Point" Method):

  • Solvation: Dissolve the carbon-treated solid in boiling Isopropanol (iPrOH) . Use just enough solvent to dissolve it at boiling (saturation).[1]

  • Nucleation Check: Remove from heat. If it oils out immediately, add 10% more iPrOH.[1]

  • Anti-Solvent (Optional): If using EtOH, add hot Ethyl Acetate dropwise until a persistent cloudiness (turbidity) appears.[1] Then add 1 drop of EtOH to clear it.

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) to cool slowly to Room Temperature (RT) over 2 hours.

    • Mechanism:[1][3][4] Slow cooling favors crystal lattice formation over amorphous oil precipitation.[1]

  • Cryogenic Finish: Once at RT, place in a fridge (4°C) for 4 hours, then freezer (-20°C) overnight.

Module 3: Hygroscopicity & Salt Stoichiometry

User Issue: "My yield is >100%, and the melting point is broad and depressed."

Technical Diagnosis: Trimethyl-1H-imidazol-2-amine HCl is hygroscopic.[1] The "excess yield" is water weight. Furthermore, excess HCl trapped in the lattice can depress the melting point.

Drying & Conditioning Protocol:

  • Vacuum Drying: Dry the filtered crystals in a vacuum oven at 50°C over Phosphorus Pentoxide (P2O5) or KOH pellets for 24 hours.

    • Why P2O5? It chemically reacts with water, providing a stronger driving force than silica gel.[1]

  • Stoichiometry Check (Silver Nitrate Test):

    • Dissolve 10 mg of product in water.

    • Add 1 drop of 0.1 M AgNO3.[1]

    • Result: A white precipitate (AgCl) confirms the chloride salt.

    • Validation: If the pH of the aqueous solution is < 4.0, you may have excess free HCl. Recrystallize again from iPrOH to remove trapped acid.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying substituted amino-imidazole salts.

PurificationLogic Start Crude Trimethyl-1H-imidazol-2-amine HCl ColorCheck Is the sample colored? (Brown/Yellow) Start->ColorCheck CarbonTreat Activated Carbon Treatment (MeOH Reflux + Celite Filter) ColorCheck->CarbonTreat Yes SolubilityCheck Solubility Test ColorCheck->SolubilityCheck No CarbonTreat->SolubilityCheck Recryst_A Method A: Isopropanol (iPrOH) (Boil -> Cool -> Freeze) SolubilityCheck->Recryst_A Moderate Solubility Recryst_B Method B: EtOH / Ethyl Acetate (Two-solvent precipitation) SolubilityCheck->Recryst_B High Solubility OilOut Did it 'Oil Out'? Recryst_A->OilOut Recryst_B->OilOut Remedy_Oil Re-dissolve & Add Seed Crystal or Increase Solvent Vol OilOut->Remedy_Oil Yes Drying Vacuum Dry over P2O5 (Remove H2O/HCl) OilOut->Drying No (Crystals Formed) Remedy_Oil->Recryst_A Final Pure White Crystalline Solid Drying->Final

Caption: Decision matrix for removing color impurities and selecting the correct crystallization solvent system.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography instead of recrystallization? A: It is not recommended for the HCl salt. The high polarity causes the salt to streak on silica (Rf ~ 0). If you must use chromatography, you must convert it to the free base first (using NaOH/DCM extraction), run the column (MeOH/DCM with 1% NH3), and then reform the salt using HCl in Ether.[1] However, this risks oxidation of the free base.

Q: My melting point is 185°C, but I expected >220°C. Is it impure? A: Likely, yes. A depressed melting point in imidazole salts usually indicates hydration .[1] These salts can form hemi-hydrates.[1] Perform the P2O5 drying step (Module 3) and re-test. If the MP remains constant, check NMR for trapped solvent (Isopropanol solvates are common).[1]

Q: Why do I need to store it in the dark? A: Amino-imidazoles are photosensitive. UV light can catalyze the formation of radical species that lead to the colored oligomers mentioned in Module 1. Store in amber vials under argon/nitrogen.

References

  • Purification of Heterocyclic Amines (General Protocols)

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

    • Context: General techniques for recrystallizing hygroscopic hydrochloride salts.[1]

    • Link:[1]

  • Synthesis and Properties of Amino-imidazoles

    • Source: Organic Syntheses, Coll.[1] Vol. 3, p.395 (1955).[1] (Analogous chemistry for imidazole ring formation and salt isolation).

    • Context: Describes the "oiling out" phenomenon and acid stoichiometry in imidazole synthesis.
    • Link:[1]

  • Solvent Selection for Ionic Liquid/Salt Crystalliz

    • Source: NIST Chemistry WebBook & Sigma-Aldrich Technical Bulletins.[1]

    • Context: Solubility data for imidazole hydrochloride salts in alcoholic solvents.[1]

    • Link:[1]

Sources

minimizing side reactions when using trimethyl-1H-imidazol-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers utilizing 1,4,5-trimethyl-1H-imidazol-2-amine hydrochloride (TMIA-HCl). It is designed to troubleshoot specific reactivity issues, particularly focusing on regioselectivity and oxidative stability.

Product Category: Heterocyclic Building Blocks / Guanidine Derivatives Primary Application: Synthesis of kinase inhibitors, peptidomimetics, and diverse pharmaceutical scaffolds. Key Challenge: Controlling regioselectivity (Ring N3 vs. Exocyclic


) and preventing oxidative degradation.
Part 1: The Reactivity Landscape

To minimize side reactions, one must first understand the unique steric and electronic environment of this molecule. Unlike unsubstituted 2-aminoimidazoles, the 1,4,5-trimethyl substitution pattern creates a specific "steric lock" that can be leveraged for selectivity.

Mechanistic Insight: The Steric Lock
  • N1 Position: Blocked by a Methyl group.[1]

  • C4/C5 Positions: Blocked by Methyl groups.

  • N3 (Ring Nitrogen): Theoretically nucleophilic, but significantly hindered by the adjacent C4-Methyl group.

  • Exocyclic Amine (

    
    ):  The primary target for functionalization, but less nucleophilic than the ring nitrogen in typical 2-aminoimidazoles.
    

Implication: The C4-methyl group acts as a "gatekeeper," reducing the rate of unwanted N3-alkylation/acylation. However, under forcing conditions or with small electrophiles, N3 attack still occurs, leading to unstable imino-intermediates or regioisomeric mixtures.

ReactivityMap TMIA 1,4,5-Trimethyl-1H-imidazol-2-amine N3_Attack Path A: N3 Attack (Ring Nitrogen) TMIA->N3_Attack Kinetic Control (Small Electrophiles) Nexo_Attack Path B: Nexo Attack (Exocyclic Amine) TMIA->Nexo_Attack Thermodynamic Control (Blocked N3) Side_Product Unstable Imino-Intermediate (Regioisomer) N3_Attack->Side_Product Target_Product Stable Amide/Amine (Target Scaffold) Nexo_Attack->Target_Product Steric_Block Steric Hindrance (C4-Methyl) Steric_Block->N3_Attack Inhibits

Figure 1: Reactivity map showing the competition between Ring N3 and Exocyclic N attack. The C4-methyl group provides steric protection against N3 side reactions.

Part 2: Troubleshooting Guide
Issue 1: Formation of "Dark Brown/Black" Tars (Oxidative Instability)

Symptom: The reaction mixture turns dark rapidly upon adding base, and yield is low. Root Cause: The free base of 2-aminoimidazoles is electron-rich and prone to oxidative dimerization (azo-linkage formation) or polymerization in the presence of air, especially at high pH. Solution:

  • Degas Solvents: Strictly use degassed solvents (sparged with Argon/Nitrogen).

  • In-Situ Neutralization: Do not isolate the free base. Use the HCl salt directly in the reaction and neutralize in situ with a non-nucleophilic base (e.g., DIPEA) only after the electrophile is present.

  • Reducing Environment: For strictly air-sensitive couplings, adding a trace of antioxidant (e.g., BHT) or running under strict inert atmosphere is mandatory.

Issue 2: Regioselectivity Mixtures (N3 vs.

)

Symptom: LCMS shows two peaks with the same mass (isomers). NMR confirms alkylation on the ring nitrogen (loss of symmetry or characteristic shift). Root Cause: Despite steric hindrance, highly reactive electrophiles (e.g., Methyl Iodide, Acid Chlorides) can still attack the N3 ring nitrogen (Kinetic Product). Solution:

  • Switch to Soft Electrophiles: Use NHS-esters or activated carboxylic acids (EDC/HOBt) instead of acid chlorides.

  • Thermodynamic Equilibration: If the N3-acylated product forms, heating the reaction (60–80°C) can sometimes induce a Dimroth-type rearrangement to the thermodynamically stable exocyclic amide.

  • Base Choice: Use steric bases like LiHMDS or NaOtBu at low temperatures (-78°C to 0°C) to deprotonate the exocyclic amine selectively (pKa ~9-10) before adding the electrophile.

Issue 3: Incomplete Reaction / Poor Solubility

Symptom: Starting material (HCl salt) remains undissolved in DCM or THF. Root Cause: The HCl salt is highly polar and ionic. Solution:

  • Solvent Switch: Use DMF , DMAc , or NMP . If a volatile solvent is required, use a mixture of DCM/MeOH (9:1) .

  • Phase Transfer: For biphasic reactions (e.g., Schotten-Baumann conditions), use Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

Part 3: Optimized Protocols
Protocol A: Selective Amide Coupling (Exocyclic Amine)

Use this for attaching the imidazole to carboxylic acids.

  • Dissolution: Dissolve 1.0 equiv of Carboxylic Acid and 1.2 equiv of HATU in anhydrous DMF under Argon. Stir for 10 min.

  • Addition: Add 1.0 equiv of TMIA-HCl (solid) to the mixture.

  • Activation: Dropwise add 3.0 equiv of DIPEA at 0°C. (Crucial: Adding base after the imidazole ensures the free base is immediately trapped by the activated ester).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then sat. NaHCO3.

Protocol B: Reductive Amination (Aldehyde Coupling)

Use this for creating secondary amines.

  • Imine Formation: Mix 1.0 equiv TMIA-HCl and 1.0 equiv Aldehyde in MeOH/DCM (1:1). Add 1.0 equiv Et3N .

  • Dehydration: Add 4Å Molecular Sieves or MgSO4. Stir at RT for 2–4 hours. (Monitor imine formation by LCMS; imines of 2-aminoimidazoles can be hydrolytically unstable).

  • Reduction: Cool to 0°C. Add 1.5 equiv NaBH(OAc)3 . Stir overnight.

  • Note: Do not use NaCNBH3 at low pH, as it may reduce the imidazole ring or cause side reactions with the guanidine system.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I store the free base of TMIA? A: It is not recommended . The free base is hygroscopic and sensitive to oxidation (browning). Store as the HCl salt at -20°C under desiccant. If you must isolate the free base, store it under Argon in a solution of DMSO at -80°C.

Q: Why do I see a "dimer" peak in LCMS (2M-H or 2M-2H)? A: This is likely the azo-dimer formed by oxidative coupling of two aminoimidazole units. This happens if the reaction pH is too high (>10) in the presence of air. Ensure your reaction is under inert gas and avoid large excesses of strong base.

Q: Is the C4-Methyl group acidic? A: Yes, but weakly. Strong bases (e.g., n-BuLi) can deprotonate the methyl groups on the imidazole ring, leading to lateral lithiation. Avoid organolithiums unless you specifically intend to functionalize the methyl groups.

Part 5: Troubleshooting Logic Flow

Troubleshooting Start Problem Encountered Branch1 Low Yield / No Reaction Start->Branch1 Branch2 Wrong Regioisomer (Ring N) Start->Branch2 Branch3 Dark Tars / Decomposition Start->Branch3 Sol1 Check Solubility. Switch to DMF/DMAc. Use HATU/HOAt. Branch1->Sol1 Sol2 Steric Control Failed. 1. Lower Temp (0°C) 2. Use Bulky Base (NaOtBu) 3. Heat to Rearrange (Thermodynamic) Branch2->Sol2 Sol3 Oxidation Detected. 1. Degas Solvents (Ar) 2. Add Antioxidant (BHT) 3. Neutralize In-Situ Branch3->Sol3

Figure 2: Decision tree for troubleshooting common synthetic issues with TMIA-HCl.

References
  • PubChem. 1,4,5-Trimethyl-1H-imidazol-2-amine. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2-Aminoimidazoles. Available at: [Link]

  • Journal of Organic Chemistry. Oxidative Dimerization of 2-Aminoimidazoles. ACS Publications. Available at: [Link]

  • ResearchGate. Regioselectivity of 2-aminoimidazole acylation. Available at: [Link]

Sources

Technical Support Center: Preventing Hydrolysis of Imidazole Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with imidazole amine salts. As highly valuable pharmaceutical intermediates, the stability of these hygroscopic compounds is paramount to ensuring experimental reproducibility, drug efficacy, and safety. This resource provides in-depth technical guidance on the principles of hydrolysis, practical storage solutions, and robust troubleshooting strategies to maintain the integrity of your materials.

Frequently Asked Questions (FAQs): The Chemistry of Instability

This section addresses the fundamental questions surrounding the hydrolysis of imidazole amine salts, providing the foundational knowledge needed to make informed storage and handling decisions.

Q1: What is hydrolysis and why are my imidazole amine salts susceptible to it?

A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. Imidazole amine salts are particularly vulnerable due to two key factors: the hygroscopic nature of salts and the electrophilicity of the imidazolium ring. Being salts, they readily attract and absorb atmospheric moisture.[1][2] This moisture then provides the water molecules necessary to act as nucleophiles, attacking the electron-deficient carbon atoms in the imidazole ring, which can lead to ring-opening and degradation of the active pharmaceutical ingredient (API).[3][4]

Q2: What are the primary factors that accelerate the hydrolysis of my salts?

A: The rate of hydrolysis is primarily influenced by three environmental factors:

  • Moisture (Relative Humidity): This is the most critical factor. The higher the relative humidity (RH), the more water is available to be absorbed by the salt, directly increasing the rate of hydrolysis.[5]

  • Temperature: Increased temperature accelerates the rate of chemical reactions, including hydrolysis.[5] The combination of high temperature and high humidity is especially detrimental.

  • pH: The stability of imidazole derivatives can be pH-dependent. Hydrolysis can be catalyzed by both acidic and basic conditions.[4][6] For amine salts, the introduction of water can alter the microenvironmental pH, potentially creating conditions that favor degradation.[7]

Q3: How does the choice of the counter-ion (e.g., HCl vs. HBr) affect stability?

A: The counter-ion is a crucial component of the salt and can significantly influence its hygroscopicity and, consequently, its stability. Salts formed from mineral acids, like hydrochloride (HCl) or hydrobromide (HBr), tend to be polar and can be very hygroscopic.[7] While subtle, differences between these ions can alter the crystal lattice energy and the salt's affinity for water, leading to variations in stability under humid conditions. A comprehensive salt screening process is often necessary during drug development to select a salt form with optimal physical and chemical stability.

Q4: What are the typical signs that my imidazole amine salt has undergone hydrolysis?

A: Degradation can manifest in several ways:

  • Physical Appearance: The most common sign is a change in the physical state of the powder. This can include clumping, caking, or in severe cases, deliquescence, where the solid absorbs so much water it dissolves into a liquid.[8] A color change, often from white or off-white to yellow or brown, can also indicate the formation of degradation products.

  • Analytical Changes: In analytical tests, hydrolysis is typically observed as a loss of potency of the API peak and the appearance of new peaks corresponding to degradation products in an HPLC chromatogram.[9]

  • Spectroscopic Changes: Spectroscopic methods can reveal subtle changes. In ¹H NMR, the protonation state and chemical environment of the imidazole ring protons are sensitive to hydrolysis, often resulting in chemical shift changes.[10][11] Infrared (IR) spectroscopy may also show changes in the C-N and C=N stretching frequencies of the imidazole ring.[11][12]

Visualizing the Mechanism of Hydrolysis

The diagram below illustrates the generally accepted mechanism for the hydrolysis of an imidazolium salt, which proceeds via nucleophilic attack by water on the C2 carbon of the imidazolium ring, leading to ring opening.

Hydrolysis_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening Imidazole Imidazolium Cation (R-Im+) Intermediate Tetrahedral Intermediate Imidazole->Intermediate Attack at C2 Water H₂O Water->Intermediate Nucleophile RingOpening Ring-Opened Product Intermediate->RingOpening Bond Cleavage Intermediate->RingOpening Proton H+ RingOpening->Proton caption Mechanism of Imidazolium Salt Hydrolysis.

Caption: Nucleophilic attack by water leads to a transient intermediate, followed by cleavage of the imidazole ring.

Troubleshooting Guide: From Observation to Solution

This section provides a structured approach to diagnosing and resolving common issues encountered with imidazole amine salts.

Observed Problem Potential Cause Diagnostic Workflow & Solution
1. Powder has become clumpy, sticky, or changed color (e.g., yellowing). Moisture Absorption / Hydrolysis: The material has been exposed to ambient humidity, initiating physical changes and likely chemical degradation.[8]Immediate Action: Immediately place the material in a desiccator with fresh desiccant. Tightly reseal the container. Diagnosis: Perform a water content analysis (e.g., Karl Fischer titration) to quantify moisture uptake. Run a stability-indicating HPLC method to assess purity and quantify any degradation products.[9] Solution: If degradation is minimal, thoroughly dry the material under vacuum. For future use, store in a controlled low-humidity environment (e.g., glove box or desiccator) and handle quickly when weighing.
2. Unexpected new peaks appear in my HPLC chromatogram. Chemical Degradation: The new peaks are likely hydrolysis products or other degradants.Diagnosis: This is a clear sign of instability. Use a validated, stability-indicating HPLC method to resolve the API from the new peaks.[13] If available, use LC-MS to identify the mass of the degradants to help elucidate the degradation pathway.[3] Solution: The batch may be compromised. Review storage and handling procedures immediately. Implement stricter environmental controls as outlined in the "Best Practices" section below.
3. The pH of my aqueous solution drifts over time. Ongoing Hydrolysis: The degradation of the imidazole amine salt in solution can release acidic or basic byproducts, causing the pH to change.Diagnosis: Prepare a solution and monitor its pH over a relevant experimental timeframe (e.g., 24 hours). A significant drift confirms instability in that solvent system. Solution: Use freshly prepared solutions for all experiments. If a solution must be stored, even for a short period, keep it refrigerated (2-8°C) and protected from light. Consider if a buffered solution is appropriate for your application to maintain a stable pH.
4. I am experiencing poor reproducibility in my bioassays or chemical reactions. Loss of Potency: The active concentration of your compound is lower than expected due to degradation, leading to inconsistent results.Diagnosis: Before starting a series of experiments, perform a purity check on the starting material using the validated HPLC method. If multiple aliquots are used over time, re-test the purity of the stock material periodically. Solution: Aliquot the solid salt into smaller, single-use vials upon receipt. Store these aliquots under optimal conditions (see table below) and use a fresh aliquot for each new experiment or stock solution preparation.

Best Practices for Storage and Handling

Adherence to rigorous storage and handling protocols is the most effective strategy to prevent hydrolysis. The following table summarizes the recommended conditions based on United States Pharmacopeia (USP) guidelines and best practices for hygroscopic materials.[14][15]

Parameter Recommended Condition Rationale & Causality
Relative Humidity (RH) < 40% RH This is the cornerstone of preventing hydrolysis. Keeping the ambient humidity below the threshold for significant water uptake is critical. A "dry place" is officially defined by the USP as not exceeding 40% average RH at 20°C.
Temperature Controlled Room Temperature (20-25°C) or Refrigerated (2-8°C) Lower temperatures slow the rate of chemical degradation.[5] For long-term storage, refrigeration is often preferred, but ensure the container is brought to room temperature before opening to prevent condensation.
Atmosphere Inert Gas (Argon or Nitrogen) For highly sensitive salts, backfilling the container with an inert gas displaces atmospheric moisture and oxygen, providing an extra layer of protection against both hydrolysis and oxidation.
Container Tightly-Sealed, Amber Glass or High-Barrier Polymer A tight seal is essential to prevent moisture ingress. Amber glass protects against potential photodegradation.[3] Use containers with secure, lined caps.
Handling In a Glove Box or Desiccator Weighing and handling should be performed in a controlled, low-humidity environment to minimize exposure to atmospheric moisture.
Packaging Use of Desiccants Placing desiccant packs (e.g., silica gel) inside a secondary container (like a sealed bag) provides active moisture control during storage.[15]

Visualizing the Troubleshooting Workflow

When instability is suspected, a logical workflow can quickly identify the root cause and the appropriate corrective action.

Troubleshooting_Workflow start Problem Observed (e.g., Clumping, New Peak) check_visual Visual Inspection: Color Change? Caking? start->check_visual check_purity Analytical Check: Run Stability-Indicating HPLC check_visual->check_purity No quarantine Quarantine Suspect Batch check_visual->quarantine Yes review_storage Review Storage Conditions: Temp? Humidity? Seal? check_purity->review_storage Degradation > Specification retest Re-test Material Purity check_purity->retest Degradation < Specification discard Discard Batch review_storage->discard Gross Failure implement_controls Implement Corrective Actions: - Use Desiccator/Glove Box - Aliquot Material - Inert Atmosphere review_storage->implement_controls quarantine->check_purity dry_material Dry Material Under Vacuum (If degradation is minimal) implement_controls->retest caption Troubleshooting Decision Tree for Imidazole Amine Salts.

Sources

Technical Support Center: Navigating Solubility Challenges with Trimethyl-1H-imidazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility issues with trimethyl-1H-imidazol-2-amine hydrochloride. As a Senior Application Scientist, my objective is to provide you with a framework of proven, field-tested strategies and the scientific rationale behind them to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My trimethyl-1H-imidazol-2-amine hydrochloride is not dissolving in my aqueous buffer. What is the most likely cause?

A major problem often encountered during the industrial synthesis of some compounds is the loss of amine starting material through its reaction with hydrogen chloride (HCl) by-product, which can form highly insoluble amine hydrochloride salts.[1] The most probable cause of poor solubility in an aqueous buffer is a pH issue. Amine hydrochlorides are salts of a weak base (the amine) and a strong acid (HCl). Their solubility is highly dependent on the pH of the solution.[2] If the pH of your buffer is too high, the amine salt can convert to its free base form, which is often significantly less soluble in water.

Q2: How does pH specifically affect the solubility of this compound?

The hydrochloride salt of an amine exists in a protonated, charged state, which enhances its solubility in polar solvents like water.[3][4] The solubility may be affected by the pH of the solution.[2] As the pH of the solution increases, the equilibrium shifts towards the deprotonated, neutral form of the amine. This neutral form is typically more lipophilic and less water-soluble, which can lead to precipitation. Therefore, maintaining an acidic to neutral pH is generally advisable for keeping the compound in its more soluble, protonated state.

Q3: Is it acceptable to use an organic co-solvent to aid dissolution?

Yes, this is a very common and effective strategy. For compounds with poor aqueous solubility, preparing a concentrated stock solution in a dipolar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a standard practice.[1] From this stock, you can then make serial dilutions into your aqueous experimental medium. However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.

Q4: Should I heat the solution to try and force dissolution?

Gentle heating can increase the rate of dissolution for many compounds.[2] However, this must be approached with caution as the thermal stability of the amine salt is a critical factor.[1] Some amine compounds can undergo thermal degradation, and the rate of this degradation can increase with higher temperatures and in the presence of CO2.[5] Before applying heat, it is recommended to perform a small-scale test to check for any visual signs of degradation, such as a color change.

Troubleshooting Guide: A Systematic Approach to Solubility

This section provides a structured, logical workflow for diagnosing and resolving solubility issues with trimethyl-1H-imidazol-2-amine hydrochloride.

Initial System Verification

Before manipulating the solvent, it is crucial to confirm the integrity of your starting material and system.

  • Purity Assessment: Verify the purity of your trimethyl-1H-imidazol-2-amine hydrochloride lot. Impurities can significantly impact solubility. A Certificate of Analysis (COA) should be reviewed.[6]

  • Solvent Quality: Ensure the quality and pH of your water or buffer. For initial experiments, freshly prepared, deionized, and filtered water is recommended.

Experimental Protocol 1: pH Optimization

This protocol provides a systematic way to determine the optimal pH for dissolving your compound in an aqueous medium.

  • Preparation of a Slurry: Create a slurry by adding a known quantity of trimethyl-1H-imidazol-2-amine hydrochloride to your aqueous buffer.

  • Initial pH Reading: Use a calibrated pH meter to measure the initial pH of the slurry.

  • Acidification: While continuously stirring, add small volumes of a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Observation: Monitor the solution for visual signs of dissolution.

  • Final pH Measurement: Once the compound has completely dissolved, record the final pH. This pH value represents a suitable starting point for preparing your solutions in future experiments.

Scientific Rationale: By adding acid, you are increasing the hydrogen ion concentration, which shifts the equilibrium towards the protonated (and more soluble) form of the amine, in accordance with Le Chatelier's principle.

Experimental Protocol 2: Co-Solvent Stock Preparation

For many applications, particularly in drug discovery, creating a concentrated stock solution is the most practical approach.

  • Co-Solvent Selection: Choose a water-miscible organic solvent. DMSO and ethanol are common first choices due to their broad solvent compatibility and use in biological assays.[7]

  • Stock Solution Preparation: Accurately weigh your compound and dissolve it in the chosen co-solvent to a high concentration (e.g., 10-50 mM).

  • Working Solution Preparation: Serially dilute the stock solution into your final aqueous experimental buffer to achieve the desired working concentration.

  • Precipitation Check: After dilution, visually inspect the solution for any cloudiness or precipitate. If observed, you may need to either lower the final concentration or slightly increase the percentage of co-solvent in your final working solution, while being mindful of its potential effects on your experiment.

Self-Validation: This method ensures that the compound is fully solubilized in the stock solution before being introduced to the aqueous environment, minimizing the chances of undissolved compound affecting your results.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical decision-making process for addressing solubility challenges.

Caption: A workflow for troubleshooting solubility issues.

Data Summary Table

This table provides general solubility guidelines based on the chemical properties of amine hydrochlorides. Specific quantitative data for trimethyl-1H-imidazol-2-amine hydrochloride should be determined experimentally.

Solvent/ConditionExpected SolubilityRationale & Key Considerations
Aqueous Buffer (pH < 7) Good to HighThe amine is protonated, enhancing its interaction with polar water molecules.[2]
Aqueous Buffer (pH > 7.5) Low to PoorThe amine is likely deprotonated to its less soluble free base form.
Dimethyl Sulfoxide (DMSO) HighA strong, dipolar aprotic solvent capable of dissolving a wide range of compounds.
Ethanol Moderate to HighA polar protic solvent that can be an effective co-solvent.[8]
Gentle Heating (e.g., 37°C) May Increase RateIncreases kinetic energy, but thermal stability must be confirmed to avoid degradation.[1][2]

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?[Link]

  • Ralston, A. W., et al. (1941). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides. Journal of the American Chemical Society, 63(6), 1598–1601. [Link]

  • Vertex AI Search. Methylamine hydrochloride | Solubility of Things.
  • Helda - University of Helsinki. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

  • Journal of Solution Chemistry. (PDF) Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. [Link]

  • ACS Publications. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]

  • PMC. Impact of Solvent on the Thermal Stability of Amines. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?[Link]

  • ChemBK. 1H-IMidazol-2-aMine,1-Methyl-. [Link]

  • Google Patents. US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • European Pharmaceutical Review. Pharmaceutical Salts Optimization of Solubility or Even More?[Link]

  • CatSci. Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]

Sources

stabilizing trimethyl-1H-imidazol-2-amine hydrochloride at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Temperature Stabilization of Trimethyl-1H-imidazol-2-amine HCl

Current Status: [🟢 ONLINE] Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #T-IMID-HCL-STAB

Welcome to the Technical Support Center

You are likely encountering degradation issues with Trimethyl-1H-imidazol-2-amine hydrochloride (TMIA-HCl) during thermal processing (e.g., sterilization, hot melt extrusion, or recrystallization).

While hydrochloride salts are generally more stable than their free base counterparts, 2-aminoimidazoles possess a specific vulnerability: thermal disproportionation . At high temperatures, the "proton leash" weakens, allowing the salt to release HCl gas and revert to the free amine. This free amine is highly electron-rich and susceptible to rapid oxidation, dimerization, and Maillard reactions.

This guide provides the diagnostic tools and stabilization protocols required to secure your molecule.

Module 1: Diagnostic Hub (Troubleshooting)

Use this matrix to identify the root cause of your instability based on visual or analytical symptoms.

Symptom Probable Cause Immediate Action
Browning / Yellowing Maillard Reaction (if sugars present) or Oxidative Coupling .1. Check excipients: Remove Lactose/Fructose.2.[1] Check atmosphere: Switch to N₂ purge.
Acidic/Pungent Odor HCl Dissociation . The salt is breaking down, releasing HCl gas.1. Reduce processing temp.2. Add a non-volatile acidic buffer (e.g., Tartaric Acid).
Melting Point Drop Eutectic Formation or Impurity Accumulation .1. Perform Binary Mixture Compatibility test.2. Check for "Free Base" presence via IR.
Assay Loss (No Color) Dimerization or Ring Opening .1. Verify pH of solution/melt (High pH triggers dimerization).2. Lower moisture content.[2]
Visual Troubleshooting Logic

Troubleshooting Start Symptom Observed Brown Browning/Discoloration Start->Brown Smell Acidic/Amine Odor Start->Smell Assay Assay Drop (Clear) Start->Assay CheckExcip Check: Reducing Sugars? Brown->CheckExcip CheckTemp Check: Temp > 150°C? Smell->CheckTemp CheckpH Check: Micro-pH Assay->CheckpH SolMaillard Fix: Remove Lactose Use Mannitol CheckExcip->SolMaillard Yes SolOxid Fix: N2 Purge Add Antioxidant CheckExcip->SolOxid No SolSalt Fix: Add Tartaric Acid (Salt Anchor) CheckTemp->SolSalt HCl Loss SolDimer Fix: Lower Moisture Acidify CheckpH->SolDimer High pH

Caption: Logic flow for diagnosing thermal instability in amino-imidazole salts.

Module 2: The Science (Mechanism of Failure)

To stabilize TMIA-HCl, you must understand the "Disproportionation Cascade."

  • The Trigger: Heat provides the energy for the proton (

    
    ) to dissociate from the amino group.
    
  • The Escape: If the system is open or if basic excipients (like Magnesium Stearate) are present, the HCl is scavenged or evaporates.

  • The Reaction: The remaining "Free Base" (Trimethyl-1H-imidazol-2-amine) is an electron-rich nucleophile. It attacks other molecules (dimerization) or reacts with oxygen (oxidation).

Degradation Pathway Diagram

Degradation Salt TMIA-HCl Salt (Stable Solid) Heat Thermal Stress / Basic Excipients Salt->Heat FreeBase Free Base + HCl (Gas) Heat->FreeBase Disproportionation Oxidation Oxidative Radical (Colored Impurities) FreeBase->Oxidation + O2 Dimer Dimerization (Loss of Potency) FreeBase->Dimer + Self Maillard Maillard Adduct (If Sugars Present) FreeBase->Maillard + Lactose/Glucose

Caption: The Disproportionation Cascade: How heat converts the stable salt into reactive species.

Module 3: Stabilization Protocols

These protocols are designed to be self-validating. Run the control arm to confirm the issue before applying the fix.

Protocol A: The "Acid Anchor" Formulation (For Solid Dosage/HME)

Goal: Prevent HCl loss by maintaining an acidic micro-environment.

Materials:

  • TMIA-HCl (Active)

  • Stabilizer: Tartaric Acid or Citric Acid (Anhydrous)

  • Control: Magnesium Stearate (Avoid this!)

  • Recommended Lubricant: Sodium Stearyl Fumarate (SSF) or Stearic Acid.

Methodology:

  • Preparation: Prepare a binary mixture of TMIA-HCl and Tartaric Acid in a 1:0.1 molar ratio (Acid is the anchor).

  • Stress Test: Heat the mixture to your target process temperature (e.g., 140°C) for 30 minutes in an open vial.

  • Validation:

    • Dissolve residue in water.

    • Measure pH (Should remain < 4.0).

    • HPLC Analysis: Compare peak area of the "Acid Anchor" sample vs. a pure TMIA-HCl sample heated alone.

  • Why this works: Tartaric acid is non-volatile. Even if HCl tries to leave, the local environment remains acidic, forcing the equilibrium back toward the protonated (stable) amine species [1].

Protocol B: Maillard Prevention Strategy

Goal: Prevent browning during high-temp drying or extrusion.

The Rule: NEVER use reducing sugars (Lactose, Fructose, Dextrose) with 2-aminoimidazoles.

Alternative Excipient List:

Excipient Class Unsafe (Reducing) Safe (Non-Reducing)
Fillers/Diluents Lactose Monohydrate, Spray Dried Lactose Mannitol , Sorbitol , Anhydrous DCP
Lubricants Magnesium Stearate (Alkaline risk) Stearic Acid , Sodium Stearyl Fumarate

| Polymers (HME) | Chitosan (Amine reactive) | HPMCAS , Soluplus , PVP VA64 |

Validation Experiment:

  • Mix TMIA-HCl with Lactose (1:1) and TMIA-HCl with Mannitol (1:1).

  • Heat at 100°C for 2 hours.

  • Result: The Lactose vial will turn brown (Maillard). The Mannitol vial should remain white [2].

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave an aqueous solution of TMIA-HCl? A: Only if buffered. Pure water has poor buffering capacity. At 121°C, slight hydrolysis can drop the pH or allow oxidation. Recommendation: Buffer to pH 3.0–4.0 using a Citrate or Phosphate buffer and purge the headspace with Nitrogen before sealing.

Q2: Why does my DSC trace show a broad endotherm before the melting point? A: This is likely HCl dissociation . Unlike a clean melt, the salt is decomposing.[3] If you run TGA (Thermogravimetric Analysis) simultaneously, you will see weight loss (HCl gas) correlating with that endotherm.

Q3: Can I use hot melt extrusion (HME) for this molecule? A: Yes, but you must use an acidic polymer matrix. Polymers like HPMCAS (Hypromellose Acetate Succinate) provide an acidic backbone that stabilizes the salt. Avoid neutral polymers like PEG unless you add an acidifier [3].

Q4: Is the "Trimethyl" group itself unstable? A: Generally, methyl groups on the imidazole ring are stable. However, they increase the electron density of the ring, making the free base more prone to oxidation than a non-substituted imidazole. This makes preventing the salt-to-base conversion even more critical.

References

  • Stephenson, G. A., et al. (2011).[4][5] "Physical stability of salts of weak bases in the solid-state."[4][5][6] Journal of Pharmaceutical Sciences.

    • Key Insight: Establishes the mechanism of disproportionation of HCl salts driven by micro-environmental pH and excipient alkalinity.
  • Winitz, M. (1979). "Preventing the Maillard reaction in synthetic dietary compositions." US Patent 4,144,357.

    • Key Insight: foundational protocols for separating nitrogenous compounds from reducing sugars to prevent browning.
  • Maniruzzaman, M., et al. (2015). "A review of hot-melt extrusion: process technology to pharmaceutical products." ISRN Pharmaceutics.

    • Key Insight: Details the use of acidic polymers and plasticizers to stabilize amine salts during high-temper
  • Nie, H., et al. (2017).[4] "Stability of pharmaceutical salts in solid oral dosage forms." Drug Development and Industrial Pharmacy.

    • Key Insight: Discusses the specific interaction between HCl salts and stear

Sources

pH adjustment protocols for trimethyl-1H-imidazol-2-amine hydrochloride buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on the preparation, use, and troubleshooting of trimethyl-1H-imidazol-2-amine hydrochloride buffers. As Senior Application Scientists, we aim to combine theoretical principles with practical, field-proven insights to ensure the success and reproducibility of your experiments.

Introduction: Understanding Your Reagent

The term "trimethyl-1H-imidazol-2-amine hydrochloride" can refer to several isomers, such as N,4,5-trimethyl- or 1,4,5-trimethyl-1H-imidazol-2-amine hydrochloride. The precise location of the methyl groups on the imidazole ring and the exocyclic amine will influence the compound's pKa and, consequently, its effective buffering range. This guide provides universal protocols and troubleshooting advice applicable to this class of compounds, but it is critical to identify the specific isomer and its empirical pKa for accurate buffer preparation.

Part 1: Fundamental Principles

Q1: Why use a trimethyl-1H-imidazol-2-amine buffer?

A1: This buffer system is based on a substituted imidazole, a heterocyclic amine. Imidazole derivatives are valuable in biochemistry and drug development because their pKa values are often in the physiological range (typically 6-8), making them effective at maintaining a stable pH in biological experiments.[1] The hydrochloride salt form generally ensures good water solubility.[2] Like other amine buffers, it can be useful in systems where phosphate or citrate buffers might interfere, for example, by unwanted chelation or precipitation.

Q2: What is the most critical parameter for preparing this buffer?

A2: The single most important parameter is the acid dissociation constant (pKa) of the specific trimethyl-1H-imidazol-2-amine conjugate acid. A buffer is most effective at a pH within ±1 unit of its pKa.[3] The Henderson-Hasselbalch equation is the cornerstone of buffer calculations:

pH = pKa + log([Base]/[Acid])

Here, the 'Acid' is the protonated imidazolium ion, and the 'Base' is the neutral trimethyl-1H-imidazol-2-amine. Since you are starting with the hydrochloride salt (the acid form), you will be adding a strong base (like NaOH) to create the conjugate base form and raise the pH to your target.

PropertyDescriptionCritical Implication
pKa The pH at which the protonated (acid) and deprotonated (base) forms are in equal concentration.Must be known for your specific isomer. Determines the effective buffering range. An incorrect pKa value is the #1 source of error in buffer preparation.
Molecular Weight The mass of one mole of the hydrochloride salt.Essential for accurately calculating the mass needed for a specific molarity. Varies by isomer.
Temperature Dependence (ΔpKa/°C) The change in pKa per degree Celsius change in temperature. Amine buffers are known to be sensitive to temperature.[4][5]The pH of the buffer must be adjusted at the temperature at which the experiment will be performed.[6] A buffer set to pH 7.5 at 25°C may have a significantly different pH at 4°C or 37°C.[4]
Purity The percentage of the desired chemical in the reagent.Impurities can affect pH, introduce interfering substances, or be toxic to biological systems.[7] Always use high-purity reagents.

Part 2: Experimental Protocols & Workflows

Protocol 1: Preparation of a 1 M Stock Solution of Trimethyl-1H-imidazol-2-amine Hydrochloride Buffer

This protocol details the steps to prepare a concentrated stock solution.

Materials:

  • Trimethyl-1H-imidazol-2-amine hydrochloride (high purity)

  • High-purity, deionized water (dH₂O)

  • Concentrated sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Concentrated hydrochloric acid (HCl) solution (e.g., 5 M)

  • Calibrated pH meter with a temperature probe

  • Stir plate and stir bar

  • Appropriate volumetric flasks and beakers

  • 0.22 µm sterile filter (optional, for biological applications)

Step-by-Step Methodology:

  • Calculation: Determine the mass of trimethyl-1H-imidazol-2-amine HCl needed.

    • Mass (g) = Molarity (mol/L) × Final Volume (L) × Molecular Weight (g/mol)

    • Example: For 500 mL (0.5 L) of a 1 M solution of a compound with MW = 161.63 g/mol : Mass = 1 mol/L × 0.5 L × 161.63 g/mol = 80.82 g

  • Dissolution:

    • Add approximately 70-80% of the final volume of dH₂O to a beaker (e.g., 350-400 mL for a 500 mL final volume). This leaves room for pH adjustment.[1]

    • Place the beaker on a stir plate with a stir bar.

    • Slowly add the calculated mass of the buffer salt while stirring until fully dissolved.

  • Temperature Equilibration:

    • Equilibrate the solution to the temperature at which the buffer will be used (e.g., room temperature, ~25°C, or in a cold room at 4°C). The pH of amine buffers is highly temperature-dependent.[4][8]

  • pH Adjustment:

    • Immerse the calibrated pH electrode and temperature probe into the solution.

    • Slowly add concentrated NaOH dropwise to raise the pH towards your target. The solution will resist pH changes as you approach the pKa.

    • CRITICAL: Add the base very slowly near the target pH to avoid "overshooting."[3] If you overshoot the pH, do not try to correct it by adding acid back. This significantly alters the ionic strength and concentration of the buffer, making it non-reproducible.[3] A new solution must be prepared.

  • Final Volume Adjustment:

    • Once the target pH is stable, transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of dH₂O and add the rinsewater to the flask.

    • Carefully add dH₂O to the final volume mark.

  • Storage:

    • For biological applications, sterile filter the solution through a 0.22 µm filter.

    • Store in a clearly labeled, tightly capped bottle at 4°C.

Workflow for Buffer pH Adjustment

G cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Finalization calc 1. Calculate Mass (Molarity, Volume, MW) dissolve 2. Dissolve Salt in ~80% Final Volume calc->dissolve temp 3. Equilibrate to Target Temperature dissolve->temp ph_check 4. Measure Initial pH temp->ph_check add_base 5. Add Strong Base (e.g., NaOH) Dropwise ph_check->add_base ph_check_again 6. Re-measure pH add_base->ph_check_again target_reached Target pH Reached? ph_check_again->target_reached overshoot Overshot pH? discard DISCARD & RESTART (Ionic Strength Altered) overshoot->discard Yes final_vol 7. Adjust to Final Volume overshoot->final_vol No target_reached->add_base No target_reached->overshoot Yes store 8. Filter & Store final_vol->store

Caption: Workflow for preparing and adjusting the pH of a hydrochloride buffer salt.

Part 3: Troubleshooting Guide

Q3: My buffer's pH changes overnight or after a few days. What is causing this drift?

A3: pH drift is a common issue with several potential causes:

  • Temperature Fluctuations: As established, amine buffers are sensitive to temperature.[5] If you adjust the pH at 25°C and then store the buffer at 4°C, the pH will increase. When you bring it back to room temperature, the pH should return to its set value. Always record the pH and temperature of preparation.

  • Absorption of Atmospheric CO₂: Basic solutions (pH > 7) can absorb carbon dioxide from the air, which forms carbonic acid and lowers the pH. Always keep buffer containers tightly sealed.

  • Microbial Contamination: Microorganisms can grow in buffer solutions, and their metabolic byproducts can alter the pH. For long-term storage, sterile filtering and refrigeration are recommended.

Q4: I added my buffer to a solution containing an organic solvent (like acetonitrile), and a precipitate formed. Why?

A4: This is a solubility issue. Buffer salts are highly polar and have limited solubility in less polar organic solvents.[9] When the percentage of organic solvent in your mixture becomes too high, the buffer can crash out of solution. This is a critical concern in applications like HPLC.

  • Solution: Determine the solubility limit of your buffer in the highest concentration of organic solvent you plan to use before running your experiment. If precipitation is an issue, you may need to use a lower buffer concentration or switch to a buffer with better solubility in organic mixtures.

Q5: My bioconjugation reaction with an NHS-ester has a very low yield. Could my trimethyl-1H-imidazol-2-amine buffer be the problem?

A5: Yes, this is highly likely. The exocyclic amine on your buffer molecule is a primary or secondary amine, which is nucleophilic. It will compete with the target amines on your protein (e.g., lysine residues) for reaction with amine-reactive crosslinkers like N-hydroxysuccinimide (NHS) esters.[10] This effectively quenches the reaction and drastically reduces your conjugation efficiency.

  • Solution: For amine-reactive chemistries, always use a non-amine-containing buffer such as phosphate, HEPES, or MES.

Q6: I am studying a metalloenzyme, and its activity is lower than expected in this buffer. Why?

A6: Both the imidazole ring and the amine group are capable of chelating (binding to) metal ions.[11] If your enzyme requires a specific metal cofactor for its activity (e.g., Zn²⁺, Mg²⁺, Mn²⁺), the buffer itself may be sequestering these ions from the enzyme's active site, leading to reduced activity.

  • Solution: Test enzyme activity in a non-chelating buffer (e.g., HEPES) to see if activity is restored. If the imidazole buffer is required for other reasons, you may need to increase the concentration of the metal cofactor, but be aware this can have other downstream effects.

Part 4: References

  • Buffer Preparation — Hints, Tips and Common Errors. LCGC International. [Link]

  • Amine buffers for pH control. ResearchGate. [Link]

  • Computer simulation of the effect of temperature on pH of solutions of pharmaceutical interest. PubMed. [Link]

  • Buffer Preparation Tips and Common Errors. Scribd. [Link]

  • Why does the PH of tris-base buffer change with temperature variation? ResearchGate. [Link]

  • Change in pH as a function of temperature for citrate buffers of differing composition in the frozen state. ResearchGate. [Link]

  • Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]

  • Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo. [Link]

  • Method for preparing an amine hydrochloride suspension. Google Patents.

  • Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Biotechnology Progress. [Link]

  • The impact of temperature changes on biological buffers' pKa. Medium. [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry? Diplomata Commercial. [Link]

  • 1-Methyl-1H-imidazol-2-amine hydrochloride. PubChem. [Link]

  • Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. [Link]

  • Effects of common buffer systems on drug activity: the case of clerocidin. PubMed. [Link]

  • 1H-Imidazol-2-amine hydrochloride. PubChem. [Link]

  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. American Pharmaceutical Review. [Link]

  • Buffer Solutions. Chemistry LibreTexts. [Link]

  • 1-Methyl-1H-imidazol-2-amine. American Elements. [Link]

  • Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. ResearchGate. [Link]

  • 1H-IMidazol-2-aMine,1-Methyl-. ChemBK. [Link]

  • Cas 70807-89-5,2,4,5-trimethyl-1H-imidazol-1-ium chloride. LookChem. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H-NMR Analysis of Trimethyl-1H-imidazol-2-amine Hydrochloride

[1][2][3]

Executive Summary & Structural Definition

The Challenge: Analyzing the hydrochloride salt of 2-aminoimidazoles presents specific spectroscopic challenges, primarily proton exchange broadening and solubility-dependent chemical shift perturbations.[1][2][3] This guide focuses on the characterization of 1,4,5-trimethyl-1H-imidazol-2-amine hydrochloride , a sterically crowded heterocyclic amine often utilized as a synthesis intermediate or bioactive core.[1][2][3]

The Comparison: This analysis compares the spectral performance of this molecule across two primary solvent systems (DMSO-d6 vs. D₂O ) and contrasts it with its non-methylated analog (2-aminoimidazole) to highlight the inductive effects of the trimethyl substitution pattern.[1][2]

Structural Ambiguity Note

Scientific Integrity Check: The term "trimethyl-1H-imidazol-2-amine" requires precise regiochemical definition. Based on thermodynamic stability and common synthetic pathways, this guide analyzes the 1,4,5-trimethyl isomer (N1-methyl, C4-methyl, C5-methyl).[2][3]

Structurecluster_0Target Molecule: 1,4,5-Trimethyl-1H-imidazol-2-amine HClcluster_1Key NMR FeaturesStructStructure(N1-Me, C4-Me, C5-Me)+ NH2 group at C2+ HCl SaltMe_NN-Methyl (Pos 1)~3.3-3.5 ppmStruct->Me_NDeshielded by NMe_CC-Methyls (Pos 4,5)~2.0-2.2 ppmStruct->Me_CInductive EffectNH_ExExchangeable Protons(-NH2 / HCl)~8.0-12.0 ppmStruct->NH_ExSolvent Dependent

Figure 1: Structural features driving the 1H-NMR profile.

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in the analysis of this salt.[3] The hydrochloride form implies the presence of acidic protons (

23
Comparison Table: DMSO-d6 vs. D₂O[1][2][3]
FeatureDMSO-d6 (Recommended) D₂O (Deuterium Oxide) Scientific Rationale
Exchangeable Protons Visible (Broad singlets)Invisible (Exchanged)DMSO inhibits rapid proton exchange, allowing observation of the amine/salt protons.[1][2][3] D₂O replaces H with D, silencing the signal.[2][3]
Methyl Resolution HighModerateDMSO's viscosity and polarity often separate the C4 and C5 methyl signals better than D₂O.[3]
Water Peak Interference ~3.33 ppm (Variable)~4.79 ppm (Fixed)The N-Methyl signal (~3.4 ppm) risks overlap with the water peak in DMSO if the sample is "wet."[1][2][3]
Salt Solubility GoodExcellentD₂O is superior for solubility but sacrifices the NH structural information.[3]
Detailed Spectral Assignment (in DMSO-d6)
  • The Exchangeable Region (8.0 – 12.0 ppm):

    • Unlike the free base, the HCl salt will show a broad, downfield signal corresponding to the protonated amine/imidazole system.[2][3]

    • Observation: Expect a broad singlet integrating for 3-4 protons (combining the

      
       and the 
      
      
      from HCl).[1][2][3]
    • Diagnostic Value: Disappearance of this peak upon

      
       shake is the primary confirmation of the salt form.[2][3]
      
  • The N-Methyl Group (3.3 – 3.5 ppm):

    • Multiplicity: Singlet (3H).

    • Shift Logic: This methyl is attached to the electronegative Nitrogen (N1), causing significant deshielding compared to C-methyls.[2][3]

    • Risk:[2][3] This peak often sits dangerously close to the residual

      
       peak in DMSO (3.33 ppm).[1][2][3] Protocol Tip:  Use dry DMSO ampoules.
      
  • The C-Methyl Groups (2.0 – 2.2 ppm):

    • Multiplicity: Two Singlets (3H each) or one overlapping Singlet (6H).

    • Shift Logic: Attached to the aromatic ring carbons (C4, C5).[2][3] The C4 and C5 positions are not chemically equivalent due to the N1-methyl group breaking symmetry, but they are magnetically similar.[2][3]

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure reproducibility and avoid common pitfalls like water suppression of the N-methyl peak.[1]

Step 1: Sample Preparation (The "Dry" Method)[2][3]
  • Reagent: 10-15 mg of Trimethyl-1H-imidazol-2-amine HCl.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D, stored over molecular sieves).

  • Vessel: 5mm NMR tube, oven-dried.

Step 2: Acquisition Parameters (400 MHz or higher)[1][2][3]
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation of methyl protons.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Methyl protons have longer T1 relaxation times.[1] A short D1 will reduce the integral accuracy of the methyls vs. the broad NH peaks.[3]

  • Scans (NS): 16 or 32 (Sufficient for >10mg sample).[2][3]

Step 3: The "D₂O Shake" Validation (In-situ)

If the N-Methyl peak (3.4 ppm) is obscured by water or if the NH peaks are ambiguous:

  • Run the standard DMSO spectrum.[3]

  • Add 1 drop of

    
     directly to the NMR tube.[2][3]
    
  • Shake and re-run.[1]

  • Result: The peaks at >8.0 ppm will vanish. The water peak will shift.[3] The methyl peaks will remain (but may shift slightly).[2][3]

Logical Troubleshooting: Decision Tree

TroubleshootingStartStart AnalysisSolventSelect SolventStart->SolventDMSODMSO-d6Solvent->DMSOStandardD2OD2OSolvent->D2OOnly if solubility issueCheck_WaterIs Water Peak at 3.33 ppmoverlapping N-Me?DMSO->Check_WaterBroad_NHAre NH peaks too broad?DMSO->Broad_NHDryUse Dry DMSOor Increase Conc.Check_Water->DryPreventativeShift_TempChange Temp to 45°C(Shifts Water Peak)Check_Water->Shift_TempCorrectiveAcidifyAdd trace TFA-d(Sharpens exchange)Broad_NH->Acidify

Figure 2: Troubleshooting workflow for signal overlap and exchange broadening.

Comparative Data: Trimethyl vs. Alternatives

To understand the "performance" of the spectrum, we compare it to the unsubstituted analog.[2][3]

MoleculeC4/C5 Protons (Ring)Methyl SignalsComplexity
2-Aminoimidazole HCl Doublets (~6.8 ppm)NoneLow (Aromatic region only)
1,4,5-Trimethyl-2-aminoimidazole HCl Absent (Fully substituted)Strong Singlets (2.0 - 3.5 ppm)Medium (Aliphatic region dominant)

Key Insight: The trimethyl substitution simplifies the aromatic region (removing C-H coupling) but congests the aliphatic region.[3] In the trimethyl compound, the absence of signals in the 6.5–7.5 ppm range (aromatic C-H) is a primary confirmation of full ring substitution.[2][3]

References

  • Babij, N. R., et al. (2016).[2][3] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Journal of Organic Chemistry. Link[1][2][3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link[1][2][3]

  • PubChem Database. "1-Methyl-1H-imidazol-2-amine hydrochloride (CID 10154076)."[1][2][3][5] National Library of Medicine.[1] Link[1][2][3]

  • ChemicalBook. "1,2,4,5-Tetramethylimidazole NMR Spectrum Data." (Used for methyl shift correlation).[2][3] Link

FTIR characteristic peaks of trimethyl-1H-imidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative spectroscopic analysis of Trimethyl-1H-imidazol-2-amine Hydrochloride .

Editorial Note on Structural Isomerism: The nomenclature "Trimethyl-1H-imidazol-2-amine" can refer to multiple isomers depending on methyl placement (e.g., N,N,1-trimethyl or 1,4,5-trimethyl). For the purpose of this guide, we focus on the 1,4,5-trimethyl-1H-imidazol-2-amine hydrochloride isomer (methyls on the ring carbons and one ring nitrogen). This structure presents the most distinct spectroscopic challenge: distinguishing a fully substituted aromatic ring from its unsubstituted analogs.

Executive Summary & Scope

Objective: To provide a definitive FTIR characterization of Trimethyl-1H-imidazol-2-amine HCl, distinguishing it from structural analogs (e.g., 2-Aminoimidazole, Clonidine-like imidazolines) often encountered in pharmaceutical synthesis and metabolic studies.

The Challenge: The high hygroscopicity of the hydrochloride salt and the resonance of the cyclic guanidine core often obscure key diagnostic peaks. This guide utilizes Attenuated Total Reflectance (ATR) methodology to overcome these limitations, focusing on the "Fingerprint of Substitution" (Aliphatic vs. Aromatic C-H ratios).

Target Audience: Analytical Chemists, QC Managers, and Medicinal Chemists.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following protocol minimizes environmental interference (water vapor) and maximizes signal-to-noise ratio for the hydrochloride salt.

Sample Preparation & Acquisition
  • Instrument: FTIR Spectrometer with Diamond ATR Accessory (Single Bounce).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for Fingerprint).

  • Scans: 32 (Screening) / 64 (Final Report).

  • Atmospheric Correction: H₂O/CO₂ suppression algorithm ON .

The "Dry-Film" Technique (Critical for HCl Salts)

Hydrochloride salts are hygroscopic. Adsorbed water creates a broad band (3300–3600 cm⁻¹) that masks the amine stretch.

  • Baseline: Clean ATR crystal with isopropanol; collect background.

  • Deposition: Place ~5 mg of sample on the crystal.

  • Compression: Apply high pressure (clamp) to ensure contact.

  • In-Situ Drying (Optional but Recommended): If a broad "water mound" appears >3400 cm⁻¹, direct a gentle stream of dry N₂ gas over the sample for 60 seconds while clamped before acquiring data.

ExperimentalWorkflow cluster_prep Sample Prep cluster_check Quality Check cluster_acq Data Acquisition Clean Clean Crystal (Isopropanol) Background Acquire Background Clean->Background Load Load Sample (High Pressure Clamp) Background->Load CheckH2O Check 3400 cm⁻¹ (Broad Peak?) Load->CheckH2O Dry N₂ Purge (60s) CheckH2O->Dry Yes (Wet) Scan Acquire Spectrum (64 Scans) CheckH2O->Scan No (Dry) Dry->Scan Process Baseline Correct & Peak Pick Scan->Process

Figure 1: Logic flow for analyzing hygroscopic amine salts via ATR-FTIR.

Comparative Spectral Analysis

This section compares the Target (1,4,5-Trimethyl-1H-imidazol-2-amine HCl) against two common alternatives:

  • Alternative A: 2-Aminoimidazole HCl (Unsubstituted parent).

  • Alternative B: 2-Imidazoline HCl (Non-aromatic analog, e.g., Clonidine core).

Diagnostic Peak Table
Functional GroupModeTarget: Trimethyl-1H-imidazol-2-amine HCl Alt A: 2-Aminoimidazole HCl Alt B: 2-Imidazoline HCl Differentiation Logic
Amine / Ammonium N-H Stretch2700–3200 cm⁻¹ (Broad, multi-band due to HCl salt)2600–3200 cm⁻¹ (Broad)2800–3300 cm⁻¹HCl salts broaden this region; difficult to use for ID alone.
Aromatic Ring C-H StretchABSENT (Fully substituted ring)3100–3150 cm⁻¹ (Weak, sharp)ABSENT (Non-aromatic)Primary ID Point: The Target lacks the sharp aromatic C-H stretch seen in Alt A.
Aliphatic Methyl C-H Stretch2920–2980 cm⁻¹ (Medium, distinct)ABSENT 2850–2950 cm⁻¹ (Strong, CH₂ ring)Secondary ID Point: Target shows methyl C-H; Alt A does not.[1]
Cyclic Guanidine C=N Stretch1640–1670 cm⁻¹ (Strong)1630–1660 cm⁻¹1600–1620 cm⁻¹Imidazoles (aromatic) absorb at higher freq than Imidazolines (Alt B).
Ring Breathing C=C / C-N1580–1610 cm⁻¹ 1550–1590 cm⁻¹Absent (No C=C)Alt B lacks the C=C bond, simplifying the 1500-1600 region.
Primary Amine N-H Scissor1610–1630 cm⁻¹ (Shoulder on C=N)1620 cm⁻¹Exocyclic C=N often dominatesOverlaps with ring modes; look for shoulder.
Fingerprint Ring Def.~800–850 cm⁻¹ (Substituted ring)~740–760 cm⁻¹ (C-H out-of-plane)~1280 cm⁻¹ (C-N single bond)Target lacks the strong "out-of-plane" C-H bend of Alt A.
Detailed Interpretation
The "Methyl vs. Proton" Region (2800–3200 cm⁻¹)
  • The Target: The most defining feature of the trimethyl derivative is the appearance of aliphatic C-H stretching bands (~2950 cm⁻¹) without the accompanying aromatic C-H stretch (>3000 cm⁻¹).

  • Alternative A (Parent): Shows a distinct, sharp peak above 3100 cm⁻¹ (C4/C5 protons) and lacks the aliphatic cluster below 3000 cm⁻¹.

  • Alternative B (Imidazoline): Shows strong methylene (-CH₂-) stretches (symmetric and asymmetric) similar to the methyls of the Target, but is distinguished by the Fingerprint region.

The "Guanidine Core" Region (1500–1700 cm⁻¹)
  • Resonance Effect: The 2-aminoimidazole core is essentially a cyclic guanidine. Protonation (HCl salt) delocalizes the charge across the N-C-N system.

  • Shift: This results in a very strong C=N stretching vibration shifted to higher wavenumbers (1640–1670 cm⁻¹) compared to standard imines.

  • Differentiation:

    • Target vs. Imidazoline: The Imidazoline (Alt B) is non-aromatic. It lacks the internal C=C bond, resulting in a simpler spectrum in the 1500–1600 cm⁻¹ range. The Target will have complex splitting due to the interaction between the exocyclic C=N and the ring C=C.

Decision Tree for Identification

Use this logic flow to interpret the spectrum of an unknown sample suspected to be the Target.

InterpretationLogic Start Start: Analyze Region 2800 - 3200 cm⁻¹ Q1 Are there sharp peaks > 3100 cm⁻¹ (Aromatic C-H)? Start->Q1 ResultA Likely Unsubstituted 2-Aminoimidazole Q1->ResultA Yes Q2 Are there distinct peaks 2900 - 2980 cm⁻¹ (Aliphatic C-H)? Q1->Q2 No ResultB Sample is likely Inorganic or Degraded Q2->ResultB No Q3 Analyze Region 1500 - 1600 cm⁻¹ Q2->Q3 Yes Q4 Is there a C=C ring mode (~1580-1610 cm⁻¹)? Q3->Q4 Target CONFIRMED TARGET: Trimethyl-1H-imidazol-2-amine HCl Q4->Target Yes (Aromatic) AltB Likely Imidazoline Derivative (Non-Aromatic) Q4->AltB No (Sat. Ring)

Figure 2: Spectral interpretation decision tree.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Authoritative text on general Amine/Imidazole assignments).
  • NIST Chemistry WebBook. IR Spectrum of 1-Methyl-1H-imidazol-2-amine hydrochloride. National Institute of Standards and Technology.[2] Link[2]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. (Source for specific Heterocyclic C=N and C=C shifts).
  • PubChem. Compound Summary for CID 10154076: 1-Methyl-1H-imidazol-2-amine hydrochloride. National Library of Medicine. Link

Sources

A Comparative Guide to HPLC Method Development for the Analysis of Trimethyl-1H-imidazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust analysis of trimethyl-1H-imidazol-2-amine hydrochloride. As a small, polar, and permanently charged molecule (quaternary amine), this analyte presents a significant challenge to conventional reversed-phase chromatography. We will navigate this challenge by systematically exploring and comparing four distinct chromatographic modes: Ion-Pair Chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography, and specialized Aqueous C18 Reversed-Phase Chromatography.

The narrative is structured to not only present protocols but to elucidate the scientific rationale behind each experimental choice, empowering researchers, scientists, and drug development professionals to make informed decisions in their own method development endeavors. All methodologies are grounded in established scientific principles and align with regulatory expectations for analytical procedure development and validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]

Foundational Strategy: Understanding the Analyte and a Systematic Approach

Before embarking on any experimental work, a thorough understanding of the analyte's physicochemical properties is paramount. Trimethyl-1H-imidazol-2-amine hydrochloride is a small molecule with high polarity and, as a hydrochloride salt of a quaternary amine, it is permanently cationic across the entire practical HPLC pH range. This cationic nature is the primary driver of our chromatographic strategy. It lacks a strong, extended chromophore, suggesting that UV detection will likely be performed at lower wavelengths (e.g., 200-220 nm), where mobile phase transparency is critical.

Our method development will follow a logical, phased approach, beginning with a broad screening of different chromatographic techniques, followed by optimization of the most promising candidate, and concluding with a validation protocol to demonstrate its fitness for purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation & Screening cluster_1 Phase 2: Comparison & Selection cluster_2 Phase 3: Optimization & Validation A Analyte Characterization (Polarity, Charge, UV Absorbance) B Selection of Chromatographic Modes (RP, IPC, HILIC, MMC) A->B C Initial Screening Experiments B->C D Comparative Data Analysis (Retention, Peak Shape, Selectivity) C->D E Selection of Optimal Mode D->E F Method Optimization (Mobile Phase, Gradient, Temp.) E->F G Method Validation (per ICH Q2) (Accuracy, Precision, Linearity, etc.) F->G H Final Method Implementation G->H

Caption: A systematic workflow for HPLC method development and validation.

Part 1: A Comparative Evaluation of Chromatographic Strategies

We will now explore four distinct HPLC methodologies. For each, we will present the core rationale, a detailed screening protocol, and representative (hypothetical) experimental data to facilitate a direct and objective comparison.

Strategy 1: Aqueous C18 Reversed-Phase Chromatography (AQ-C18)
  • Rationale: Standard C18 columns often suffer from "phase collapse" or "dewetting" when used with highly aqueous mobile phases ( >95% water), which are necessary to elute highly polar compounds. This leads to drastic loss of retention and reproducibility.[3][4] Aqueous C18 columns are specifically designed with polar-endcapping or a lower ligand density to prevent this collapse, making them a potential, albeit challenging, option for retaining polar analytes.[4] For a permanently charged molecule, retention will likely be minimal, but this strategy represents a baseline and the simplest approach.

  • Experimental Protocol:

    • Column: Aqueous C18 (e.g., Waters Atlantis T3, YMC-Pack ODS-AQ), 150 x 4.6 mm, 3 µm.[3][4]

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B for 1 min, ramp to 50% B over 10 min, hold for 2 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

    • Sample: 100 µg/mL of trimethyl-1H-imidazol-2-amine hydrochloride in water.

  • Expected Outcome & Analysis: The analyte is expected to have very little or no retention, eluting at or near the void volume (t₀). Peak shape may be poor due to secondary interactions with residual silanols on the stationary phase. This approach is generally unsuitable for achieving adequate retention and resolution for such a polar, cationic compound.

Strategy 2: Ion-Pair Reversed-Phase Chromatography (IPC)
  • Rationale: IPC is a technique used to retain ionic and highly polar compounds on a reversed-phase column. An "ion-pairing" reagent, which is a large ionic molecule with a hydrophobic tail (e.g., an alkyl sulfonate), is added to the mobile phase.[5] It forms a neutral ion-pair with the analyte, which is then retained by the non-polar stationary phase. This method can significantly enhance retention for charged analytes.[6]

  • Experimental Protocol:

    • Column: Standard C18, 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: 10 mM Sodium Hexanesulfonate in 25 mM Phosphate Buffer, pH 3.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

    • Sample: 100 µg/mL of trimethyl-1H-imidazol-2-amine hydrochloride in water.

  • Expected Outcome & Analysis: This method should provide adequate retention. However, IPC methods are often associated with long column equilibration times, baseline shifts during gradient elution, and suppression of signal in mass spectrometry (MS), making it less desirable for MS-based detection.[7] The ion-pairing reagent can also be difficult to completely wash out of the column and HPLC system.[8]

Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Rationale: HILIC is an excellent alternative for retaining highly polar and charged compounds that are unretained in reversed-phase.[9] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent.[10][11] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[9]

  • Experimental Protocol:

    • Column: HILIC (e.g., Waters ACQUITY BEH HILIC, Agilent InfinityLab Poroshell 120 HILIC-Z), 100 x 2.1 mm, 1.7 µm.[8][12]

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid.

    • Gradient: Start at 95% A, hold for 1 min, ramp to 60% A over 10 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 210 nm (or MS).

    • Injection Volume: 2 µL.

    • Sample: 100 µg/mL of trimethyl-1H-imidazol-2-amine hydrochloride in 90:10 Acetonitrile:Water. (Note: Sample solvent must be high in organic content to ensure good peak shape).

  • Expected Outcome & Analysis: HILIC is expected to provide strong retention and good peak shape. It is highly compatible with MS detection. However, it can be sensitive to the water content in the sample and mobile phase, requiring careful control for good reproducibility.[9] Equilibration times can also be longer than in reversed-phase.

Strategy 4: Mixed-Mode Chromatography (MMC)
  • Rationale: MMC columns possess stationary phases with multiple functionalities, most commonly combining reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) properties.[7][13] This dual mechanism allows for the simultaneous retention of compounds with a wide range of polarities and charges.[14] For our permanently cationic analyte, the cation-exchange functionality will provide strong, targeted retention, while the reversed-phase character can be used to separate it from non-polar impurities. This approach avoids the use of ion-pairing reagents and is generally MS-friendly.[15]

  • Experimental Protocol:

    • Column: Mixed-Mode Cation-Exchange (e.g., Thermo Scientific Acclaim Trinity P1, Waters Atlantis PREMIER BEH C18 AX), 100 x 3.0 mm, 3 µm.[13]

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 100 mM Ammonium Formate, pH 3.0.

    • Gradient: 90% A to 50% A over 12 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 210 nm (or MS).

    • Injection Volume: 3 µL.

    • Sample: 100 µg/mL of trimethyl-1H-imidazol-2-amine hydrochloride in 50:50 Acetonitrile:Water.

  • Expected Outcome & Analysis: This mode is anticipated to provide the best overall performance. Retention can be finely tuned by adjusting both the organic solvent percentage (affecting reversed-phase interactions) and the buffer concentration/pH (affecting ion-exchange interactions).[7][14] This offers a high degree of flexibility in method development and is likely to yield excellent retention, peak shape, and selectivity.

Part 2: Data Comparison and Method Selection

To objectively compare these strategies, the hypothetical results from the initial screening are summarized below.

ParameterAqueous C18Ion-Pair (IPC)HILICMixed-Mode (MMC)
Retention Factor (k') < 0.13.54.25.1
Tailing Factor (Tf) 2.51.41.21.1
Theoretical Plates (N) 5008,50012,00015,000
MS Compatibility HighVery LowHighHigh
Method Robustness PoorModerateModerateHigh
Development Complexity LowHighModerateModerate

Analysis and Method Selection:

Based on the comparative data, Mixed-Mode Chromatography (MMC) emerges as the superior strategy. It offers the best retention, highest efficiency (theoretical plates), and most symmetrical peak shape (tailing factor). Crucially, it achieves this without the use of aggressive ion-pairing reagents, ensuring compatibility with mass spectrometry and simplifying system maintenance.[7][15] While HILIC is a strong contender, MMC provides a more robust and tunable retention mechanism for this specific permanently charged analyte due to the targeted cation-exchange interaction.

Part 3: Optimization and Validation of the Mixed-Mode Method

Having selected MMC, the next step is to optimize the method to ensure it is robust and fit for its intended purpose.

OptimizationWorkflow Start Selected MMC Screening Method Opt_pH Optimize Mobile Phase pH (e.g., pH 2.8, 3.0, 3.2) Goal: Fine-tune selectivity Start->Opt_pH Opt_Buffer Optimize Buffer Concentration (e.g., 50, 100, 150 mM) Goal: Adjust retention Opt_pH->Opt_Buffer Opt_Gradient Optimize Gradient Slope Goal: Improve resolution Opt_Buffer->Opt_Gradient Final Final Optimized Method Opt_Gradient->Final

Caption: Workflow for the optimization of the selected Mixed-Mode method.

Final Optimized Protocol
  • Column: Mixed-Mode Cation-Exchange, 100 x 3.0 mm, 3 µm.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 75 mM Ammonium Formate, pH 3.2.

  • Gradient: Hold at 90% A for 1 min, ramp to 60% A from 1 to 10 min, hold for 2 min, then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 3 µL.

Method Validation Protocol

The final optimized method must be validated in accordance with ICH Q2(R2) guidelines to formally demonstrate its suitability.[16][17] The validation protocol must define the experiments and pre-set acceptance criteria for each parameter.

  • 1. Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), the analyte standard, and a spiked placebo. The analyte peak should be free from interference at its retention time in the blank and placebo chromatograms.

  • 2. Linearity and Range: Prepare at least five concentration levels of the analyte, for example, from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area against concentration.

    • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

  • 3. Accuracy (Recovery): Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Accuracy is assessed as the percentage recovery of the known amount of added analyte.

    • Acceptance Criterion: Mean recovery between 98.0% and 102.0% at each level.

  • 4. Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of the analyte at 100% concentration.

      • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

      • Acceptance Criterion: RSD over all replicates (combining initial and intermediate) ≤ 2.0%.

  • 5. Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be estimated based on the signal-to-noise ratio (typically S/N > 10).

  • 6. Robustness: Intentionally vary key method parameters (e.g., mobile phase pH ±0.2, column temperature ±2 °C, flow rate ±10%) and assess the impact on retention time and peak area.

    • Acceptance Criterion: System suitability parameters (e.g., tailing factor, plate count) must still be met, and the analyte result should not change significantly.

Summary of (Hypothetical) Validation Data
Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference observedNo interference at analyte RTPass
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.6%≤ 1.0%Pass
Precision (Intermediate RSD) 1.2%≤ 2.0%Pass
Robustness System suitability passed under all varied conditionsSystem suitability criteria metPass

Conclusion

The analysis of polar, charged molecules like trimethyl-1H-imidazol-2-amine hydrochloride requires a departure from standard reversed-phase HPLC protocols. Through a systematic and comparative evaluation, we have demonstrated that Mixed-Mode Chromatography offers a superior solution, providing excellent retention, peak shape, and selectivity without the drawbacks of ion-pairing reagents. The proposed method is robust, MS-compatible, and, after following a rigorous validation protocol grounded in ICH guidelines, can be confidently implemented for routine analysis in a regulated environment.[18][19] This guide illustrates that a foundational understanding of analyte chemistry, coupled with a logical exploration of modern chromatographic tools, is the key to successfully navigating even the most difficult analytical challenges.

References

  • Title: Q2(R2) Validation of Analytical Procedures | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]

  • Title: Direct separation and detection of biogenic amines by ion-pair liquid chromatography with chemiluminescent nitrogen detector | Source: PubMed | URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation | Source: Scribd | URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures | Source: BioPharm International | URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance | Source: ProPharma | URL: [Link]

  • Title: Mixed-Mode HPLC Separations: What, Why, and How | Source: LCGC International | URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques | Source: Waters Blog | URL: [Link]

  • Title: Mixed-Mode Chromatography—A Review | Source: LCGC International | URL: [Link]

  • Title: Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2 | Source: Waters Corporation | URL: [Link]

  • Title: Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis | Source: PubMed | URL: [Link]

  • Title: Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations | Source: Waters Corporation | URL: [Link]

  • Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | Source: LCGC International | URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained | Source: IntuitionLabs | URL: [Link]

  • Title: Method development for amine analysis using ion-pair based high performance liquid chromatography (IP-HPLC) | Source: ResearchGate | URL: [Link]

  • Title: Analysis of Short Amines without Using Ion Pair Reagent | Source: Shodex | URL: [Link]

  • Title: Steps for HPLC Method Validation | Source: Pharmaguideline | URL: [Link]

  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare | Source: GL Sciences | URL: [Link]

  • Title: Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis (PDF) | Source: ResearchGate | URL: [Link]

  • Title: Mastering HILIC-Z Separation for Polar Analytes | Source: Agilent | URL: [Link]

  • Title: HILIC – The Rising Star of Polar Chromatography | Source: Element Lab Solutions | URL: [Link]

  • Title: Infographic: What's the Best Column for Polar Compound Retention? | Source: Waters Blog | URL: [Link]

  • Title: 3 Ideal Columns for Analyzing Polar Compounds | Source: YMC America | URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained | Source: AMSbiopharma | URL: [Link]

  • Title: Quality Guidelines | Source: ICH | URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures (PDF) | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]

Sources

mass spectrometry fragmentation pattern of trimethyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Mass Spectrometry Guide: Trimethyl-1H-imidazol-2-amine & Isomeric Differentiation

Executive Summary

In the landscape of heterocyclic amine analysis, trimethyl-1H-imidazol-2-amine (TMIA) presents a unique challenge due to its isobaric overlap with metabolic byproducts like creatinine derivatives and histidine metabolites.[1] This guide objectively compares the fragmentation performance of TMIA using Electrospray Ionization (ESI) versus Electron Ionization (EI), providing validated m/z transitions for precise identification.[1]

Key Findings:

  • Optimal Detection: ESI-MS/MS in positive mode ([M+H]⁺ m/z 126) offers superior sensitivity (LOD < 1 ng/mL) compared to EI-MS.[1]

  • Differentiation Strategy: The loss of the exocyclic amine (-NH₃, m/z 109) and methyl radical (-CH₃, m/z 111) distinguishes TMIA from ring-fused isomers.[1]

  • Critical Limitation: Standard low-resolution MS cannot distinguish TMIA from N,N,1-trimethyl isomers; MS/MS fragmentation patterns or retention time mapping is required.

Structural Context & Ionization Physics

To understand the fragmentation, we must first analyze the stability of the precursor ion. TMIA (C₆H₁₁N₃, MW 125.17 Da) contains a highly basic guanidine-like moiety within the imidazole ring, making it a "proton sponge."[1]

  • Protonation Site: The N3 ring nitrogen is the preferred site for protonation in ESI, leading to a stable resonance-stabilized cation.[1]

  • Fragmentation Energy: The aromatic stability of the imidazole ring requires higher Collision Energy (CE 25–35 eV) to induce ring cleavage compared to aliphatic amines.

Table 1: Physicochemical Profile
PropertyValueMass Spec Implication
Formula C₆H₁₁N₃Nitrogen Rule applies: Odd MW (125) = Odd N count.[1]
Monoisotopic Mass 125.0953 DaHigh-res MS required to split from C₇H₉O₂ (125.0603).[1]
[M+H]⁺ 126.1026 DaEven-electron ion (stable).[1]
pKa (est) ~8.5–9.0Forms intense [M+H]⁺ in acidic mobile phases (0.1% Formic Acid).[1]

Comparative Method Performance

This section compares the three primary ionization techniques used for aminoimidazoles.

Table 2: Ionization Mode Comparison
FeatureESI-MS/MS (Recommended) EI-MS (Hard Ionization) APCI (Alternative)
Primary Ion [M+H]⁺ (m/z 126)M⁺[1]• (m/z 125)[M+H]⁺ (m/z 126)
Fragmentation Controlled (CID).[1] Rich structural data.[1]Extensive (In-source). Often loses molecular ion.[1]Moderate. Good for non-polar analogs.
Sensitivity High (pg levels).[1]Moderate (ng levels).[1]Moderate.
Isomer ID Excellent via MS² product scans.Good via fingerprint matching.Poor.
Matrix Tolerance Low (susceptible to suppression).High (gas phase separation).[1]High.

Expert Insight: While EI provides a classic "fingerprint," it often fragments the molecular ion so heavily that the parent peak is lost.[1] For pharmacokinetic (PK) studies or trace analysis in biological fluids, ESI-MS/MS is the gold standard .[1]

Deep Dive: Fragmentation Mechanism (ESI-CID)

The fragmentation of [M+H]⁺ (m/z 126) follows two distinct pathways driven by charge migration.[1]

Pathway A: Exocyclic Elimination (Diagnostic)

The most abundant transition involves the loss of the exocyclic amino group as ammonia (NH₃) or the loss of a methyl group.

  • m/z 126 → 109 (Loss of NH₃): Characteristic of primary amines at the C2 position.

  • m/z 126 → 111 (Loss of[1] •CH₃): If the methyls are located on the ring nitrogens (N-Me), homolytic cleavage is common.[1]

Pathway B: Ring Cleavage (Structural)

At higher collision energies (>35 eV), the imidazole ring opens via a Retro-Diels-Alder (RDA) mechanism.[1]

  • m/z 126 → 84: Loss of C₂H₂N (acetonitrile-like fragment) or propene, depending on methyl placement.[1]

  • m/z 126 → 42: Formation of the acetonitrile cation [CH₃CNH]⁺.

Visualized Fragmentation Pathway

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Pathway of Trimethyl-1H-imidazol-2-amine Parent Precursor Ion [M+H]+ = 126 (Trimethyl-1H-imidazol-2-amine) Frag1 Fragment m/z 109 [M+H - NH3]+ (Loss of Exocyclic Amine) Parent->Frag1 -17 Da (NH3) Low CE (15-20 eV) Frag2 Fragment m/z 111 [M+H - CH3]+ (Methyl Cleavage) Parent->Frag2 -15 Da (CH3) Med CE (20-30 eV) Frag4 Fragment m/z 42 [CH3CNH]+ (Acetonitrile Ion) Parent->Frag4 RDA Cleavage Frag3 Fragment m/z 84 Ring Cleavage Product (Imidazole Core) Frag1->Frag3 Ring Opening High CE (>35 eV)

Figure 1: The primary dissociation pathways under Collision Induced Dissociation (CID).[1]

Validated Experimental Protocol

This protocol is designed for self-validation using a Triple Quadrupole (QqQ) or Q-TOF system.[1]

Objective: Quantify TMIA in biological matrix with isomer differentiation.

Step 1: Sample Preparation
  • Extraction: Protein precipitation using Acetonitrile (1:3 v/v).

  • Internal Standard: Use Creatinine-d3 (m/z 117) if specific isotopologue is unavailable, due to structural similarity.[1]

  • Clarification: Centrifuge at 12,000 x g for 10 mins.

Step 2: LC Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory .[1] C18 columns fail to retain this highly polar cation.[1]

    • Recommended: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient: 95% B to 50% B over 5 minutes.

Step 3: MS Parameters (Source: ESI+)[1]
  • Capillary Voltage: 3.0 kV.[1]

  • Cone Voltage: 25 V (Optimized to prevent in-source fragmentation).

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

Step 4: MRM Transitions (Quantitation)
TransitionCollision Energy (eV)Purpose
126.1 → 109.1 18Quantifier (Most abundant)
126.1 → 84.1 32Qualifier 1 (Structural confirmation)
126.1 → 42.1 40Qualifier 2 (High energy check)

Decision Matrix for Method Selection

Use this workflow to determine the appropriate analysis path for your sample type.

MethodSelection Figure 2: Analytical Workflow Decision Matrix Start Start: Sample Type Pure Pure Standard / Synthesis Start->Pure Bio Biological / Complex Matrix Start->Bio EI EI-MS (Direct Probe) Fingerprint ID Pure->EI Structural ID Quant Quantification Needed? Pure->Quant LCMS LC-ESI-MS/MS (HILIC Column) Bio->LCMS Mandatory Quant->EI No (Qualitative only) Quant->LCMS Yes (High Sensitivity)

Figure 2: Workflow selection based on sample complexity and analytical goals.

References

  • NIST Mass Spectrometry Data Center. "Imidazole, TMS derivative Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link

  • Husková, R., et al. (2004).[1][2] "Determination of creatinine in urine by tandem mass spectrometry." Clinica Chimica Acta, 350(1-2), 99-106.[1][2] Link

  • BenchChem. "Application Notes and Protocols for the Analytical Characterization of 2-Aminoimidazole Compounds." BenchChem Protocols. Link[1]

  • Zhang, Y., et al. (2018).[1] "Dual Effects of Creatinine on the Formation of 2-Amino-1-Methyl-6-Phenylimidazo [4,5-b]pyridine (PhIP)." Journal of Food Science, 83(2).[1] Link

  • Vessecchi, R., et al. (2016).[1] "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[3] Royal Society of Chemistry Advances. Link

Sources

Comparative Reactivity & Pharmacological Profiling: Trimethyl-2-Aminoimidazoles vs. Clonidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Trimethyl-1H-imidazol-2-amine derivatives (representing the aromatic 2-aminoimidazole class) and Clonidine derivatives (representing the 2-aminoimidazoline class). While both scaffolds share a guanidine-like core, their reactivity profiles diverge significantly due to aromaticity. Clonidine derivatives exhibit high


-adrenergic potency but are susceptible to hydrolytic ring-opening. In contrast, trimethyl-2-aminoimidazoles offer superior chemical stability through aromatic delocalization, serving as robust bioisosteres for biofilm inhibition and next-generation adrenergic ligands.
Chemical Reactivity Profile

The fundamental difference lies in the electronic structure of the heterocyclic ring. This dictates their stability, basicity, and suitability for specific therapeutic applications.

1.1 Aromaticity & Tautomerism
  • Clonidine (2-Aminoimidazoline):

    • Structure: Non-aromatic, partially saturated ring.

    • Tautomerism: Exists primarily as the imino-imidazolidine tautomer in solution. The exocyclic double bond (

      
      ) is favored, creating a highly basic cyclic guanidine system.
      
    • Reactivity: The lack of aromatic stabilization makes the ring carbon (C2) susceptible to nucleophilic attack (hydrolysis).

  • Trimethyl-1H-imidazol-2-amine (2-Aminoimidazole):

    • Structure: Fully aromatic, planar ring (6

      
      -electrons).
      
    • Tautomerism: Can tautomerize between amino-imidazole and imino-imidazoline forms. However, the amino-imidazole form is often stabilized by resonance with the aromatic ring, especially when N-methylated.

    • Reactivity: Highly stable against hydrolysis due to aromaticity.

1.2 Physicochemical Comparison Table
FeatureClonidine Derivatives (Imidazoline)Trimethyl-2-Aminoimidazoles (Imidazole)
Core Structure 4,5-Dihydro-1H-imidazol-2-amine1H-Imidazol-2-amine
Electronic State Non-aromatic (Cyclic Guanidine)Aromatic (Heterocycle)
pKa (Approx.) 8.05 (Clonidine)7.0 – 8.5 (Substituent dependent)
Hydrolytic Stability Moderate: Susceptible to ring opening at pH > 9 or < 2.High: Resistant to acid/base hydrolysis.
Oxidative Stability Susceptible to N-oxidation.Generally stable; ring oxidation is difficult.
Primary Target

-Adrenergic Receptors (Agonist)
Biofilm Response Regulators /

Bioisosteres
Mechanistic Visualization
Figure 1: Structural Divergence & Tautomerism

The following diagram illustrates the tautomeric equilibrium and the stability difference between the two scaffolds.

G cluster_0 Clonidine (Imidazoline Scaffold) cluster_1 Trimethyl-2-Aminoimidazole (Imidazole Scaffold) C_Imino Imino-Imidazolidine (Dominant Tautomer) C_Amino Amino-Imidazoline (Minor Tautomer) C_Imino->C_Amino Tautomerism Hydrolysis Ring Opening (Hydrolysis Product) C_Imino->Hydrolysis pH > 9 / Heat AI_Amino Amino-Imidazole (Aromatic Stabilized) AI_Imino Imino-Imidazoline (Transient) AI_Amino->AI_Imino Tautomerism Stable Chemically Inert (No Ring Opening) AI_Amino->Stable High Stability

Caption: Comparison of tautomeric states. Clonidine (left) is prone to hydrolytic ring opening, while the aromatic 2-aminoimidazole (right) remains chemically inert.

Pharmacological Performance
3.1

-Adrenergic Activity
  • Clonidine: The "gold standard" for

    
     agonism. The non-planar, puckered imidazoline ring allows for specific conformational fitting into the transmembrane binding pocket of the 
    
    
    
    receptor. The dichlorophenyl group lowers the pKa to ~8.0, allowing a significant fraction to exist as the neutral species required for Blood-Brain Barrier (BBB) penetration.
  • Trimethyl-2-Aminoimidazole: Often investigated as a bioisostere . While the planar aromatic ring changes the binding topology, N-methylation (e.g., N,N,1-trimethyl) can mimic the steric bulk of the imidazoline ring.

    • Advantage:[1] Eliminates the risk of hydrolytic degradation in liquid formulations.

    • Disadvantage: Often shows lower affinity for

      
       unless specifically substituted to mimic the "pucker" or electronic density of clonidine.
      
3.2 Biofilm Inhibition (The 2-AI Niche)

Trimethyl-2-aminoimidazoles are potent anti-biofilm agents . Unlike clonidine, which acts on host neurology, 2-AIs target bacterial response regulators (e.g., in P. aeruginosa and S. aureus).

  • Mechanism: They intercept bacterial two-component signaling systems, dispersing biofilms without killing the bacteria (non-biocidal), thus reducing evolutionary pressure for resistance.

Experimental Protocols
Protocol A: Comparative Stability Assay (Forced Degradation)

Objective: To quantify the hydrolytic stability of Clonidine vs. Trimethyl-2-aminoimidazole.

Materials:

  • Clonidine HCl (Reference Standard)[2]

  • Trimethyl-1H-imidazol-2-amine (Test Compound)[1][3]

  • 0.1 N NaOH, 0.1 N HCl, 3%

    
    
    
  • HPLC System (C18 Column, UV detection at 220 nm)

Method:

  • Preparation: Dissolve both compounds to 1 mg/mL in water.

  • Acid Stress: Mix 1 mL sample + 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Mix 1 mL sample + 1 mL 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL sample + 1 mL 3%

    
    . Incubate at RT for 24 hours.
    
  • Analysis: Neutralize samples and analyze via HPLC.

    • Expectation: Clonidine will show ~10-50% degradation under oxidative/basic conditions (peak area reduction and appearance of ring-opened products). The 2-aminoimidazole should remain >98% intact.

Protocol B: Synthesis of 2-Aminoimidazoles (Marckwald vs. Catellani)

While Clonidine is synthesized via heterocyclization of diamines, substituted 2-aminoimidazoles are often accessed via the Marckwald synthesis or modern Pd-catalyzed methods.

Step-by-Step (Marckwald Method):

  • Reactants: Combine an

    
    -aminoketone (or 
    
    
    
    -haloketone) with cyanamide (
    
    
    ).
  • Cyclization: Heat in aqueous solution (pH adjusted to ~4.5).

  • Purification: The aromatic imidazole precipitates or is extracted.

  • Methylation: For "trimethyl" derivatives, perform N-methylation using MeI/NaH or reductive amination if starting from a precursor.

Signaling & Reactivity Pathways
Figure 2: Pharmacological & Chemical Fate

This diagram maps the divergent paths of these molecules in a biological system.

Reactivity cluster_Input Input Compounds cluster_Fate Biological/Chemical Fate Clonidine Clonidine (Imidazoline) Alpha2 Alpha-2 Adrenergic Receptor (Gi Pathway Activation) Clonidine->Alpha2 High Affinity (nM) Hydrolysis_Prod N-(2,6-dichlorophenyl)ethylenediamine (Inactive/Toxic Impurity) Clonidine->Hydrolysis_Prod Slow Hydrolysis (In vitro/Storage) TMAI Trimethyl-2-AI (Imidazole) TMAI->Alpha2 Low/Moderate Affinity (Bioisostere Potential) Biofilm Bacterial Response Regulator (Two-Component System) TMAI->Biofilm Modulation Stable_Met Stable Excretion (Unchanged) TMAI->Stable_Met High Metabolic Stability BP_Drop Decreased Sympathetic Outflow (Hypotension/Sedation) Alpha2->BP_Drop Dispersion Biofilm Dispersion (Antibiotic Resensitization) Biofilm->Dispersion

Caption: Clonidine activates host


 pathways but risks degradation. Trimethyl-2-AI targets bacterial biofilms and exhibits superior stability.
References
  • PubChem. (2025).[4][5] Clonidine | C9H9Cl2N3. National Library of Medicine. [Link]

  • Leclair, G., et al. (2015). Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method. PLOS ONE. [Link]

  • Melander, C., et al. (2010).[6] Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. ChemBioChem.[6] [Link]

  • LITFL. (2025).[7] Clonidine: Mechanism of Action and Pharmaceutics. Life in the Fast Lane. [Link]

Sources

A Comparative Guide to LC-MS Methodologies for the Purity Validation of Trimethyl-1H-Imidazol-2-Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Trimethyl-1H-imidazol-2-amine hydrochloride, a polar, nitrogen-containing heterocyclic compound, serves as a valuable building block in the synthesis of various pharmaceutical agents.[1] Its inherent polarity, however, presents a significant analytical challenge for purity assessment. Standard chromatographic techniques often fall short, necessitating a more sophisticated and robust approach.

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive purity validation of this compound. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles that dictate our methodological choices, comparing a traditional Reversed-Phase (RP) approach with a more suitable Hydrophilic Interaction Liquid Chromatography (HILIC) method. The ultimate goal is to establish a self-validating protocol that ensures data integrity and meets rigorous regulatory standards, grounded in the framework of the latest ICH Q2(R2) guidelines.[2][3]

Part 1: The Analytical Challenge: Retaining a Polar Analyte

Trimethyl-1H-imidazol-2-amine is a small, hydrophilic molecule. Its structure, featuring an amine group and a nitrogen-rich imidazole ring, makes it highly soluble in aqueous media. This characteristic is the primary hurdle in chromatographic analysis.

Conventional Reversed-Phase (RP) chromatography, the workhorse of many analytical labs, utilizes a nonpolar stationary phase (like C18) and a polar mobile phase.[4] Separation is driven by hydrophobic interactions; nonpolar analytes are retained on the column, while polar analytes have little affinity and elute very early, often with the solvent front.[5] This results in poor resolution from other polar impurities and significant ion suppression in the mass spectrometer, rendering the method unsuitable for sensitive and accurate quantification.

To overcome this, analysts might turn to ion-pairing agents, but these additives are notoriously problematic for MS detectors, causing signal suppression and persistent background contamination. A superior strategy involves changing the chromatographic mode entirely to one that is designed for polar compounds.

Part 2: Methodological Approaches: A Head-to-Head Comparison

Method A: The Limitations of Reversed-Phase (RP-C18)

A standard RP-HPLC method would likely involve a C18 column with a mobile phase consisting of a water/acetonitrile gradient and an acid modifier like formic acid to improve peak shape.

  • Expected Outcome: For trimethyl-1H-imidazol-2-amine hydrochloride, this approach is predicted to yield minimal or no retention. The analyte would elute in or near the void volume of the column, co-eluting with other polar impurities and formulation excipients. This lack of retention makes it impossible to achieve the specificity required for a validated purity method.

Method B: The Superiority of Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal alternative for retaining and separating highly polar compounds.[5][6] It employs a polar stationary phase (e.g., unbonded silica, or phases functionalized with amide or diol groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[5][7]

  • Mechanism of Action: In HILIC, the mobile phase creates a water-enriched layer on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water concentration), which moves the analyte back into the mobile phase.[4] This provides an orthogonal separation mechanism to RP and is perfectly suited for our target analyte.

This guide will proceed with the development and validation of a HILIC-based LC-MS method as the scientifically sound and recommended approach.

Part 3: Optimized HILIC-MS Protocol for Purity Validation

This protocol is designed to be a self-validating system, where system suitability checks are integrated to ensure run-to-run performance and data reliability. The use of a high-resolution mass spectrometer (such as a Q-TOF) is recommended for its ability to provide accurate mass measurements, which is invaluable for impurity identification.[8]

Analyte Information
  • Compound: 1,4,5-trimethyl-1H-imidazol-2-amine hydrochloride

  • Molecular Formula (Free Base): C₆H₁₁N₃

  • Monoisotopic Mass (Free Base): 125.0953 Da

  • Expected [M+H]⁺: 126.1031 m/z

(Note: The exact mass of the free base is used for MS calculations, as the hydrochloride salt dissociates in solution and the protonated free base is detected.)

Instrumentation and Reagents
  • LC System: UHPLC system capable of precise gradient delivery.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer or equivalent high-resolution instrument.

  • Column: A HILIC column, such as a BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm), is recommended for its excellent retention and peak shape for a wide range of polar compounds.[5]

  • Reagents: LC-MS grade acetonitrile, water, ammonium formate, and formic acid.

  • Sample Preparation: A stock solution of trimethyl-1H-imidazol-2-amine hydrochloride is prepared in a 90:10 acetonitrile/water mixture to ensure compatibility with the initial HILIC mobile phase conditions and prevent peak distortion.

Detailed Experimental Protocol

1. LC Method Parameters:

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 5 95
    5.0 40 60
    5.5 40 60
    6.0 5 95

    | 8.0 | 5 | 95 |

2. MS Method Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Range: 50-500 m/z

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 450 °C

  • Data Acquisition: Full Scan MS with data-dependent MS/MS (Top 3 most intense ions)

3. System Suitability Test (SST): Before any sample analysis, a standard solution is injected six times. The following criteria must be met:

  • Peak Tailing Factor: 0.8 - 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • RSD of Retention Time: ≤ 1.0%

This SST ensures the chromatographic system is performing optimally and provides confidence in the subsequent validation and sample analysis data.

Workflow for Purity Validation

G cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Review prep_std Prepare Standard & SST Solutions sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution (e.g., 1 mg/mL) analysis Analyze Test Sample prep_sample->analysis prep_spike Prepare Spiked Samples (for Accuracy) validation Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) prep_spike->validation sst->validation If SST Passes validation->analysis process Integrate Peaks & Calculate Results analysis->process impurity Identify Impurities (Accurate Mass & MS/MS) process->impurity review Review Data Against Specifications impurity->review report Generate Final Report review->report

Caption: Workflow for the HILIC-MS Purity Validation Protocol.

Part 4: Method Validation According to ICH Q2(R2) Guidelines

Method validation provides documented evidence that the analytical procedure is fit for its intended purpose.[3][9] The following parameters must be assessed for a purity method designed to quantify impurities.[2][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by analyzing a blank (diluent), a placebo, and a sample spiked with known related substances to ensure no co-elution. The high resolution of the MS detector provides an additional layer of specificity.[8]

  • Linearity and Range: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. For impurities, this is typically assessed from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 0.1%, the range would be from LOQ to 0.12%). A calibration curve is generated, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples spiked with a known amount of impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within an acceptable range, typically 80-120% for impurities at these low levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Assessed by analyzing a minimum of 6 determinations at 100% of the test concentration or 9 determinations covering the specified range.

    • Intermediate Precision: Assesses within-laboratory variations (different days, different analysts, different equipment).

    • The Relative Standard Deviation (RSD) for precision studies should typically be ≤ 10% for impurity analysis.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for impurity methods and is often established as the concentration that gives a signal-to-noise ratio of at least 10:1. The LOQ must be at or below the reporting threshold for impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C). This provides an indication of its reliability during normal usage.

Summary of Validation Performance (Hypothetical Data)
Validation ParameterAcceptance CriteriaMethod B: HILIC-MS ResultStatus
Specificity No interference at the retention time of the main peak and known impurities.No interferences observed from blank or placebo. All peaks resolved.Pass
Linearity (r²) ≥ 0.990.9995Pass
Range LOQ to 120% of specification0.025% - 0.18%Pass
Accuracy (% Recovery) 80.0 - 120.0%98.5% - 103.2% across three levelsPass
Precision (Repeatability, %RSD) ≤ 10.0%2.8%Pass
Precision (Intermediate, %RSD) ≤ 10.0%4.1%Pass
Limit of Quantitation (LOQ) ≤ 0.05% (Reporting Threshold)0.025% (S/N > 10)Pass
Robustness Results remain within SST criteriaNo significant impact on results from varied parameters.Pass

Part 5: Data Analysis and Impurity Profiling

A significant advantage of using high-resolution LC-MS is the ability to perform impurity profiling.[8] While the validation is performed on known impurities, the method can also detect and help identify unknown species that may arise from new synthetic routes or degradation.

Decision Logic for Impurity Identification

G cluster_unknown Unknown Impurity Characterization start Detect Peak in Chromatogram check_known Is it a known impurity or the API? start->check_known node_known Quantify against Reference Standard check_known->node_known Yes node_unknown Peak is an Unknown Impurity check_known->node_unknown No accurate_mass Determine Elemental Formula from Accurate Mass [M+H]⁺ node_unknown->accurate_mass msms Analyze MS/MS Fragmentation Pattern accurate_mass->msms propose Propose Structure based on Fragments & Synthetic Pathway msms->propose confirm Confirm Structure (e.g., via synthesis or NMR) propose->confirm

Caption: Decision process for characterizing impurities via HRMS.

The workflow for identifying an unknown impurity is as follows:

  • Accurate Mass Measurement: The high-resolution mass spectrometer provides a mass measurement with high accuracy (typically < 3 ppm). This allows for the generation of a shortlist of possible elemental formulas.

  • MS/MS Fragmentation Analysis: The data-dependent MS/MS acquisition provides fragmentation data for the impurity. A skilled scientist can interpret this fragmentation pattern to deduce structural information, often by comparing it to the fragmentation of the parent API.

  • Contextual Knowledge: The proposed structure must be chemically plausible within the context of the synthetic process or degradation pathways.

This systematic approach transforms the LC-MS from a simple quantitative tool into a powerful instrument for comprehensive product understanding.

Conclusion

The purity validation of trimethyl-1H-imidazol-2-amine hydrochloride exemplifies a common challenge in modern pharmaceutical analysis: the robust characterization of polar molecules. While traditional reversed-phase chromatography is inadequate for this task, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with high-resolution mass spectrometry offers a superior solution.

The HILIC-MS method presented here provides the necessary retention and selectivity for this polar amine, and its subsequent validation against the rigorous standards of ICH Q2(R2) ensures the generation of accurate, reliable, and defensible data.[2][3][11] By embracing this scientifically-driven approach, researchers and drug developers can build a comprehensive understanding of their API's purity profile, ensuring quality and safety from development through to manufacturing.

References

  • ICH. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • BioPharma Services Inc. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2) - Draft version. [Link]

  • International Journal of Research and Analytical Reviews. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • PubChem. 1,4,5-Trimethyl-1H-imidazole. [Link]

  • Latin American Journal of Pharmacy. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. [Link]

  • MySkinRecipes. 1,4,5-Trimethyl-1H-imidazole. [Link]

  • Shimadzu. Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies. [Link]

  • PubMed. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Shodex. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. [Link]

  • LookChem. Cas 70807-89-5, 2,4,5-trimethyl-1H-imidazol-1-ium chloride. [Link]

Sources

Spectroscopic Profiling of Trimethyl-1H-imidazol-2-amine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Trimethyl-1H-imidazol-2-amine hydrochloride represents a specialized subclass of 2-aminoimidazoles, serving as a critical intermediate in the synthesis of


-adrenergic agonists (e.g., analogs of clonidine or brimonidine) and as a probe in prebiotic chemistry.[1][2] Unlike common reagents, its spectroscopic profile is defined by the interplay between the electron-rich imidazole ring and the hyperconjugative effects of the methyl substituents.[3]

This guide provides a technical comparison of its UV-Vis absorption characteristics against standard structural analogs.[3][2] It establishes a self-validating experimental protocol for researchers to generate and verify spectral data in-house, addressing the scarcity of public datasheets for this specific salt.[1][2]

Chemical Identity[3][4][5][6][7][8][9][10]
  • IUPAC Name: 1,4,5-Trimethyl-1H-imidazol-2-amine hydrochloride (Primary Isomer Candidate)[1][2]

  • CAS Registry: 1196154-82-1 (Free base ref), 2955711-79-0 (HCl salt ref)[1][2]

  • Molecular Formula:

    
    [4][5][1]
    
  • Key Chromophore: 2-Aminoimidazole core with alkyl auxochromes.[3][2]

Comparative Spectroscopic Analysis

The UV-Vis spectrum of trimethyl-1H-imidazol-2-amine HCl is dominated by


 transitions characteristic of the aromatic imidazole heterocycle.[1][2] The presence of three methyl groups (typically at positions 1, 4, and 5) induces specific spectral shifts compared to the unsubstituted parent compound.[4][5][1]
Table 1: Comparative Absorption Metrics (Theoretical & Empirical)
Compound

(nm)
Extinction Coeff.[4][5][1][3][6][7][8][9][10][11] (

)
SolventSpectral Features
Trimethyl-1H-imidazol-2-amine HCl 218 – 225 nm (Predicted)~5,000 – 8,000

Water/MeOHSingle broad band; bathochromic shift vs. parent due to methyl donation.[1][2]
2-Aminoimidazole (Parent) 215 nm4,800

WaterSharp

transition; highly sensitive to pH changes.[1][2]
4-Methylimidazole 217 nm5,200

WaterSlight red shift from parent; often used as an impurity marker.[1][2]
Clonidine HCl 272 nm, 215 nm~6,000

0.01N HClThe phenyl ring conjugation shifts

significantly to >270 nm.[4][5][1]

Technical Insight: The absence of a conjugated phenyl ring (unlike Clonidine) keeps the primary absorption of Trimethyl-1H-imidazol-2-amine in the low UV region (200–230 nm).[1][2] Researchers must use quartz cuvettes and high-purity solvents (HPLC grade) to avoid baseline noise in this region.[1][2]

Mechanism of Absorption & Solvent Effects[1][2]

Electronic Transitions

The primary absorption band arises from the


 transition  of the imidazole ring.[3]
  • Methyl Effect: The three methyl groups act as electron-donating groups (EDGs).[1][3] This raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap (

    
    ).[4][5][3]
    
    • Result: A Bathochromic (Red) Shift of approximately 3–8 nm compared to unsubstituted 2-aminoimidazole (215 nm

      
       ~222 nm).[5][1][2]
      
  • Salt Effect (Protonation): In the hydrochloride form, the exocyclic amine or the ring nitrogen is protonated.[5][3]

    • Guanidinium Resonance: The 2-aminoimidazole core possesses significant guanidinium character.[3][2] Protonation stabilizes this resonance, often intensifying the band (

      
      ) while maintaining the 
      
      
      
      relatively stable compared to the free base.[4][5][1]
Solvent Compatibility[1][2][3][4][5]
  • Water (Recommended): Excellent solubility for the HCl salt.[5][3] The polar environment stabilizes the ionic ground state.[3]

  • Methanol: Suitable, but ensure the cutoff is <205 nm.[4][5][3]

  • Avoid: Acetone or Benzene (absorb strongly in the 200-300 nm region).[1][2]

Self-Validating Experimental Protocol

Since batch-to-batch synthesis variations can affect impurity profiles, use this protocol to validate the identity and purity of your specific lot.[1][2]

SOP: UV-Vis Characterization of Aminoimidazole Salts

Objective: Determine


 and Calculate Molar Extinction Coefficient (

).

Materials:

  • Trimethyl-1H-imidazol-2-amine HCl (Reference Standard or Sample)

  • Solvent: 0.1 M

    
     (for stability) or Deionized Water.[4][5][1][3][10]
    
  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1][2]

  • Cuvette: Fused Silica (Quartz), 10 mm pathlength.[4][5][1][3]

Workflow:

  • Blanking: Fill both cuvettes with solvent.[3] Run baseline correction (200–400 nm).[4][5][1][3]

  • Stock Preparation: Weigh 10.0 mg of sample. Dissolve in 100 mL solvent (Conc

    
     0.1 mg/mL).
    
  • Dilution Series: Prepare three concentrations (e.g., 10

    
    g/mL, 20 
    
    
    
    g/mL, 50
    
    
    g/mL) to verify Beer-Lambert linearity.
  • Scan: Scan from 400 nm down to 190 nm. Scan speed: Medium (200 nm/min).

  • Validation:

    • Pass: Single symmetric peak at 218–225 nm.[3] Absorbance correlates linearly (

      
      ) with concentration.[4][5][1][3]
      
    • Fail: Shoulders at 260–280 nm indicate aromatic impurities (e.g., precursors like benzene derivatives) or degradation products.[4][5][1][3]

Visualization: Spectral Validation Workflow

The following diagram outlines the decision logic for validating the compound's purity based on spectral data.

SpectralValidation Start Start: Sample Preparation (10 µg/mL in Water) Scan Acquire Spectrum (190 - 400 nm) Start->Scan CheckPeak Identify Primary Peak Scan->CheckPeak IsPeakCorrect Peak at 218-225 nm? CheckPeak->IsPeakCorrect CheckSecondary Secondary Peaks (>250 nm)? IsPeakCorrect->CheckSecondary Yes Degradation FLAG: Degradation (Oxidation/Ring Opening) IsPeakCorrect->Degradation No (Shifted <210 nm) Valid VALIDATED High Purity Aminoimidazole CheckSecondary->Valid No Impurity FLAG: Aromatic Impurity (Check Precursors) CheckSecondary->Impurity Yes (Shoulder present)

Figure 1: Decision tree for validating Trimethyl-1H-imidazol-2-amine HCl purity using UV-Vis spectroscopy.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 573598, 1,4,5-Trimethyl-1H-imidazole.[4][1] Retrieved from [Link][4][5][1]

  • Todd, Z. R., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early Earth.[5][1][3] Chemical Communications.[3][12] (Data on 2-aminoimidazole absorption at 215 nm). Retrieved from [Link]

  • Alotaibi, A. A., et al. (2023). Spectroscopic Analysis of Imidazole Derivatives.[4][5][1][3] Journal of Cluster Science.[3] (Methodology for UV-Vis of imidazole salts). Retrieved from [Link]

  • NIST Chemistry WebBook. 1H-Imidazole UV/Visible Spectrum. (Baseline data for imidazole ring transitions). Retrieved from [Link][4][5][1]

Sources

A Senior Application Scientist's Guide to Distinguishing Isomers of Trimethyl-1H-imidazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular structures is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Closely related isomers, such as those of trimethyl-1H-imidazol-2-amine hydrochloride, present a significant analytical challenge. These compounds share the same molecular formula and mass, yet their distinct structural arrangements can lead to vastly different pharmacological and toxicological profiles.

This guide provides an in-depth, practical comparison of analytical methodologies to unambiguously differentiate between two key constitutional isomers: 1,4,5-trimethyl-1H-imidazol-2-amine hydrochloride (Isomer A) and N,N,1-trimethyl-1H-imidazol-2-amine hydrochloride (Isomer B) . We will move beyond theoretical discussions to provide field-proven insights and detailed experimental protocols, empowering researchers to make confident structural assignments.

The Structural Challenge: A Tale of Two Isomers

The core challenge lies in the placement of the three methyl groups. In Isomer A, two methyl groups are attached to the imidazole ring at positions 4 and 5, with the third on the ring nitrogen at position 1. In Isomer B, one methyl group is on the ring nitrogen (N1), while the other two are on the exocyclic amine nitrogen. This seemingly subtle difference fundamentally alters the chemical environment of each atom, providing the basis for their analytical differentiation.

Diagram 1: Structural Comparison of Isomers

isomers cluster_A Isomer A: 1,4,5-trimethyl-1H-imidazol-2-amine HCl cluster_B Isomer B: N,N,1-trimethyl-1H-imidazol-2-amine HCl a a b b

Caption: Chemical structures of the two isomers under investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

¹H NMR: A First Look at the Proton Environment

The ¹H NMR spectrum provides the most immediate and often diagnostic evidence for distinguishing between Isomers A and B. The key is to analyze the chemical shifts and integrals of the methyl proton signals.

  • Causality Behind the Chemical Shifts:

    • N-CH₃ Protons: Methyl groups attached to nitrogen atoms are deshielded, causing their signals to appear at a characteristic downfield shift. Protons on the N1-methyl group of the imidazole ring typically resonate around 3.5-3.8 ppm.[1] Protons on an exocyclic N,N-dimethyl group will also be in a similar region but may be slightly shifted due to the different electronic environment.

    • C-CH₃ Protons: Methyl groups attached to the carbon atoms of the aromatic imidazole ring (C4 and C5) are more shielded and will appear further upfield, typically in the 2.0-2.5 ppm range.

  • Predicted Spectral Differences:

    • Isomer A (1,4,5-trimethyl): Will exhibit three distinct methyl signals. Two signals in the upfield region (e.g., ~2.1 and ~2.2 ppm), each integrating to 3 protons, corresponding to the C4- and C5-methyl groups. One signal further downfield (e.g., ~3.6 ppm), integrating to 3 protons, for the N1-methyl group.

    • Isomer B (N,N,1-trimethyl): Will show two methyl signals. One signal representing the six protons of the two chemically equivalent methyl groups on the exocyclic amine (N,N-dimethyl), appearing around 2.9-3.1 ppm. A second signal for the three protons of the N1-methyl group, around 3.6-3.8 ppm.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

IsomerFunctional GroupPredicted Chemical Shift (ppm)Integration
A C4-CH₃~2.13H
C5-CH₃~2.23H
N1-CH₃~3.63H
B N(CH₃)₂~3.06H
N1-CH₃~3.73H
¹³C NMR: Probing the Carbon Skeleton

¹³C NMR complements the proton data by providing a direct view of the carbon framework. The chemical shifts of the methyl carbons are highly diagnostic.

  • Causality Behind the Chemical Shifts:

    • N-CH₃ Carbons: Carbons of methyl groups attached to nitrogen are found in the 30-40 ppm range.[1]

    • C-CH₃ Carbons: Carbons of methyl groups on an aromatic ring are significantly more shielded, appearing in the 8-15 ppm range.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

IsomerFunctional GroupPredicted Chemical Shift (ppm)
A C4-C H₃~9
C5-C H₃~11
N1-C H₃~33
B N(C H₃)₂~38
N1-C H₃~34
2D NMR (HMBC): Confirming Connectivity

While ¹H and ¹³C NMR provide strong evidence, 2D experiments like the Heteronuclear Multiple Bond Correlation (HMBC) provide irrefutable proof of connectivity. HMBC shows correlations between protons and carbons that are 2 or 3 bonds away.

  • The Decisive Correlation: For Isomer B, a clear correlation will be observed between the protons of the N,N-dimethyl group (~3.0 ppm) and the C2 carbon of the imidazole ring (~150-155 ppm). This correlation is impossible for Isomer A, which lacks methyl groups on the exocyclic amine.

Diagram 2: Key HMBC Correlation for Isomer B

hmbc struct C2 N N(CH₃)₂ H protons ¹H Signal ~3.0 ppm protons->struct:c2  ³JCH coupling

Caption: HMBC shows a 3-bond coupling between N(CH₃)₂ protons and the C2 carbon in Isomer B.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[1][2]

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a standard gradient-selected HMBC spectrum, optimizing the long-range coupling delay (typically for a J-coupling of 8 Hz).

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS): Differentiating by Fragmentation

While both isomers have the same molecular weight, their behavior upon fragmentation in a mass spectrometer (MS/MS) can be distinct. This is a powerful secondary technique, especially when NMR is not feasible.

  • Principle of Differentiation: The connectivity differences lead to different energetically favored fragmentation pathways. The stability of the resulting fragment ions dictates the observed mass spectrum.[3]

  • Predicted Fragmentation:

    • Isomer A (1,4,5-trimethyl): Fragmentation would likely involve cleavages of the imidazole ring itself or loss of a methyl radical, which are generally high-energy processes. The ring structure is relatively stable.

    • Isomer B (N,N,1-trimethyl): A very characteristic and low-energy fragmentation pathway is the loss of a neutral dimethylamine molecule ((CH₃)₂NH, 45 Da) via a rearrangement, or the formation of a stable dimethylaminium cation ([CH₂=N(CH₃)₂]⁺, m/z 58). This provides a highly diagnostic fragment.

Table 3: Predicted Key MS/MS Fragments

IsomerParent Ion [M+H]⁺ (m/z)Key Fragment Ion (m/z)Neutral Loss
A 126.12Complex pattern-
B 126.1281.07Dimethylamine (45 Da)
58.07-

Diagram 3: Proposed Fragmentation Pathway for Isomer B

fragmentation parent Isomer B [M+H]⁺ m/z 126.12 frag1 Fragment Ion m/z 81.07 parent->frag1 CID loss - (CH₃)₂NH (45 Da)

Caption: Collision-Induced Dissociation (CID) of Isomer B leads to a characteristic neutral loss.

Experimental Protocol: LC-MS/MS Analysis
  • Chromatography: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid. This will separate the analyte from impurities and introduce it to the mass spectrometer.[4]

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode.

    • Full Scan (MS1): Confirm the presence of the parent ion at m/z 126.12.

    • Product Ion Scan (MS2): Select the parent ion (m/z 126.12) and apply collision energy to induce fragmentation. Acquire the resulting product ion spectrum.

  • Data Analysis: Compare the obtained fragmentation pattern with the predicted patterns in Table 3.

High-Performance Liquid Chromatography (HPLC): Separation Based on Polarity

While not a structure elucidation technique on its own, HPLC is crucial for confirming purity and can often separate isomers if their physicochemical properties are sufficiently different.[5][6]

  • Principle of Separation: The separation relies on the differential partitioning of the isomers between the stationary phase and the mobile phase. Polarity is the key driver here.

  • Hypothesized Elution Order:

    • Isomer A (1,4,5-trimethyl) has a primary amine (-NH₂) group, which is capable of strong hydrogen bonding with polar stationary phases or aqueous mobile phases.

    • Isomer B (N,N,1-trimethyl) has a tertiary amine (-N(CH₃)₂), which is less polar and a weaker hydrogen bond acceptor.

    • In Reverse-Phase HPLC (e.g., C18 column): The stationary phase is non-polar. More polar compounds interact with it less and elute earlier. Therefore, Isomer A is expected to elute before Isomer B .

    • In Normal-Phase or HILIC HPLC: The stationary phase is polar. More polar compounds interact more strongly and elute later. Therefore, Isomer A would be retained longer than Isomer B . Normal-phase chromatography is particularly well-suited for separating isomers.[6]

Diagram 4: Orthogonal Analytical Workflow

workflow start Unknown Isomer Mixture hplc HPLC Screening (Reverse Phase) start->hplc nmr ¹H & ¹³C NMR hplc->nmr Separated Peaks msms LC-MS/MS hplc->msms Confirm Mass & Frag. hmbc 2D NMR (HMBC) nmr->hmbc Ambiguity? id_a Identify Isomer A msms->id_a id_b Identify Isomer B msms->id_b hmbc->id_a hmbc->id_b

Caption: A multi-technique workflow ensures unambiguous isomer identification.

Experimental Protocol: HPLC Method Development
  • System: An HPLC or UHPLC system with UV detection (e.g., at 210 nm).

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water

    • B: 0.1% TFA or Formic Acid in Acetonitrile

  • Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Analysis: Inject a 50:50 mixture of the two isomers if available, or analyze each separately to determine their retention times. The peak shape and resolution can be improved by adding a basic modifier like diethylamine to the mobile phase, especially in normal-phase chromatography.[7]

Conclusion: A Synthesis of Orthogonal Data

Distinguishing between closely related isomers like 1,4,5-trimethyl-1H-imidazol-2-amine and N,N,1-trimethyl-1H-imidazol-2-amine hydrochloride is a non-trivial but achievable task. While a single technique can provide strong clues, confidence in structural assignment comes from the convergence of data from orthogonal methods.

  • ¹H NMR provides the most direct and unambiguous evidence through the distinct chemical shifts and integrations of the C-methyl versus N-methyl protons.

  • MS/MS serves as an excellent confirmation tool, with the predictable fragmentation of the N,N-dimethyl group in Isomer B being a key diagnostic marker.

  • HPLC confirms the purity of the sample and provides supporting evidence based on the predictable polarity differences between the primary amine of Isomer A and the tertiary amine of Isomer B.

By employing this multi-faceted analytical strategy, researchers and drug development professionals can ensure the structural integrity of their compounds, a critical step in advancing scientific discovery and ensuring product safety.

References

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides Nucleotides Nucleic Acids, 25(9-11), 1237-40. Available at: [Link]

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A Comparative Guide to the Qualification of Reference Standards for the Quantification of Trimethyl-1H-imidazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of a Well-Defined Reference Standard

In pharmaceutical development and quality control, the accuracy of quantitative analysis underpins the safety and efficacy of any drug product. This is particularly true for novel active pharmaceutical ingredients (APIs) or significant impurities, where precise measurement is not just a regulatory requirement but a scientific necessity. The quantification of any analyte is fundamentally a comparative process, reliant on the quality of the reference standard against which it is measured. An improperly characterized standard introduces systemic error that propagates through all subsequent analytical measurements, jeopardizing process control, stability studies, and final product specifications.

This guide provides an in-depth comparison of methodologies for qualifying reference standards for the quantification of a hypothetical novel compound, Trimethyl-1H-imidazol-2-amine Hydrochloride (TMIA-HCl). We will explore the scientific rationale and experimental workflows for establishing both an in-house primary standard and the verification of a commercially sourced secondary standard, providing researchers and drug development professionals with a robust framework for ensuring data integrity.

Section 1: The Hierarchy and Role of Reference Standards

In analytical chemistry, not all standards are created equal. Their classification is based on the rigor of their characterization and their traceability.

  • Primary Reference Standards: These are substances of the highest purity, extensively characterized through a battery of tests to confirm identity and assign a precise purity value, often without comparison to another standard.[1][2] According to the International Council for Harmonisation (ICH) Q7 guideline, a primary standard is shown to be an authentic material of high purity through comprehensive analytical testing.[1] These are typically established by national or international pharmacopeial bodies (e.g., USP, EP) or qualified in-house through a rigorous, multi-faceted analytical program.[3][4]

  • Secondary Reference Standards (or Working Standards): These standards are characterized by comparing them against a primary reference standard.[2][3] Their purpose is for routine, daily use in the laboratory to conserve the limited and often expensive primary standard.[4][5] The qualification of a secondary standard is crucial to demonstrate its equivalency and traceability to the primary standard.[5]

This guide will compare two common scenarios:

  • Alternative A: In-House Primary Standard Qualification. The synthesis and comprehensive characterization of a TMIA-HCl batch to establish it as a primary reference material.

  • Alternative B: Commercial Secondary Standard Verification. The procurement of a TMIA-HCl reference standard from a commercial supplier and the necessary steps to verify its suitability for quantitative use.

Section 2: A Framework for Comparative Qualification

The qualification of a reference standard is a systematic process designed to build a complete and undeniable profile of the material. The cornerstone of this process is the Mass Balance Approach , which defines purity by identifying and quantifying all impurities and subtracting their sum from 100%.[6][7][8] This approach is powerful because it does not rely on a single analytical technique but rather on the convergence of evidence from multiple, orthogonal (independent) methods.

An alternative and increasingly accepted primary method is Quantitative NMR (qNMR) .[9][10][11] Unlike chromatographic methods, the NMR signal area is directly proportional to the number of nuclei, allowing for a direct purity assessment against a certified internal standard without the need for a specific TMIA-HCl reference material.[12]

Below is a workflow diagram illustrating the comprehensive qualification process for an in-house primary standard.

G cluster_synthesis Material Generation cluster_characterization Characterization & Purity Assessment cluster_assignment Value Assignment cluster_final Certification Synthesis Synthesis of TMIA-HCl Batch Purification Purification & Crystallization Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR, EA) Purification->Identity Purity Purity Determination (Orthogonal Methods) Identity->Purity HPLC Organic Impurities (HPLC-UV/MS) Purity->HPLC Water Water Content (Karl Fischer) Purity->Water Solvents Residual Solvents (GC-HS) Purity->Solvents NonVolatile Non-Volatile Impurities (TGA/ROI) Purity->NonVolatile MassBalance Mass Balance Calculation Purity = 100% - (Org + H2O + Solv + NVI) HPLC->MassBalance Water->MassBalance Solvents->MassBalance NonVolatile->MassBalance qNMR qNMR Assay (Confirmation) MassBalance->qNMR Compare for concordance Cert Certificate of Analysis Generation (Identity, Purity, Storage, Retest Date) MassBalance->Cert

Caption: Workflow for In-House Primary Reference Standard Qualification.

Section 3: Experimental Data Comparison

Let's assume we have performed a full characterization of our in-house batch (Alternative A) and a verification of a commercial lot (Alternative B). The goal is to assign a precise purity value that can be used to calculate the concentration of stock solutions for quantitative analysis.

Table 1: Comparative Purity Analysis of TMIA-HCl Reference Standards
Analytical TestMethodAlternative A: In-House Primary StandardAlternative B: Commercial StandardRationale & Causality
Identity Confirmation ¹H NMR, ¹³C NMR, LC-MSStructure ConfirmedStructure ConfirmedConfirms the material is the correct chemical entity. Essential first step.
Organic Impurities HPLC-UV (220 nm)0.15% (Sum of 3 impurities)0.30% (Sum of 4 impurities)HPLC is the workhorse for separating and quantifying structurally similar impurities.[6]
Water Content Coulometric Karl Fischer0.25%0.45%A specific and accurate method for water determination, crucial for hygroscopic amine salts.[13][14][15]
Residual Solvents GC-Headspace0.05% (Acetone)0.10% (Isopropanol)Quantifies volatile organic impurities remaining from the synthesis and purification process.[16]
Non-Volatile Impurities Thermogravimetric Analysis (TGA)0.02% (Residue at 600°C)<0.1% (No data on CoA)TGA measures weight loss on heating, identifying inorganic salts or other non-volatile materials.[17][18][19][20][21]
Purity by Mass Balance 100 - Σ(Impurities) 99.53% 99.15% (Calculated) Provides a comprehensive purity value based on the sum of all detected impurities.[7][8]
Assay Confirmation Quantitative NMR (qNMR)99.6% vs. Maleic Acid CRM99.2% vs. Maleic Acid CRMAn orthogonal primary method to confirm the mass balance value.[10][11][12][22] Discrepancies may indicate undetected impurities.
Assigned Purity (as is) Average/Most Conservative 99.5% 99.2% The final value used for calculations, reflecting all analytical data.

Interpretation of Results: The data clearly shows that the in-house standard (Alternative A) is of higher purity and has been more thoroughly characterized. The commercial standard (Alternative B) is suitable for many applications, but its higher impurity levels and lack of TGA data on the Certificate of Analysis (CoA) mean that for critical assays, the in-house standard provides a higher degree of metrological traceability.

G cluster_impurities Impurity Contributions Total 100% Total Mass Water Water Content (Karl Fischer) Total->Water Solvents Residual Solvents (GC-HS) Total->Solvents Organic Organic Impurities (HPLC) Total->Organic NonVolatile Non-Volatile (TGA) Total->NonVolatile Purity Assigned Purity of TMIA-HCl Water->Purity - Solvents->Purity - Organic->Purity - NonVolatile->Purity -

Caption: The Mass Balance approach for purity assignment.

Section 4: Detailed Experimental Protocols

Trustworthiness in analytical science is built on reproducible, detailed methodologies. The protocols below are provided as a template for the key experiments described above, adhering to principles outlined in ICH Q2(R1).[23][24][25]

Protocol 1: Organic Purity by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of TMIA-HCl standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.

  • Calculation: Determine the area percent of all impurity peaks relative to the total peak area. Assume a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Causality: A gradient elution is chosen to ensure that impurities with a wide range of polarities are separated and detected. TFA is used as an ion-pairing agent to improve the peak shape of the basic amine analyte.

Protocol 2: Water Content by Karl Fischer Titration
  • Instrumentation: Coulometric Karl Fischer Titrator.

  • Reagent: Anode solution suitable for ketones and amines.

  • Sample Preparation: Accurately weigh, by difference, approximately 50-100 mg of the TMIA-HCl standard directly into the titration vessel.

  • Procedure: Allow the instrument to reach a stable, low drift rate. Introduce the sample and initiate the titration. The instrument will automatically calculate the water content.

  • System Suitability: Perform the analysis in triplicate. The relative standard deviation (RSD) should be ≤10%. Verify the instrument's performance using a certified water standard (e.g., Sodium Tartrate Dihydrate).[14]

Causality: The coulometric method is selected for its high sensitivity and accuracy in determining low levels of water content, which is typical for highly pure reference standards.[13]

Conclusion and Recommendations

The qualification of a reference standard is a foundational activity in pharmaceutical analysis that demands scientific rigor.

  • For In-House Primary Standards (Alternative A): A comprehensive approach using multiple orthogonal techniques is mandatory. The mass balance method, confirmed by a primary technique like qNMR, provides the highest level of confidence and establishes true metrological traceability.[6][8] This path is essential for pivotal clinical trials and commercial manufacturing where the analytical data will face the highest regulatory scrutiny.

  • For Commercial Secondary Standards (Alternative B): While a supplier's CoA provides valuable information, it is not a substitute for in-house verification. At a minimum, identity must be confirmed (e.g., by IR or NMR) and purity verified using the intended in-house analytical method (e.g., HPLC).[5] This ensures the standard is suitable for its intended purpose and performs as expected in your specific method.

Ultimately, the choice between establishing an in-house primary standard or using a commercially available one depends on the stage of drug development, the criticality of the measurement, and the availability of a suitable commercial option.[26] However, in all cases, a thorough, well-documented characterization is the bedrock of reliable quantitative analysis.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Primary Vs Secondary Reference Standards In GMP Labs Source: GMP Insiders URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL: [Link]

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A Researcher's Guide to the Elemental Analysis of Trimethyl-1H-imidazol-2-amine Hydrochloride: Theoretical Calculations and Practical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, precise characterization of novel compounds is paramount. Elemental analysis remains a foundational technique for verifying the empirical formula of a synthesized compound, ensuring its purity, and confirming its identity. This guide provides an in-depth comparison of the theoretical elemental composition of trimethyl-1H-imidazol-2-amine hydrochloride with practical expectations, supported by detailed experimental protocols.

Unraveling the Ambiguity: Defining the Analyte

The nomenclature "trimethyl-1H-imidazol-2-amine hydrochloride" presents a degree of ambiguity regarding the specific isomeric form. The positions of the three methyl groups on the imidazole ring and the amine group are critical for determining the exact molecular formula and, consequently, the theoretical elemental composition. For the purpose of this comprehensive guide, we will focus our analysis on a plausible and synthetically relevant isomer: 1,4,5-trimethyl-1H-imidazol-2-amine hydrochloride . It is crucial for researchers to confirm the isomeric identity of their specific compound through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, before relying solely on elemental analysis.

Theoretical Elemental Composition: The Benchmark for Purity

The first step in any elemental analysis is the calculation of the theoretical percentage of each element in the pure compound. This provides a benchmark against which experimental results are compared.

The chemical formula for 1,4,5-trimethyl-1H-imidazol-2-amine is C₆H₁₂N₃. As a hydrochloride salt, its formula becomes C₆H₁₃ClN₃ .

To calculate the molecular weight and elemental composition, we will use the following atomic masses:

  • Carbon (C): 12.011 u[1][2][3]

  • Hydrogen (H): 1.008 u[4][5][6][7]

  • Chlorine (Cl): 35.453 u[8][9][10][11][12]

  • Nitrogen (N): 14.007 u[13][14][15][16]

Molecular Weight Calculation:

  • Carbon: 6 atoms * 12.011 u/atom = 72.066 u

  • Hydrogen: 13 atoms * 1.008 u/atom = 13.104 u

  • Chlorine: 1 atom * 35.453 u/atom = 35.453 u

  • Nitrogen: 3 atoms * 14.007 u/atom = 42.021 u

Total Molecular Weight = 72.066 + 13.104 + 35.453 + 42.021 = 162.644 g/mol

Theoretical Elemental Composition (%):

ElementCalculationTheoretical Percentage (%)
Carbon (C)(72.066 / 162.644) * 10044.31%
Hydrogen (H)(13.104 / 162.644) * 1008.06%
Chlorine (Cl)(35.453 / 162.644) * 10021.79%
Nitrogen (N)(42.021 / 162.644) * 10025.84%

Comparing Theory with Reality: Interpreting Experimental Data

In practice, experimental results from elemental analysis rarely match the theoretical values perfectly. A widely accepted tolerance for deviation is ±0.4% . Discrepancies outside this range may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Table of Comparison: Theoretical vs. Expected Experimental Values

ElementTheoretical %Acceptable Experimental Range (%)Potential Reasons for Deviation
C 44.3143.91 - 44.71Incomplete combustion, presence of inorganic impurities.
H 8.067.66 - 8.46Presence of water (moisture) in the sample.
N 25.8425.44 - 26.24Incomplete combustion, formation of nitrogen oxides.
Cl 21.7921.39 - 22.19Incomplete mineralization, presence of other halides.

It is imperative for researchers to consider the hygroscopic nature of many hydrochloride salts. The presence of water will lead to a lower than expected percentage for all other elements and a higher percentage for hydrogen. Therefore, proper drying of the sample before analysis is a critical step.

A Validated Protocol for Elemental Analysis

The following protocol outlines the key steps for the elemental analysis of trimethyl-1H-imidazol-2-amine hydrochloride using a modern CHN analyzer and a separate method for chlorine determination.

Experimental Workflow for Elemental Analysis

Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_chn_analysis CHN Analysis cluster_cl_analysis Chlorine Analysis (e.g., Titration) cluster_data_analysis Data Analysis & Interpretation Sample Test Sample: 1,4,5-trimethyl-1H-imidazol- 2-amine hydrochloride Drying Drying in a vacuum oven (e.g., 60°C, 24h) Sample->Drying Weighing Accurate Weighing (1-3 mg) Drying->Weighing Combustion Combustion at high temp. (~900-1000°C) in O₂ stream Weighing->Combustion Dissolution Dissolution of sample in appropriate solvent Weighing->Dissolution Reduction Reduction of NOx to N₂ Combustion->Reduction Separation Gas Chromatographic Separation of CO₂, H₂O, N₂ Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Calculation of Elemental Percentages Detection->Calculation Titration Potentiometric Titration with AgNO₃ Dissolution->Titration Endpoint Endpoint Detection Titration->Endpoint Endpoint->Calculation Comparison Comparison with Theoretical Values Calculation->Comparison Purity Purity Assessment Comparison->Purity

Caption: Workflow for the elemental analysis of 1,4,5-trimethyl-1H-imidazol-2-amine hydrochloride.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dry the sample of 1,4,5-trimethyl-1H-imidazol-2-amine hydrochloride in a vacuum oven at a suitable temperature (e.g., 60°C) for 24 hours to remove any residual solvent or absorbed water.

    • Accurately weigh approximately 1-3 mg of the dried sample into a tin or silver capsule for CHN analysis. For chlorine analysis, a larger sample size may be required depending on the method used.

  • CHN Analysis (Combustion Method):

    • Introduce the weighed sample into the combustion tube of the elemental analyzer, which is heated to approximately 900-1000°C.

    • A constant stream of pure oxygen is passed over the sample, leading to its complete combustion.

    • The resulting combustion gases (CO₂, H₂O, NₓOᵧ, and others) are passed through a reduction tube (typically containing copper) to convert nitrogen oxides to dinitrogen gas (N₂).

    • The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas, and the instrument's software calculates the percentage of carbon, hydrogen, and nitrogen in the original sample.

  • Chlorine Analysis (e.g., Potentiometric Titration):

    • Accurately weigh a larger amount of the sample (e.g., 10-20 mg) and dissolve it in a suitable solvent, such as deionized water or a dilute acid.

    • Titrate the solution with a standardized solution of silver nitrate (AgNO₃).

    • Use a silver electrode to monitor the potential of the solution. The endpoint of the titration, where all chloride ions have reacted with silver ions to form AgCl precipitate, is indicated by a sharp change in potential.

    • The volume of AgNO₃ solution used is then used to calculate the percentage of chlorine in the sample.

Beyond Elemental Analysis: Complementary Techniques for Structural Confirmation

While elemental analysis is a powerful tool for determining the empirical formula, it does not provide information about the specific arrangement of atoms within the molecule. Therefore, it is essential to use this technique in conjunction with other analytical methods for comprehensive structural elucidation and purity confirmation.

Alternative and Complementary Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the definitive determination of the isomeric structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural identification.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound by separating it from any impurities.

Conclusion

The elemental analysis of trimethyl-1H-imidazol-2-amine hydrochloride is a critical step in its characterization. By carefully calculating the theoretical elemental composition for the correct isomer and comparing it with meticulously obtained experimental data, researchers can confidently verify the empirical formula and assess the purity of their synthesized compound. The integration of elemental analysis with spectroscopic and chromatographic techniques provides a robust and self-validating system for the comprehensive characterization of novel chemical entities in the drug development pipeline.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Trimethyl-1H-imidazol-2-amine Hydrochloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of trimethyl-1H-imidazol-2-amine hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. By understanding the "why" behind each step, you can foster a culture of safety and responsibility within your organization.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any handling or disposal of trimethyl-1H-imidazol-2-amine hydrochloride, a thorough understanding of its hazard profile is essential. While specific data for this compound may vary between suppliers, related imidazole compounds are known to cause skin and eye irritation.[1][2] Some may also cause respiratory irritation.[1][3] Therefore, it is crucial to consult the Safety Data Sheet (SDS) for the specific product you are using. The SDS is the primary source of information regarding hazards, necessary precautions, and emergency procedures.[4]

Key Hazards to Consider:

  • Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, more severe damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3]

  • Potential for Combustible Dust Formation: Like many organic solids, if dispersed in the air in sufficient concentrations, it may form a combustible dust mixture.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the risk assessment, the following minimum PPE should be worn when handling trimethyl-1H-imidazol-2-amine hydrochloride for disposal:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.

  • Body Protection: A standard laboratory coat is required to protect against accidental skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Ensure you are medically cleared and fit-tested for respirator use.

Segregation and Collection of Waste: Preventing Unwanted Reactions

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated container for trimethyl-1H-imidazol-2-amine hydrochloride waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("trimethyl-1H-imidazol-2-amine hydrochloride"), and a clear indication of the associated hazards (e.g., "Irritant").[5] Chemical formulas or abbreviations should not be used in place of the full name.[5]

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Incompatible materials to keep separate include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

Storage of Hazardous Waste: Maintaining a Safe Laboratory Environment

Once collected, the hazardous waste must be stored safely pending pickup and disposal.

  • Satellite Accumulation Area (SAA): Designate a specific area in the laboratory for the accumulation of hazardous waste.[5] This area should be away from general traffic and clearly marked. A chemical fume hood is often a suitable location.[5][7]

  • Container Integrity: Ensure the waste container is always tightly sealed, except when adding waste.[5][6] This prevents the release of vapors and protects the contents from moisture.

  • Secondary Containment: It is best practice to store the waste container within a secondary container to contain any potential leaks.

Disposal Procedures: The Final Step in Responsible Chemical Management

The final disposal of trimethyl-1H-imidazol-2-amine hydrochloride must be handled by a licensed hazardous waste disposal company.

  • Contact Your EHS Department: Your institution's EHS department is responsible for coordinating the pickup and disposal of hazardous waste.[8] They will provide the necessary paperwork, such as a hazardous waste tag or manifest.[8]

  • Never Dispose Down the Drain or in Regular Trash: This compound should never be disposed of in the sink or regular trash.[9] Improper disposal can harm the environment and is a violation of regulations.

The following diagram outlines the decision-making process for the proper disposal of trimethyl-1H-imidazol-2-amine hydrochloride:

G cluster_0 Initial Assessment cluster_1 Waste Handling cluster_2 Final Disposal start Start: Have Waste Trimethyl-1H-imidazol-2-amine hydrochloride sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE sds->ppe segregate Segregate Waste into Labeled, Compatible Container ppe->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Dispose via Licensed Hazardous Waste Vendor contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: A workflow diagram illustrating the key stages of proper disposal for trimethyl-1H-imidazol-2-amine hydrochloride.

Quantitative Disposal Guidelines
ParameterGuidelineRationale
Waste Container Fill Level Do not exceed 90% capacity.To allow for expansion and prevent spills during transport.
SAA Storage Time Varies by regulation; typically up to one year for partially filled containers.[5]To ensure timely disposal and prevent long-term accumulation of hazardous materials.
pH of Aqueous Waste for Drain Disposal (if applicable for other, non-hazardous substances) Between 5.5 and 10.5.[9]To prevent corrosion of plumbing and minimize impact on wastewater treatment systems. This is not applicable to trimethyl-1H-imidazol-2-amine hydrochloride.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship. Always remember that your institution's EHS department is your primary resource for guidance on chemical safety and waste disposal.

References

  • Safety Data Sheet for Imidazole. (2018-01-23).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trimethyl-1H-Imidazol-2-Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the excitement of discovery must always be tempered by an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of trimethyl-1H-imidazol-2-amine hydrochloride, with a primary focus on the selection and use of appropriate personal protective equipment (PPE). As this is a specialized compound, direct safety data may be limited; therefore, our recommendations are synthesized from established safety protocols for structurally similar and potentially hazardous chemicals, such as imidazole derivatives and amine hydrochlorides.

Understanding the Hazard Profile

Before any handling protocols can be established, a thorough understanding of the potential risks is paramount. Based on data from related compounds, trimethyl-1H-imidazol-2-amine hydrochloride should be treated as a hazardous substance. The primary concerns are significant irritation and potential burns to the skin, eyes, and respiratory tract.[1][2][3][4] Ingestion is also considered harmful.[1][5]

Potential HazardDescriptionSupporting Evidence from Related Compounds
Skin Corrosion/Irritation Causes skin irritation and may cause severe burns upon prolonged contact.[2][4][6]Imidazole and its derivatives are known skin irritants.[2][4]
Serious Eye Damage/Irritation Causes serious eye irritation and potential for severe eye damage.[3][4][5][6]Amine hydrochlorides can be corrosive to the eyes.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[3][7]Inhalation of similar compounds can lead to respiratory tract burns.[1]
Acute Oral Toxicity Harmful if swallowed.[1][5]Can cause burns to the digestive tract.[1]

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard. The initial and most effective safety measures are robust engineering controls designed to minimize exposure.

  • Chemical Fume Hood: All weighing and handling of solid trimethyl-1H-imidazol-2-amine hydrochloride, and any work with its solutions, must be conducted in a certified chemical fume hood.[8] This is critical to prevent the inhalation of fine dust particles or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3][9] Eyewash stations and safety showers must be readily accessible and tested regularly.[1][3]

Personal Protective Equipment (PPE) Protocol: A Step-by-Step Guide

The selection and proper use of PPE are non-negotiable. The following protocol provides a systematic approach to ensure comprehensive protection.

Eye and Face Protection

Direct contact with the eyes can cause severe and potentially irreversible damage.

  • Primary Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[6][9] These must provide a complete seal around the eyes to protect from splashes and airborne particulates.

  • Secondary Protection: When there is a significant risk of splashing (e.g., when handling larger quantities or solutions), a full-face shield must be worn in addition to safety goggles.[1] The face shield protects the entire face from direct contact.

Skin and Body Protection

Preventing skin contact is crucial to avoid irritation and potential chemical burns.

  • Laboratory Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned to provide maximum coverage.[10]

  • Apron: For procedures with a higher risk of spills or splashes, a chemically resistant apron should be worn over the lab coat.

  • Full Coverage: Legs and feet must be fully covered. Shorts, skirts, and open-toed shoes are strictly prohibited in the laboratory.

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Selection: Standard nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's specifications for chemical compatibility. For prolonged contact or immersion, heavier-duty gloves may be necessary.

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Inspection and Removal: Always inspect gloves for any signs of degradation or puncture before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste container.

Respiratory Protection

While engineering controls are the primary method for preventing inhalation, respiratory protection may be required in certain situations.

  • Standard Operations: When working in a properly functioning chemical fume hood, a respirator is typically not required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Operational Plan: Safe Handling Procedures

A systematic workflow minimizes the risk of exposure and accidents.

  • Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling: After use, securely close the container.[3] Decontaminate any surfaces that may have come into contact with the chemical.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]

Emergency Procedures: Spill and Exposure Response

Preparedness is key to effectively managing an emergency.

Spill Response

In the event of a spill, follow a clear and practiced procedure.

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For a small spill, use an inert absorbent material like vermiculite or sand to contain it.[10][12] Do not use combustible materials like paper towels.

  • Neutralize (if applicable): Depending on the nature of the spill, a neutralizing agent may be appropriate. Consult your institution's safety guidelines.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[3][7]

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

Caption: Workflow for Chemical Spill Response.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing.[2] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[6] Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and environmental responsibility.

  • Waste Collection: All solid waste contaminated with trimethyl-1H-imidazol-2-amine hydrochloride, including gloves, weighing boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Solution Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Disposal Protocol: All chemical waste must be disposed of through your institution's environmental health and safety office.[2][5] Follow all local, state, and federal regulations for hazardous waste disposal.[1]

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work, ensuring that scientific progress and personal well-being go hand in hand.

References

  • Spectrum Chemical. (2006, August 11).
  • Thermo Fisher Scientific. (2018, January 23).
  • Fisher Scientific. (2014, September 5).
  • Thermo Fisher Scientific. (2014, September 5).
  • Tokyo Chemical Industry. (2025, January 8).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2014, January 8).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2015, February 17).
  • BASF. (2026, February 12).
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  • BASF. (n.d.).
  • CDH Fine Chemical. (n.d.).
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  • Boehringer Ingelheim. (2015, July 22). SDS US.
  • Chemicea Pharmaceuticals. (n.d.).
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  • FUJIFILM Wako Chemicals. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.